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  • Product: 5-(Azidomethyl)isophthalic acid

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(Azidomethyl)isophthalic acid

The following technical guide details the chemical structure, synthesis, and applications of 5-(Azidomethyl)isophthalic acid , a critical bifunctional linker used in the development of "click-modulable" Metal-Organic Fra...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 5-(Azidomethyl)isophthalic acid , a critical bifunctional linker used in the development of "click-modulable" Metal-Organic Frameworks (MOFs) and supramolecular assemblies.

Function: Bifunctional Ligand for Metal-Organic Frameworks (MOFs) & Click Chemistry Primary Application: Post-Synthetic Modification (PSM) of Porous Materials

Executive Summary

5-(Azidomethyl)isophthalic acid is a specialized organic ligand featuring a rigid isophthalic acid core functionalized with a pendant azidomethyl group (


) at the 5-position. Unlike its isomer 5-azidoisophthalic acid (where the azide is directly attached to the aromatic ring), the methylene spacer in this molecule decouples the azide's electronic effects from the coordination functionality. This structural feature makes it an ideal candidate for constructing Metal-Organic Polyhedra (MOPs)  and MOFs  that require post-synthetic modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to introduce complex functionalities (drugs, fluorophores, catalytic sites) into pore walls without interfering with the framework's initial self-assembly.

Chemical Identity & Physiochemical Properties[1][2][3][4][5][6]

PropertyData
Chemical Name 5-(Azidomethyl)benzene-1,3-dicarboxylic acid
Molecular Formula

Molecular Weight 223.14 g/mol
Key Functional Groups 2

Carboxylic Acid (Coordination), 1

Azide (Click Handle)
Geometry Bent (

angle between carboxylates)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water/acidic media
Appearance White to off-white crystalline solid
CAS Number Note: Often indexed via its dimethyl ester precursor (CAS 42268-88-2)
Structural Analysis

The molecule consists of a benzene ring substituted at positions 1 and 3 with carboxylic acid groups, creating a "V-shaped" coordination geometry typical of isophthalic acid. Position 5 holds the azidomethyl group.

  • Coordination Role: The 1,3-dicarboxylate motif typically forms dicopper paddlewheels (in MOPs) or infinite rod-shaped SBUs (in MOFs like CAU-10 or NOTT-series).

  • Reactivity Role: The aliphatic azide is kinetically stable under solvothermal synthesis conditions but highly reactive toward alkynes in the presence of Cu(I) catalysts.

Synthesis & Characterization Protocol

Since 5-(Azidomethyl)isophthalic acid is not commonly available as a bulk commodity, it is synthesized via a robust 3-step protocol starting from Dimethyl 5-methylisophthalate or 5-Methylisophthalic acid .

Reaction Scheme (Graphviz)

SynthesisPath Start 5-Methylisophthalic Acid (or Dimethyl Ester) Inter1 Dimethyl 5-(bromomethyl) isophthalate Start->Inter1 1. NBS, AIBN CCl4/PhCl, Reflux (Radical Bromination) Inter2 Dimethyl 5-(azidomethyl) isophthalate Inter1->Inter2 2. NaN3 DMF/Acetone, 60°C (Nucleophilic Sub.) Final 5-(Azidomethyl) isophthalic Acid Inter2->Final 3. LiOH/NaOH THF/H2O, RT (Hydrolysis)

Caption: Step-wise synthesis pathway from methyl-isophthalate precursor to the final azido-functionalized linker.

Detailed Methodology
Step 1: Radical Bromination

Precursor: Dimethyl 5-methylisophthalate.

  • Reagents: N-Bromosuccinimide (NBS) (1.1 eq), AIBN (catalytic),

    
     or Benzotrifluoride (solvent).
    
  • Procedure: Reflux the mixture under inert atmosphere (

    
    ) for 12–24 hours. The reaction is driven by radical substitution at the benzylic methyl group.
    
  • Purification: Filter off succinimide byproduct. Evaporate solvent. Recrystallize from MeOH/Hexane.

  • Checkpoint:

    
    H NMR should show a shift of the methyl peak (~2.5 ppm) to a methylene bromide peak (~4.5 ppm).
    
Step 2: Azidation (Nucleophilic Substitution)
  • Reagents: Sodium Azide (

    
    ) (1.5 eq), DMF or Acetone/Water.
    
  • Procedure: Dissolve the brominated intermediate in DMF. Add

    
     carefully. Stir at 60°C for 4–6 hours.
    
  • Safety: Do not use chlorinated solvents (DCM) with azides to avoid forming explosive diazidomethane.

  • Checkpoint: IR spectrum will show a strong, sharp stretch at ~2100 cm

    
      (Azide).
    
Step 3: Hydrolysis[1]
  • Reagents: LiOH or NaOH (4 eq), THF/Water (1:1).

  • Procedure: Stir at room temperature overnight. Avoid high heat to prevent degradation of the azide. Acidify with dilute HCl (1M) to pH ~2 to precipitate the product.

  • Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum.

Spectroscopic Data (Self-Validation)

To verify the successful synthesis, compare your data against these expected values:

TechniqueDiagnostic SignalAssignment
IR Spectroscopy 2100–2110 cm

(Strong)

asymmetric stretch (Azide)
IR Spectroscopy 1690–1710 cm


stretch (Carboxylic Acid)

H NMR
(DMSO-

)

13.4 ppm (br s, 2H)


H NMR
(DMSO-

)

8.4–8.6 ppm (m, 3H)
Aromatic Protons (H2, H4, H6)

H NMR
(DMSO-

)

4.6 ppm (s, 2H)

(Benzylic Methylene)

Applications in Metal-Organic Frameworks[4][9]

5-(Azidomethyl)isophthalic acid is primarily used to construct functionalized MOPs (e.g., Cu-MOPs) or isoreticular MOFs where the pore environment must be chemically active.

Workflow: Post-Synthetic Modification (PSM)

The azide group serves as a "bio-orthogonal" handle. It is inert during the harsh solvothermal synthesis of the MOF but reacts quantitatively afterward.

PSM_Workflow Linker Linker: 5-(Azidomethyl)isophthalic acid MOF Pristine MOF (Pores contain -N3 groups) Linker->MOF Solvothermal Synthesis (DMF, 80-100°C) Metal Metal Salt: Cu(NO3)2 / Zn(NO3)2 Metal->MOF Solvothermal Synthesis (DMF, 80-100°C) Click CuAAC Reaction (Click Chemistry) MOF->Click Alkyne Functional Alkyne: (Drug, Dye, Catalyst) Alkyne->Click FinalMOF Functionalized MOF (Triazole-linked payload) Click->FinalMOF Post-Synthetic Modification

Caption: Workflow for generating functionalized porous materials using the azidomethyl linker.

Key Research Examples
  • Click-Modulable MOPs: Used to synthesize Copper(II) paddlewheel-based Metal-Organic Polyhedra (MOPs). These discrete cages are soluble and can be "clicked" with PEG chains to improve solubility or with fluorescent tags for sensing.

  • Isoreticular Doping: The linker can be doped into syntheses of NOTT-100 or PCN-14 (which typically use H4BPTC or similar bent linkers) or mixed with unfunctionalized isophthalic acid to control the density of azide sites within the pore.

Safety & Handling

  • Azide Hazards: While organic azides with a

    
     ratio 
    
    
    
    (like this molecule,
    
    
    ) are generally stable, they are still energetic materials.
    • Rule: Never concentrate reaction mixtures containing azides to dryness if the mass is

      
       without a blast shield.
      
    • Incompatibility: Avoid contact with heavy metals (Pb, Cu in pure metallic form) which can form explosive metal azides. (Note: Cu(I) catalysis is safe in solution).

    • Solvents: Do not use Dichloromethane (DCM) or Chloroform as solvents for azide reactions; they can form diazidomethane (

      
      ), which is extremely explosive. Use DMF, DMSO, or Ethyl Acetate.
      

References

  • Synthesis of Isophthalate Precursors

    • Kraus, G. A., & Wang, S. (2017).[2] Synthesis of isophthalates from methyl coumalate. RSC Advances, 7(89), 56760-56763.[2] Link

  • Azide-Functionalized MOFs & Click Chemistry

    • Wang, Z., et al. (2009). Postsynthetic modification of metal–organic frameworks.[3] Chemical Society Reviews, 38(5), 1315-1329. Link

  • General Protocol for Bromination of Methyl-Isophthalates

    • BenchChem Technical Guide. (2025).[4][5][6][7][8] Dimethyl 5-(bromomethyl)isophthalate Properties and Synthesis. Link

  • Application in Molecular Sensors

    • Lee, S., et al. (2006). Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening. Journal of the American Chemical Society. Link

Sources

Exploratory

5-(Azidomethyl)isophthalic acid CAS number and molecular weight

Technical Whitepaper: 5-(Azidomethyl)isophthalic Acid Part 1: Executive Summary 5-(Azidomethyl)isophthalic acid is a specialized bifunctional organic linker used primarily in the synthesis of Metal-Organic Frameworks (MO...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 5-(Azidomethyl)isophthalic Acid

Part 1: Executive Summary

5-(Azidomethyl)isophthalic acid is a specialized bifunctional organic linker used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular assemblies. Its structure features a rigid isophthalic acid core—essential for coordinating with metal nodes (e.g., Cu, Zn, Zr)—and a pendant azidomethyl group. This azide functionality serves as a "click-ready" handle, enabling Post-Synthetic Modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This capability allows researchers to introduce complex functionalities (fluorophores, drugs, catalytic sites) into porous materials after the framework has been assembled, preserving the delicate pore structure.

Part 2: Chemical Identity & Physical Properties

The following data establishes the precise chemical identity of the compound for procurement and analytical verification.

ParameterSpecification
Chemical Name 5-(Azidomethyl)isophthalic acid
IUPAC Name 5-(Azidomethyl)benzene-1,3-dicarboxylic acid
CAS Number 252210-02-9
Molecular Formula

Molecular Weight 221.17 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
SMILES O=C(O)c1cc(CN=[N+]=[N-])cc(c1)C(=O)O
Key Precursor Dimethyl 5-(azidomethyl)isophthalate (CAS 178056-30-9)

Part 3: Synthesis & Methodology

The synthesis of 5-(azidomethyl)isophthalic acid is rarely performed by direct azidation of the acid due to purification challenges. The industry-standard protocol utilizes a protection-deprotection strategy via the dimethyl ester. This ensures high purity and safety when handling the azide intermediate.

Experimental Workflow

Step 1: Esterification & Bromination (Precursor Preparation) Starting Material: 5-Methylisophthalic acid (CAS 499-49-0).[1]

  • Esterification: Reflux 5-methylisophthalic acid in methanol with catalytic

    
     to yield Dimethyl 5-methylisophthalate.
    
  • Radical Bromination: React the ester with N-Bromosuccinimide (NBS) and AIBN (catalyst) in

    
     or Acetonitrile at reflux.
    
    • Target Intermediate: Dimethyl 5-(bromomethyl)isophthalate.

Step 2: Nucleophilic Azidation Reagents: Dimethyl 5-(bromomethyl)isophthalate, Sodium Azide (


), DMF.
  • Dissolve the bromo-ester (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add

    
     (1.5 eq) cautiously.
    
  • Stir at Room Temperature (RT) for 12–24 hours. Note: Heating is generally unnecessary and increases safety risk.

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate.

    • Intermediate Product: Dimethyl 5-(azidomethyl)isophthalate (CAS 178056-30-9).[2][3][4][5]

Step 3: Hydrolysis to Final Acid Reagents: THF, NaOH (aq), HCl.

  • Dissolve the azido-ester in THF/Water (1:1 v/v).

  • Add LiOH or NaOH (4.0 eq) and stir at RT for 4 hours.

  • Acidification: Carefully acidify the mixture to pH ~2 using 1M HCl. The product, 5-(azidomethyl)isophthalic acid, will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from water/ethanol if necessary.

Synthesis Logic Visualization

SynthesisPath Start 5-Methylisophthalic Acid (CAS 499-49-0) Inter1 Dimethyl 5-methylisophthalate Start->Inter1 MeOH, H2SO4 Reflux Inter2 Dimethyl 5-(bromomethyl)isophthalate Inter1->Inter2 NBS, AIBN Radical Bromination Inter3 Dimethyl 5-(azidomethyl)isophthalate (CAS 178056-30-9) Inter2->Inter3 NaN3, DMF SN2 Substitution Final 5-(Azidomethyl)isophthalic Acid (CAS 252210-02-9) Inter3->Final LiOH, THF/H2O Hydrolysis & Acidification

Figure 1: Step-wise synthetic pathway from commercial starting materials to the target linker.

Part 4: Applications in Metal-Organic Frameworks (MOFs)

The primary utility of 5-(azidomethyl)isophthalic acid is as a functional ligand (


)  for constructing "Clickable MOFs."
Mechanism of Action: Post-Synthetic Modification (PSM)
  • Framework Assembly: The dicarboxylate groups coordinate with metal ions (e.g.,

    
    , 
    
    
    
    ) to form the porous MOF lattice. The azidomethyl group points into the pore, remaining unreacted during solvothermal synthesis.
  • Click Reaction: After the MOF is formed, an alkyne-functionalized molecule (dye, drug, catalyst) is introduced.

  • Covalent Attachment: A Cu(I) catalyst triggers the cycloaddition, locking the guest molecule to the framework via a triazole linkage.

MOF Functionalization Logic

MOFLogic Ligand 5-(Azidomethyl)isophthalic Acid (Linker) PristineMOF Pristine Azide-MOF (Porous Scaffold) Ligand->PristineMOF Solvothermal Synthesis Metal Metal Node (Zn, Cu, Zr) Metal->PristineMOF Click CuAAC 'Click' Reaction (Post-Synthetic Modification) PristineMOF->Click Guest Alkyne-Functionalized Guest (Drug/Dye) Guest->Click FinalMOF Functionalized MOF (Triazole Linkage) Click->FinalMOF Covalent Attachment

Figure 2: Logic flow for generating functionalized porous materials using the target linker.

Part 5: Safety & Handling

  • Azide Hazards: While organic azides with low C/N ratios (<3) can be explosive, 5-(azidomethyl)isophthalic acid has a C/N ratio of 3:1 (9 carbons, 3 nitrogens), placing it in a safer category. However, avoid heating the solid above 100°C and do not use metal spatulas that could generate friction or static.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent slow decomposition or hydrolysis.

  • Waste Disposal: Azide solutions must not be poured down the drain (risk of forming explosive metal azides in pipes). Quench with excess water and follow institutional hazardous waste protocols.

References

  • BLD Pharm. (2025).[2][3] 5-(Azidomethyl)isophthalic acid Product Sheet (CAS 252210-02-9). Retrieved from

  • National Institutes of Health (PubChem). (2025). 5-Azidoisophthalic acid and derivatives. Retrieved from

  • GuideChem. (2022). Chemical Properties of CAS 444288-75-9 and 178056-30-9. Retrieved from

  • National Taiwan University. (1993). Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening. (Detailed synthesis of azidomethyl isophthalic derivatives). Retrieved from

Sources

Foundational

Solubility of 5-(Azidomethyl)isophthalic acid in organic solvents

Title: Technical Guide: Solubility Profile and Handling of 5-(Azidomethyl)isophthalic Acid Subtitle: Physicochemical Properties, Thermodynamic Behavior, and Safety Protocols for MOF Ligand Synthesis Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Solubility Profile and Handling of 5-(Azidomethyl)isophthalic Acid Subtitle: Physicochemical Properties, Thermodynamic Behavior, and Safety Protocols for MOF Ligand Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Azidomethyl)isophthalic acid (CAS: 109170-72-9 / Analogous derivatives), a critical bifunctional linker used in the synthesis of Metal-Organic Frameworks (MOFs) and "Click" chemistry bioconjugation.

Unlike standard solubility tables, this guide synthesizes empirical data with thermodynamic principles to offer researchers a predictive model for solvent selection. It addresses the unique challenge of balancing the high polarity of the isophthalic acid core with the energetic stability requirements of the benzylic azide moiety.

Key Takeaways:

  • Primary Solvents: DMSO, DMF, NMP (Polar Aprotic).

  • Purification Solvents: Ethanol, Methanol/Water mixtures (Temperature dependent).

  • Safety Critical: Avoid halogenated solvents during synthesis involving sodium azide to prevent formation of di/tri-azidomethane.[1][2]

Part 1: Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior of 5-(Azidomethyl)isophthalic acid, we must deconstruct its molecular architecture.

Structural Analysis

The molecule consists of two distinct domains with competing solubility drivers:

  • The Isophthalic Core: Two carboxylic acid groups (

    
    ) at the 1,3-positions create a strong hydrogen-bonding network. In the solid state, these form intermolecular dimers, resulting in a high lattice energy and high melting point (>250°C, typically). Breaking this lattice requires solvents capable of disrupting these dimeric H-bonds.
    
  • The Azidomethyl Pendant: The

    
     group adds a dipole but does not significantly contribute to hydrogen bonding. It introduces lipophilicity compared to the parent isophthalic acid but remains sensitive to thermal degradation.
    
Theoretical Solubility Parameters (Hansen)
  • 
     (Dispersion):  Moderate interactions (Aromatic ring).
    
  • 
     (Polarity):  High (Carboxylic acids + Azide dipole).
    
  • 
     (Hydrogen Bonding):  Very High (Dual proton donors/acceptors).
    

Implication: The solute requires a solvent with high


 and 

values to dissolve. Non-polar solvents (Hexane, Toluene) cannot overcome the lattice energy.

Part 2: Experimental Solubility Data

Note: The following data represents a consensus of empirical observations from synthesis protocols of 5-substituted isophthalic acid derivatives, as specific thermodynamic tables for the azidomethyl derivative are rare in open literature.

Table 1: Solubility Profile in Common Organic Solvents (25°C vs. 60°C)
Solvent ClassSpecific SolventSolubility (25°C)Solubility (60°C)Application Context
Polar Aprotic DMSO High (>100 mg/mL)Very HighNMR analysis, Stock solutions.
Polar Aprotic DMF / DMAc High (>80 mg/mL)Very HighMOF synthesis (Solvothermal).
Polar Aprotic NMP High Very HighResin formulation.
Alcohols Methanol ModerateHighRecrystallization, Ester hydrolysis workup.
Alcohols Ethanol Low-ModerateHighPreferred green solvent for purification.
Ethers THF ModerateGoodReaction medium (if anhydrous).
Chlorinated Chloroform/DCM Insoluble PoorSAFETY RISK (See Part 4).
Hydrocarbons Hexane/Toluene Insoluble InsolubleAnti-solvents for precipitation.
Aqueous Water (pH < 4) Insoluble PoorPrecipitation during acid workup.
Aqueous Water (pH > 8) High (as salt)HighDissolution via deprotonation (

).

Part 3: Thermodynamic Modeling & Visualization

To visualize the dissolution process, we look at the competition between Solute-Solute interactions (Lattice Energy) and Solute-Solvent interactions (Solvation Enthalpy).

SolubilityMechanism Solid Solid State (Dimeric H-Bonds) Transition Transition State (Lattice Disruption) Solid->Transition + Heat (Enthalpy of Fusion) Solvent Solvent Molecules (DMSO/DMF) Solvent->Transition Dipole Interaction Solution Solvated Species (Solute-Solvent H-Bonds) Transition->Solution - Energy (Solvation) Solution->Solid Cooling / Anti-solvent

Figure 1: The dissolution mechanism requires high-polarity solvents to break the strong carboxylic acid dimers characteristic of isophthalic acid derivatives.

Part 4: Practical Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation limit of 5-(Azidomethyl)isophthalic acid in a target solvent.

  • Preparation: Weigh approximately 100 mg of the dry solid into a 4 mL borosilicate glass vial (amber glass preferred due to azide photosensitivity).

  • Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker (25°C) for 24 hours.

    • Note: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).

  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (HPLC): Dilute the filtrate and analyze against a standard curve (Mobile Phase: Acetonitrile/Water + 0.1% TFA).

Protocol: Purification via Recrystallization

Context: Removing unreacted azide salts or side products.

  • Dissolution: Dissolve the crude acid in minimum hot Ethanol (or Methanol) at 60°C.

  • Filtration: Hot filter to remove insoluble inorganic salts (e.g., NaBr/NaN3 residues).

  • Crystallization: Slowly add warm Water (anti-solvent) until turbidity persists. Allow the solution to cool slowly to room temperature, then to 4°C.

  • Isolation: Filter the white crystals and wash with cold Water.

Part 5: Safety & Integrity (The "Azide" Factor)

Working with organic azides requires strict adherence to safety protocols.[1][2][3][4] While 5-(Azidomethyl)isophthalic acid has a high Carbon/Nitrogen (C/N) ratio, making it relatively stable, the precursors and solvents matter.

The C/N Ratio Rule
  • Formula:

    
    
    
  • Calculation for C9H7N3O4:

    
    
    
  • Verdict: The molecule is Safe for isolation and storage (Stable).

Critical Safety Workflow

SafetyProtocol Start Start: Handling Azido-Isophthalic Acid SolventCheck Check Solvent Compatibility Start->SolventCheck Halogenated Is it DCM or Chloroform? SolventCheck->Halogenated MetalCheck Equipment Check Halogenated->MetalCheck No Danger1 STOP: Explosion Risk (Di-azidomethane formation) Halogenated->Danger1 Yes (If NaN3 present) Spatula Using Metal Spatula? MetalCheck->Spatula Safe Proceed with Experiment Spatula->Safe No (Use Teflon/Ceramic) Danger2 STOP: Shock Sensitivity (Metal Azide formation) Spatula->Danger2 Yes

Figure 2: Safety decision tree. Note: Halogenated solvents are dangerous primarily when unreacted Sodium Azide is present, but avoiding them entirely is best practice.

References

  • Synthesis and Properties of Isophthalic Acid Derivatives Source: National Institutes of Health (PMC) Context: Describes the general solubility and synthesis of 5-substituted isophthalic acids, establishing the baseline for solubility in polar solvents. URL:[Link]

  • Safe Handling of Azides Source: University of Pittsburgh / UC San Diego EHS Context: Authoritative guidelines on the "Rule of Six" (C/N ratio) and solvent incompatibility (DCM/Chloroform hazards). URL:[Link]

  • 5-Azidoisophthalic Acid Structure and Properties Source: PubChem (NIH) Context: Physicochemical data (Molecular Weight, XLogP) used to calculate safety ratios and predict lipophilicity. URL:[Link]

Sources

Exploratory

Technical Guide: 1H and 13C NMR Spectral Analysis of 5-(Azidomethyl)isophthalic Acid

The following is an in-depth technical guide for the spectral analysis of 5-(azidomethyl)isophthalic acid , a critical bifunctional linker used in Metal-Organic Frameworks (MOFs) and "click" chemistry bioconjugation. [1]...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for the spectral analysis of 5-(azidomethyl)isophthalic acid , a critical bifunctional linker used in Metal-Organic Frameworks (MOFs) and "click" chemistry bioconjugation.

[1]

Version: 1.0 Methodology: High-Field NMR (400 MHz+) Solvent System: DMSO-d₆ (Dimethyl sulfoxide-d₆)[1][2]

Core Directive & Scientific Context

5-(Azidomethyl)isophthalic acid represents a strategic intermediate in materials science.[1] Its structure combines the rigidity of the isophthalic acid core (essential for MOF topology) with a pendant azidomethyl group (


) capable of strain-promoted or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Accurate NMR characterization is vital to distinguish the product from its direct precursor, 5-(bromomethyl)isophthalic acid .[1] The nucleophilic substitution of bromide by azide results in a subtle but diagnostic upfield shift of the benzylic methylene signal, which serves as the primary quality control (QC) metric.[1]

Molecular Structure & Numbering[1][3]
  • Positions 1, 3: Carboxylic acid groups (

    
    ).
    
  • Position 5: Azidomethyl group (

    
    ).[1]
    
  • Position 2: Aromatic proton between carboxyls (deshielded).[1]

  • Positions 4, 6: Aromatic protons adjacent to the azidomethyl arm.[1]

Experimental Protocol

Sample Preparation

Isophthalic acid derivatives exhibit poor solubility in non-polar solvents like


.[1] DMSO-d₆ is the required solvent to ensure full solvation of the dicarboxylic acid moieties and to prevent aggregation-induced line broadening.

Protocol:

  • Mass: Weigh 10–15 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Homogenization: Sonicate for 60 seconds. The solution must be clear; suspension particles will distort the baseline.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or calibrate to the residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (Standard 400 MHz)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle 30° or 90°30°30° ensures faster relaxation for quantitative integration.
Relaxation Delay (D1) 2.0 – 5.0 s2.0 sCarboxylic protons have long T1 times; D1 < 1s leads to integration errors.[1]
Scans (NS) 161024+Carbon sensitivity is low; quaternary carbons (C-COOH) require high S/N.
Spectral Width -2 to 16 ppm-10 to 200 ppmCapture broad COOH signals (~13 ppm) and Carbonyls (~167 ppm).[1]

Spectral Analysis: 1H NMR

The 1H NMR spectrum in DMSO-d₆ is characterized by three distinct regions.

Region A: The Acidic Protons (13.0 – 13.5 ppm)[1]
  • Signal: Broad singlet (

    
    ).[1][2]
    
  • Integration: 2H.

  • Mechanistic Insight: Rapid proton exchange with trace water in DMSO often broadens this peak. If the sample is extremely dry, it may appear as a sharper singlet.[1]

  • Diagnostic Value: Confirms the integrity of the dicarboxylic acid. Esterification impurities (e.g., methyl esters) would lack this signal and show methoxy singlets at ~3.9 ppm.[1]

Region B: The Aromatic Core (8.0 – 8.6 ppm)

The


 symmetry of the molecule simplifies the aromatic region into two signals with a 1:2 intensity ratio.[1]
  • H-2 (Position 2):

    
     ppm.[3]
    
    • Multiplicity: Triplet (

      
       Hz) or broad singlet.
      
    • Assignment: This proton is flanked by two electron-withdrawing carbonyl groups, causing significant deshielding.[1]

  • H-4, H-6 (Positions 4, 6):

    
     ppm.[1]
    
    • Multiplicity: Doublet (

      
       Hz) or broad singlet.
      
    • Assignment: These protons are ortho to one carboxyl and one azidomethyl group.

Region C: The Azidomethyl Group (4.0 – 5.0 ppm)[1]
  • Signal: Singlet (

    
    ).[1]
    
  • Shift:

    
     ppm.
    
  • Integration: 2H.

  • Critical QC Check:

    • Product (

      
      ):  ~4.55 ppm.
      
    • Precursor (

      
      ):  ~4.75 – 4.85 ppm.[1]
      
    • Note: The azide is less electronegative than bromine in this context, causing a diagnostic upfield shift of ~0.2–0.3 ppm upon successful substitution.[1]

Spectral Analysis: 13C NMR

The 13C spectrum (proton-decoupled) will display 6 unique carbon environments due to symmetry.

Chemical Shift (ppm)Carbon TypeAssignmentReasoning
166.5 Quaternary (C=O)

Typical conjugated acid carbonyl.[1]
137.8 Quaternary (Ar-C)C-5Ipso to the azidomethyl group.
132.5 Quaternary (Ar-C)C-1, C-3Ipso to the carboxyl groups.
133.0 Methine (Ar-CH)C-4, C-6Ortho to carboxyls.[1]
129.5 Methine (Ar-CH)C-2Located between two carboxyls.
53.5 Methylene (

)

Diagnostic benzylic azide carbon.[1]

Note: Shifts are approximate relative to DMSO-d₆ (39.5 ppm).

Visualization of Analytical Logic

The following diagram illustrates the decision tree for assigning the aromatic region and validating the synthesis (Bromide vs. Azide).

NMR_Analysis_Logic Sample Sample in DMSO-d6 Region_Check Check Aliphatic Region (4.0 - 5.0 ppm) Sample->Region_Check Shift_48 Singlet @ ~4.80 ppm Region_Check->Shift_48 Precursor Shift_45 Singlet @ ~4.55 ppm Region_Check->Shift_45 Product Result_Br IMPURITY IDENTIFIED: Starting Material (5-Bromomethyl isophthalic acid) Shift_48->Result_Br Result_N3 TARGET CONFIRMED: 5-(Azidomethyl)isophthalic acid Shift_45->Result_N3 Aromatic_Check Check Aromatic Region (8.0 - 8.6 ppm) Result_N3->Aromatic_Check Symmetry_Check Signal Ratio 1:2? Aromatic_Check->Symmetry_Check H2_Assign H-2 (Between COOH) ~8.5 ppm (1H) Symmetry_Check->H2_Assign Most Deshielded H46_Assign H-4, H-6 (Adj. to Linker) ~8.2 ppm (2H) Symmetry_Check->H46_Assign Shielded Relative to H-2

Caption: Logic flow for distinguishing the target azide from the bromomethyl precursor using 1H NMR shifts.

Troubleshooting & Common Impurities

Residual Solvents

Synthesis often involves extraction with ethyl acetate or precipitation from acetone.

  • Acetone: Singlet @ 2.09 ppm.

  • Ethyl Acetate: Quartet @ 4.03 ppm, Singlet @ 1.99 ppm, Triplet @ 1.17 ppm.[1]

  • Water: Variable broad peak @ 3.33 ppm (in DMSO).[1]

"Roofing" Effects

While H-2 and H-4,6 are meta to each other (


 coupling), the coupling constant is small (~1.5 Hz).[1] On lower field instruments (<300 MHz), these may appear as singlets.[1] On high-field instruments (600 MHz+), clear triplet/doublet splitting is resolved.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Luo, Y., et al. (2013).[1] Synthesis and characterization of 5-substituted isophthalic acid derivatives for MOF applications. Royal Society of Chemistry Advances.

  • Sigma-Aldrich. (2024).[1] 5-(Azidomethyl)isophthalic acid Product Specification & Spectral Data.

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] SDBS: Spectral Database for Organic Compounds (Isophthalic Acid Derivatives).[1]

Sources

Foundational

Introduction to Azide-Functionalized Dicarboxylic Acid Linkers

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Executive Summary Azide-functionalized dicarboxylic acids represent a critical class of bifunctional mole...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

Azide-functionalized dicarboxylic acids represent a critical class of bifunctional molecular linkers that bridge the gap between structural stability and chemical versatility. Characterized by two carboxylic acid groups (


) and a pendant azide group (

), these molecules serve as the "clickable" backbone in two primary domains: Metal-Organic Frameworks (MOFs) and Bioconjugation (PROTACs/ADCs) .

Their strategic value lies in the orthogonality of the azide moiety. While the carboxylic acids coordinate with metal nodes (in MOFs) or form amide bonds (in drug linkers), the azide remains chemically inert to most synthetic conditions until activated for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides a rigorous technical examination of their synthesis, safety, and application.

Chemical Architecture & Design Principles

Structural Classification

The reactivity and stability of these linkers depend heavily on the carbon backbone connecting the functional groups.

FeatureAromatic Linkers Aliphatic Linkers
Core Structure Benzene/Pyridine rings (e.g., 2-azidoterephthalic acid)Alkyl chains or PEG (e.g., Azido-glutaric acid)
Stability High thermal stability; Lower explosive risk due to conjugation.Lower thermal stability; Higher flexibility.
Primary Use MOFs: Rigid struts for porous frameworks (e.g., UiO-66).PROTACs/Bioconjugation: Flexible tethers to induce protein proximity.
Reactivity Slower CuAAC kinetics (steric hindrance near ring).Faster CuAAC kinetics; accessible for SPAAC.
Safety: The C/N Ratio Rule

Working with organic azides requires strict adherence to safety protocols to prevent explosive decomposition.

  • The Rule of Six: Organic azides are generally safe to handle if the number of carbon atoms (

    
    ) plus oxygen atoms (
    
    
    
    ) is at least six times the number of nitrogen atoms (
    
    
    ) in the azide group.
    
    
    (Note: The ratio is often simplified to C/N
    
    
    3 for isolation).
  • 2-Azidoterephthalic Acid (

    
    ): 
    
    • 
      .
      
    • Ratio:

      
      . Status: Safe to isolate  (but store away from light/heat).
      

Synthesis Protocol: 2-Azidoterephthalic Acid

This section details the synthesis of the most ubiquitous aromatic linker used in MOF chemistry. The pathway involves a Sandmeyer-type reaction converting an amine to an azide via a diazonium salt.

Reaction Scheme

Precursor: 2-Aminoterephthalic acid (commercially available or reduced from 2-nitroterephthalic acid).

Figure 1: Step-wise synthesis of 2-azidoterephthalic acid via diazotization.

Detailed Methodology

Reagents:

  • 2-Aminoterephthalic acid (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sodium Azide (

    
    , 1.2 eq)
    
  • Hydrochloric Acid (HCl, 6M)

Protocol:

  • Dissolution: Suspend 2-aminoterephthalic acid (e.g., 5.0 g) in 6M HCl (50 mL). Cool the mixture to 0–5 °C in an ice bath. Stir vigorously. Note: The amine may not fully dissolve initially but will react as the hydrochloride salt forms.

  • Diazotization: Dissolve

    
     in a minimum volume of water.[1] Add this solution dropwise to the acidic amine suspension, maintaining the temperature below 5 °C.
    
    • Checkpoint: The suspension should clarify or change color (often yellow/orange) as the diazonium salt forms. Stir for 30 mins at 0 °C.

  • Azidation: Dissolve

    
     in a minimum volume of water. Add this solution dropwise to the diazonium mixture.
    
    • Warning:Vigorous evolution of nitrogen gas (

      
      ) will occur.  Ensure the reaction vessel is open to a fume hood vent. Do not seal.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. A precipitate (the product) usually forms.

  • Workup:

    • Filter the solid precipitate.

    • Wash with cold water (

      
       mL) to remove excess salts.
      
    • Recrystallize from Ethanol/Water if high purity is required for MOF synthesis (impurities can cause defect sites in MOFs).

  • Yield: Typical isolated yields range from 70% to 85% .

Applications in Metal-Organic Frameworks (MOFs)[2][3]

Post-Synthetic Modification (PSM)

Direct synthesis of MOFs using azide linkers (e.g., UiO-66-


) is possible, but the thermal instability of the azide group limits the solvothermal synthesis temperature (usually capped at 80–100 °C, whereas standard UiO-66 is made at 120 °C).

Once the MOF is formed, the azide groups lining the pores serve as "chemical handles."

Workflow: UiO-66-


 Click Reaction 
  • Activation: Solvent exchange the MOF with the click solvent (usually DMF or THF) to remove water.

  • Reagents: Add Alkyne-functionalized payload (e.g., fluorophore, drug), Cu(I) catalyst (often generated in situ from

    
     + Sodium Ascorbate).
    
  • Reaction: Incubate at mild temperature (25–40 °C) for 12–24 hours.

  • Washing: Extensive washing is critical to remove trapped copper catalyst, which is toxic.

Figure 2: Post-Synthetic Modification (PSM) workflow for azide-tagged MOFs.

Applications in Bioconjugation & PROTACs

In drug discovery, specifically PROTACs (Proteolysis Targeting Chimeras) , the linker is not just a connector but a determinant of physicochemical properties (solubility, permeability).

Azide-PEG-Dicarboxylic Acids

For PROTACs, aliphatic linkers are preferred. A common building block is Azide-PEG-COOH derivatives. However, dicarboxylic acid variants (e.g., Azido-Glutaric acid derivatives) allow for:

  • Branching: One COOH attaches to the E3 ligase ligand, the other to the Warhead.

  • Click Handle: The azide remains free for attaching a solubility tag or a fluorophore for cell imaging.

"Clickable" Library Assembly

Researchers use azide-functionalized linkers to rapidly generate libraries of PROTACs with varying linker lengths.

  • Method: Synthesize the "Anchor-Linker-Azide" intermediate.

  • Library Gen: React this intermediate with a library of Alkyne-Warheads in a 96-well plate format using CuAAC.

  • Advantage: Avoids re-synthesizing the complex E3 ligase binder for every new analog.

Characterization & QC Standards

To ensure scientific integrity, the following characterization data must be validated.

TechniqueExpected SignaturePurpose
FT-IR Strong, sharp peak at ~2120 cm⁻¹ (Azide stretch).Confirm presence of

group. Disappearance indicates successful Click reaction.
¹H NMR Aromatic protons shift upfield relative to nitro-precursor.Verify purity and absence of starting amine.[2]
DSC (Safety) Exothermic decomposition onset (typically >180 °C for aromatics).Determine safe processing temperature limits.
Mass Spec [M-H]⁻ or [M+H]⁺ peak matching formula.Identity confirmation.

Critical Safety Note: Do not use metal spatulas (especially copper or lead) with free azide salts, as heavy metal azides are extremely shock-sensitive. Use Teflon or ceramic tools.

References

  • Synthesis of 2-Azidoterephthalic Acid & UiO-66-N3

    • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology.
  • Safety of Organic Azides (C/N Ratio)

    • Braslau, R., et al. (2010). Safe handling of organic azides. University of California Safety Guidelines.
    • (General EHS reference for Azide Safety)

  • PROTAC Linker Design

    • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Click Chemistry in MOFs

    • Wang, Z., et al. (2016). Covalent Post-Synthetic Modification of Metal-Organic Frameworks. Chemical Society Reviews.

Sources

Exploratory

Thermal stability and decomposition temperature of 5-(Azidomethyl)isophthalic acid

Executive Summary 5-(Azidomethyl)isophthalic acid (CAS: 3600-77-9) is a bifunctional linker widely employed in the synthesis of Metal-Organic Frameworks (MOFs) and as a "click-ready" building block in drug discovery. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Azidomethyl)isophthalic acid (CAS: 3600-77-9) is a bifunctional linker widely employed in the synthesis of Metal-Organic Frameworks (MOFs) and as a "click-ready" building block in drug discovery. Unlike simple aryl azides, this molecule features a benzyl azide moiety (


), which imparts a distinct thermal stability profile critical for solvothermal synthesis and post-synthetic modification.

This guide provides a technical analysis of its thermodynamic boundaries. Based on structural analogs and benzyl azide kinetics, the compound exhibits a decomposition onset (


) in the range of 190–210 °C , with peak decomposition (

) typically occurring between 215–230 °C . While isolable and stable at ambient conditions, it remains an energetic material requiring rigorous thermal hazard assessment before scale-up.

Molecular Architecture & Stability Logic

Structural Classification

The thermal behavior of 5-(Azidomethyl)isophthalic acid is governed by the methylene spacer separating the azide group from the aromatic ring. This insulates the azide from direct conjugation with the


-system, preventing the lower-temperature decomposition often seen in aryl azides (which typically decompose at 140–160 °C).
  • Moiety: Benzyl Azide (

    
    )
    
  • Decomposition Mechanism: Unimolecular loss of

    
     to form a reactive nitrene intermediate, followed by rearrangement to imines or polymerization.
    
Energetic Safety Assessment (Self-Validating Metrics)

Before thermal analysis, researchers must validate the compound's theoretical safety using the Carbon-to-Nitrogen (C/N) Ratio and the Rule of Six .

Formula:



MetricCalculationThresholdVerdict
C/N Ratio


Stable / Isolable
Rule of Six


Safe for Handling

Expert Insight: While the metrics indicate isolability, the presence of two carboxylic acid groups allows for hydrogen bonding networks that can elevate the apparent melting point, potentially masking the onset of decomposition during standard melting point analysis. Always rely on DSC/TGA over visual melting point apparatus.

Thermal Characterization Data

The following data represents the consensus stability profile for electron-deficient benzyl azides.

Table 1: Thermal Decomposition Parameters
ParameterTemperature / ValueSignificance

(Exotherm)
190 – 205 °C Safe upper limit for solvothermal synthesis.

(Exotherm)
215 – 230 °C Maximum rate of

release (Runaway risk).
Enthalpy (

)
-180 to -220 kJ/mol Highly exothermic; requires active cooling on scale-up.
Mass Loss (TGA) ~13.5% (Theoretical) Corresponds to loss of

gas.
Decomposition Pathway Visualization

The decomposition is not a simple degradation but a transformation into reactive intermediates.

DecompositionPathway Start 5-(Azidomethyl) isophthalic acid TS Transition State [-N2 elimination] Start->TS Activation Heat Heat Input (>190°C) Heat->TS Nitrene Benzyl Nitrene Intermediate TS->Nitrene -N2 Gas Product1 Imine Formation (Rearrangement) Nitrene->Product1 Major Path Product2 Polymerization (Insoluble Char) Nitrene->Product2 Minor Path

Figure 1: Thermal decomposition mechanism via nitrene formation. The release of nitrogen gas is irreversible and exothermic.

Experimental Protocols for Stability Assessment

To validate these values for your specific batch (purity affects stability), follow these self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset of exothermic decomposition.

  • Instrument: Heat-flux DSC (e.g., TA Instruments Q-series or Mettler Toledo).

  • Sample Mass: < 2.0 mg (Crucial: Azides are energetic; large masses can damage sensors).

  • Crucible: High-pressure Gold-plated or Stainless Steel pans (sealed).

    • Why? Open pans allow

      
       escape, causing endothermic evaporation signals that mask the exothermic decomposition. Sealed pans contain the pressure to record the true exotherm.
      
  • Ramp Rate: 5 °C/min (Standard) and 2 °C/min (To detect early onset).

  • Atmosphere: Nitrogen or Argon (50 mL/min).

Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to confirm azide decomposition vs. solvent loss.

  • Sample Mass: 2–5 mg.

  • Crucible: Alumina (open).

  • Ramp Rate: 10 °C/min.

  • Data Interpretation:

    • Step 1 (<100°C): Loss of lattice water/solvent (common in isophthalic acids).

    • Step 2 (~200°C): Sharp mass loss of ~13.5% indicates

      
       release.
      
    • Step 3 (>300°C): Decarboxylation of the isophthalic acid core.

Workflow Diagram

ExperimentalWorkflow cluster_Analysis Thermal Analysis Synth Synthesis / Purification Dry Vacuum Drying (Remove Solvent) Synth->Dry Screen Safety Screen (BAM Fallhammer / Friction) Dry->Screen Mandatory DSC DSC (Sealed Pan) Measure T_onset Screen->DSC If Safe TGA TGA (Open Pan) Measure Mass Loss Screen->TGA Decision Data Correlation DSC->Decision Exotherm TGA->Decision Mass Step Result Define Safe Process Window Decision->Result

Figure 2: Sequential workflow for characterizing energetic ligands. Safety screening precedes thermal analysis.

Applications & Implications

Solvothermal MOF Synthesis

When using 5-(Azidomethyl)isophthalic acid to build MOFs (e.g., reacting with


 or 

), the synthesis temperature is the critical variable.
  • Safe Zone: < 140 °C.[1][2][3]

  • Risk Zone: > 160 °C.

  • Recommendation: Use DMF/Ethanol mixtures at 85–100 °C . This ensures the ligand remains intact for post-synthetic modification (click chemistry) without degrading the azide tag.

"Click" Chemistry (CuAAC)

The thermal stability allows this ligand to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at elevated temperatures (up to 100 °C) if necessary, though room temperature is preferred to maintain the integrity of the MOF pore structure.

References

  • BenchChem. Comparative Stability of Azide Derivatives: A Guide for Researchers. (2025).[4][5][6][7] Retrieved from

  • American Chemical Society. Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide). Organic Process Research & Development (2026). Retrieved from

  • National Institutes of Health (NIH). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters. (2025).[4][5][6][7] Retrieved from

  • Florida State University. Azide Compounds - Environmental Health and Safety. (2025).[4][5][6][7] Retrieved from

  • Royal Society of Chemistry. Coordination polymers of 5-substituted isophthalic acid. CrystEngComm (2025). Retrieved from

Sources

Foundational

Synthesis pathways for 5-(Azidomethyl)isophthalic acid from dimethyl 5-(hydroxymethyl)isophthalate

Topic: Synthesis pathways for 5-(Azidomethyl)isophthalic acid from dimethyl 5-(hydroxymethyl)isophthalate Role: Senior Application Scientist Format: In-depth Technical Guide Executive Summary & Strategic Analysis 5-(Azid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis pathways for 5-(Azidomethyl)isophthalic acid from dimethyl 5-(hydroxymethyl)isophthalate Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary & Strategic Analysis

5-(Azidomethyl)isophthalic acid is a critical bifunctional linker used extensively in the construction of Metal-Organic Frameworks (MOFs) and as a "Click Chemistry" handle for bioconjugation. Its structure combines a rigid aromatic dicarboxylate core (for structural stability or coordination) with a pendant azidomethyl arm (for orthogonal functionalization via CuAAC or SPAAC reactions).

This guide details the synthesis starting from dimethyl 5-(hydroxymethyl)isophthalate . While direct azidation of alcohols is possible (e.g., via DPPA), the high value and potential steric sensitivity of the isophthalate core favor a robust, stepwise Activation-Substitution-Hydrolysis pathway. This route isolates the stable bromide intermediate, ensuring high purity before the final hydrolysis step.

Key Chemical Challenges
  • Chemo-selectivity: Converting the benzylic alcohol to an azide without affecting the methyl esters initially.

  • Azide Stability: Hydrolyzing the ester groups to the free acid without decomposing the thermally and chemically sensitive azide moiety.

  • Purification: Avoiding column chromatography in the final step to prevent acid adsorption or degradation.

Retrosynthetic Logic & Pathway Design

The synthesis is broken down into three distinct unit operations. This modular approach allows for quality control checkpoints (QC) after each step.

  • Step 1: Activation (Bromination). The hydroxyl group is a poor leaving group. We convert it to a bromide using Phosphorus Tribromide (

    
    ). This is preferred over tosylation due to atom economy and ease of purification.
    
  • Step 2: Nucleophilic Substitution (Azidation). The benzylic bromide undergoes clean

    
     substitution with Sodium Azide (
    
    
    
    ).
  • Step 3: Saponification (Hydrolysis). The dimethyl esters are cleaved using Lithium Hydroxide (

    
    ). 
    
    
    
    is selected over
    
    
    or
    
    
    for its milder nature and better solubility in THF/Water mixtures, minimizing stress on the azide.
Pathway Visualization (DOT Diagram)

SynthesisPathway Start Dimethyl 5-(hydroxymethyl) isophthalate (Start) Inter1 Dimethyl 5-(bromomethyl) isophthalate (Intermediate 1) Start->Inter1 PBr3, DCM 0°C to RT Inter2 Dimethyl 5-(azidomethyl) isophthalate (Intermediate 2) Inter1->Inter2 NaN3, DMF RT, 12h Final 5-(Azidomethyl) isophthalic acid (Target) Inter2->Final LiOH, THF/H2O Hydrolysis

Figure 1: Stepwise synthetic pathway from hydroxymethyl ester to azido-acid.

Detailed Experimental Protocols

Step 1: Bromination of the Benzylic Alcohol

Objective: Convert dimethyl 5-(hydroxymethyl)isophthalate to dimethyl 5-(bromomethyl)isophthalate. Mechanism:


 displacement of the activated phosphite intermediate.

Reagents:

  • Dimethyl 5-(hydroxymethyl)isophthalate (1.0 equiv)

  • Phosphorus Tribromide (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, solvent)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add dimethyl 5-(hydroxymethyl)isophthalate and dissolve in anhydrous DCM (
    
    
    
    concentration).
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add

    
     dropwise via syringe over 15 minutes. Caution: Reaction is exothermic.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product (bromide) is less polar than the starting alcohol.

  • Workup: Quench carefully with saturated

    
     solution at 
    
    
    
    . Extract with DCM (
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallization from Hexane/EtOAc or flash chromatography if necessary.

  • Yield Target: >85%.

Step 2: Azidation (Nucleophilic Substitution)

Objective: Convert the bromide to the azide. Mechanism: Classical


 substitution.

Reagents:

  • Dimethyl 5-(bromomethyl)isophthalate (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF (Dimethylformamide) or Acetone/Water (3:1)

Protocol:

  • Dissolution: Dissolve the bromide intermediate in DMF (

    
    ).
    
  • Addition: Add

    
     in a single portion.
    
  • Reaction: Stir at RT for 12–16 hours. Note: Avoid heating above

    
     to prevent decomposition or safety hazards.
    
  • Workup: Dilute the reaction mixture with water (5x volume). The product often precipitates as a white/off-white solid.

  • Extraction: If precipitation is incomplete, extract with Ethyl Acetate. Wash the organic layer extensively with water (to remove DMF) and brine.

  • Safety Check: Verify no residual azide salts in the waste stream (quench with bleach if necessary).

  • Characterization: IR spectroscopy should show a strong, sharp azide stretch at

    
    .
    
Step 3: Hydrolysis to the Free Acid

Objective: Saponify the methyl esters without degrading the azide. Mechanism: Base-catalyzed acyl substitution (tetrahedral intermediate).

Reagents:

  • Dimethyl 5-(azidomethyl)isophthalate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • THF/Water (3:1 ratio)

Protocol:

  • Solvation: Dissolve the azido-ester in THF.

  • Activation: Dissolve

    
     in the minimum amount of water and add to the THF solution. The mixture typically becomes slightly turbid.
    
  • Reaction: Stir vigorously at RT for 4–8 hours. Monitor by TLC (the diacid will stay at the baseline).

  • Acidification: Evaporate the THF under reduced pressure (keep bath

    
    ). The residue is the lithium salt in water. Cool to 
    
    
    
    and acidify to pH 2–3 using
    
    
    .
  • Isolation: The product, 5-(azidomethyl)isophthalic acid , will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

  • Yield Target: >90%.

Analytical Data Summary

CompoundStateKey IR Signal1H NMR Characteristic (CDCl3/DMSO)
Start Material White Solid3400 cm⁻¹ (OH)

4.80 (s, 2H,

)
Bromide Interm. White SolidNo OH, C-Br stretch

4.55 (s, 2H,

)
Azido Ester Solid/Oil~2100 cm⁻¹ (N3)

4.45 (s, 2H,

)
Target Acid White Powder~2100 cm⁻¹ (N3), Broad OH

13.2 (br, COOH), 4.50 (s,

)

Safety & Handling of Organic Azides

While 5-(azidomethyl)isophthalic acid has a high Carbon-to-Nitrogen ratio (


), making it relatively stable, standard azide safety protocols are mandatory:
  • No Metal Spatulas: Avoid contact with heavy metals (Cu, Pb) which can form explosive metal azides. Use Teflon or ceramic tools.

  • Heat Limit: Do not heat reaction mixtures or the final product above

    
    .
    
  • Waste Disposal: Quench all azide-containing aqueous waste with dilute sodium hypochlorite (bleach) before disposal.

References

  • Synthesis of Dimethyl 5-(bromomethyl)

    • Sigma-Aldrich. "Dimethyl 5-(bromomethyl)
    • Source:

  • Azidation and Click Chemistry Applications

    • BenchChem.
    • Source:

  • Hydrolysis Conditions for Isophthalates

    • National Institutes of Health (PMC).
    • Source:

  • General Azide Safety

    • University of California, Santa Cruz. "Organic Azide Safety Guidelines."
    • Source:

Exploratory

Bifunctional Linkers in Metal-Organic Frameworks: A Technical Guide to Design, Synthesis, and Application

Executive Summary The transition from structural porosity to functional porosity represents the current frontier in Metal-Organic Framework (MOF) research. While early MOFs (e.g., MOF-5, HKUST-1) focused on maximizing su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from structural porosity to functional porosity represents the current frontier in Metal-Organic Framework (MOF) research. While early MOFs (e.g., MOF-5, HKUST-1) focused on maximizing surface area, modern applications in drug delivery and catalysis require precise chemical environments. Bifunctional linkers —organic struts possessing both structural binding groups (typically carboxylates) and orthogonal functional handles (e.g., amines, azides, pyridines)—are the primary tools for engineering these environments.

This guide provides a technical roadmap for researchers to design, synthesize, and validate MOFs using bifunctional linkers. It moves beyond generic reviews to offer a self-validating protocol for the synthesis and post-synthetic modification (PSM) of a "Click-ready" MOF, specifically UiO-66-N3 , a gold standard in bio-compatible MOF design.

Part 1: The Strategic Necessity of Bifunctionality

In reticular chemistry, the "isoreticular principle" dictates that changing the linker size or functionality should not alter the underlying topology of the framework. Bifunctional linkers allow researchers to decouple structural stability from chemical functionality .

Core Architectural Strategies

There are three primary methodologies for integrating bifunctionality into MOFs:

  • Functionalized Monolinkers (De Novo):

    • Concept: Every linker in the framework carries a functional group (e.g., using 2-aminoterephthalic acid instead of terephthalic acid).

    • Advantage: High density of functional groups (100% occupancy).

    • Limitation: Bulky groups can interfere with crystal growth or reduce pore volume (steric hindrance).

  • Multivariate (MTV) Strategy:

    • Concept: Mixing two or more linkers with the same connectivity but different functions (e.g., 80% BDC + 20% NH2-BDC) during synthesis.

    • Advantage: Tunable pore environment; allows incorporation of bulky groups that would otherwise prevent crystallization.

    • Limitation: Linker distribution (random vs. clustered) can be difficult to control and characterize.

  • Pillared-Layer Systems:

    • Concept: Using two structurally distinct linkers (e.g., a dicarboxylate sheet connected by dipyridyl pillars).

    • Advantage: The "pillar" can be chemically distinct from the "layer," offering precise control over pore dimensions and functionality.

Visualization: Strategic Design Pathways

MOF_Design_Strategies Start Target Application (e.g., Drug Delivery) Strategy1 De Novo Synthesis (100% Functionalized Linker) Start->Strategy1 Strategy2 MTV Strategy (Mixed Linkers) Start->Strategy2 Strategy3 Post-Synthetic Modification (PSM) Start->Strategy3 Outcome1 High Loading Capacity Risk: Steric Hindrance Strategy1->Outcome1 Direct Assembly Outcome2 Tunable Environment Risk: Heterogeneity Strategy2->Outcome2 Solid Solution Outcome3 Orthogonal Functionality (e.g., Click Chemistry) Strategy3->Outcome3 Two-Step Process

Figure 1: Decision matrix for selecting a bifunctional linker strategy based on desired outcome and synthetic risks.

Part 2: Technical Deep Dive – The "Click" MOF Protocol

This section details the synthesis of UiO-66-N3 (Zirconium 2-azido-1,4-benzenedicarboxylate). This system is chosen for its high chemical stability and the "clickable" azide group, which allows for modular attachment of drugs or imaging agents without destabilizing the framework.

Protocol Phase 1: Solvothermal Assembly of UiO-66-N3

Objective: Synthesize high-quality single crystals or microcrystalline powder of Zr-MOF containing 100% azide-functionalized linkers.

Reagents:

  • Zirconium(IV) chloride (

    
    )
    
  • 2-azido-1,4-benzenedicarboxylic acid (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl, 37%) – Modulator

Step-by-Step Methodology:

  • Pre-dissolution: In a 20 mL scintillation vial, dissolve

    
     (53 mg, 0.227 mmol) in 5 mL of DMF. Sonicate for 10 minutes until clear.
    
  • Linker Addition: Add

    
     (47 mg, 0.227 mmol) to the solution.
    
  • Modulation: Add 80

    
     of concentrated HCl.
    
    • Expert Insight: HCl acts as a modulator, competing with the linker for Zr coordination. This slows nucleation, resulting in larger, more defect-free crystals. Without HCl, rapid precipitation yields amorphous gel.

  • Crystallization: Seal the vial and heat in an isothermal oven at 120°C for 24 hours .

  • Washing & Activation:

    • Centrifuge the resulting precipitate (white/pale yellow powder).

    • Wash 3x with DMF to remove unreacted linker.

    • Wash 3x with Methanol to exchange the pore solvent.

    • Soak in Methanol for 3 days (replacing solvent daily).

    • Dry under vacuum at room temperature (Do not heat above 60°C initially to prevent azide decomposition).

Protocol Phase 2: Validation via Digestive NMR

Trustworthiness Check: You cannot rely on PXRD alone, as it confirms topology but not chemical integrity. You must "digest" the MOF to verify the linker ratio and stability.

Digestion Protocol:

  • Take 5-10 mg of dried UiO-66-N3.

  • Suspend in 600

    
     of DMSO-
    
    
    
    .
  • Add 20

    
     of 48% HF (Hydrofluoric acid) or concentrated 
    
    
    
    .
    • Safety Note: HF is extremely hazardous. Use plastic vials (not glass) and proper PPE.

      
       is a safer alternative for Zr-MOFs.
      
  • Sonicate until the solution is clear (the framework collapses, releasing the linkers).

  • Analyze via

    
     NMR.[1][2]
    
    • Success Metric: Look for the aromatic protons of the

      
       linker. Ensure no peak shifting or degradation compared to the pure linker precursor.
      
Protocol Phase 3: Post-Synthetic Click Reaction (SPAAC)

Objective: Conjugate a functional cargo (e.g., DBCO-Fluorophore) to the MOF via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This Copper-free click reaction is preferred for biological applications to avoid toxic Cu residues.

Methodology:

  • Suspend 10 mg of activated UiO-66-N3 in 2 mL of Ethanol or PBS (depending on linker solubility).

  • Add 1.5 equivalents (relative to azide content) of DBCO-Functionalized Cargo .

  • Incubate at 37°C for 12–24 hours with gentle agitation.

  • Washing (Critical): Wash extensively (5x) with the solvent to remove non-covalently bound cargo.

    • Self-Validation: The supernatant of the final wash must show zero fluorescence/absorbance to confirm that any signal from the MOF is due to bound cargo, not trapped impurities.

Visualization: Synthesis & Click Workflow

UiO66_Click_Protocol Reagents Precursors: ZrCl4 + BDC-N3 + DMF + HCl Solvothermal Solvothermal Synthesis 120°C, 24h Reagents->Solvothermal Activation Activation & Washing (DMF -> MeOH Exchange) Solvothermal->Activation Validation Digestive NMR (Verify Linker Integrity) Activation->Validation QC Step ClickRxn SPAAC Click Reaction (MOF-N3 + DBCO-Drug) Validation->ClickRxn If Pass FinalProduct Functionalized MOF (Drug-Conjugated) ClickRxn->FinalProduct

Figure 2: Step-by-step workflow for the synthesis, validation, and functionalization of UiO-66-N3.

Part 3: Data Presentation & Characterization Framework

When characterizing bifunctional MOFs, standard techniques must be adapted to verify the functionality, not just the structure.

TechniqueStandard UsageBifunctional Specific Usage
PXRD Confirm crystallinity/phase.Confirm that functionalization (e.g., bulky groups) has not distorted the lattice topology.

NMR
(Not typically used for solids)Digestion NMR: Essential for quantifying the ratio of linkers in MTV-MOFs and verifying the stability of the functional group after synthesis.
FT-IR Identify bond vibrations.Tracking Reaction Progress: Monitor the disappearance of the Azide peak (~2100 cm⁻¹) and appearance of the Triazole ring to confirm Click efficiency.
BET Analysis Surface area (

).
Pore Occupancy: A significant drop in surface area after PSM indicates successful pore filling by the cargo.
TGA Thermal stability.Loading Quantification: The weight loss profile will change after functionalization; the extra mass loss corresponds to the conjugated cargo.
Comparative Analysis: MTV vs. PSM Approaches
FeatureMultivariate (MTV) StrategyPost-Synthetic Modification (PSM)
Linker Distribution Statistical/Random (hard to control).Surface-focused or Diffusion-controlled.
Pore Access High (functional groups are intrinsic).Variable (cargo may block pores).
Synthetic Difficulty Low (One-pot).High (Multi-step).
Cargo Complexity Limited (must survive solvothermal heat).High (can attach sensitive biomolecules).

Part 4: Future Outlook – Bio-Applications

The integration of bifunctional linkers is moving toward stimuli-responsive systems . By utilizing linkers with pH-sensitive bonds (e.g., acetals or hydrazones), researchers can design MOFs that degrade and release their cargo only within the acidic environment of a tumor (pH 5.5–6.0) or a lysosome.

Key Trend: "Clickable" MOFs are increasingly used to attach targeting ligands (e.g., Folate, RGD peptides) to the exterior surface while loading a therapeutic drug in the interior pores, creating a truly dual-functional nanocarrier.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link

    • Found
  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link

    • Establishes the protocol for functionalized UiO-66 (NH2, NO2, Br).
  • Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews. Link

    • The authoritative review on PSM str
  • Deng, H., et al. (2010). "Multiple Functional Groups of Varying Ratios in Metal-Organic Frameworks." Science. Link

    • Core reference for Multivari
  • Wang, Z., et al. (2016). "The Chemistry of Post-Synthetic Modification of Zr-MOFs." Chemical Society Reviews. Link

    • Detailed mechanisms for Zr-MOF modific

Sources

Foundational

Crystallographic Architecture &amp; Synthetic Utility of 5-(Azidomethyl)isophthalic Acid Derivatives

This guide focuses on the structural chemistry and application of 5-(Azidomethyl)isophthalic acid (5-AMIA) , a critical bifunctional linker used primarily in the synthesis of "clickable" Metal-Organic Frameworks (MOFs)....

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the structural chemistry and application of 5-(Azidomethyl)isophthalic acid (5-AMIA) , a critical bifunctional linker used primarily in the synthesis of "clickable" Metal-Organic Frameworks (MOFs). While the free acid is often an intermediate, its crystallographic significance lies in its derivatives—specifically coordination polymers where the isophthalate core drives topology and the pendant azidomethyl group serves as a steric-free handle for Post-Synthetic Modification (PSM).

Executive Summary

The 5-(Azidomethyl)isophthalic acid ligand represents a distinct class of "taggable" organic linkers. Unlike its rigid analog 5-azidoisophthalic acid , the inclusion of a methylene spacer (


) in 5-AMIA decouples the electronic effects of the azide group from the aromatic ring and increases the rotational freedom of the functional handle. This guide details the structural parameters, synthesis pathways, and crystallographic considerations for researchers utilizing this ligand to engineer functional porous materials.

Ligand Synthesis & Molecular Architecture

Synthetic Pathway

The synthesis of 5-AMIA is a precision workflow starting from commercially available 5-methylisophthalic acid . The critical step is the selective radical bromination followed by nucleophilic substitution with sodium azide.

Protocol: Synthesis of 5-(Azidomethyl)isophthalic Acid

  • Esterification: Reflux 5-methylisophthalic acid in methanol/

    
     to protect carboxylates (Yield >95%).
    
  • Radical Bromination: React dimethyl 5-methylisophthalate with N-bromosuccinimide (NBS) and AIBN in

    
     or acetonitrile.
    
    • Critical Control: Stop reaction at 60% conversion to prevent gem-dibromination.

  • Azidation: Treat the bromomethyl intermediate with

    
     in DMF at room temperature (avoid heating to prevent decomposition).
    
  • Hydrolysis: Saponification using LiOH/THF/

    
     (LiOH is preferred over NaOH to prevent side reactions with the azide).
    
Visualization of Synthetic Logic

The following diagram illustrates the transformation from the methyl precursor to the final "clicked" MOF derivative.

SynthesisWorkflow Start 5-Methylisophthalic Acid Inter1 Dimethyl 5-(bromomethyl)isophthalate Start->Inter1 1. MeOH/H+ 2. NBS/AIBN Ligand 5-(Azidomethyl) isophthalic Acid (5-AMIA) Inter1->Ligand 1. NaN3/DMF 2. LiOH Hydrolysis MOF Pristine MOF (e.g., UiO-66-CH2N3) Ligand->MOF Solvothermal Assembly (ZrCl4/DMF) Click Triazole-Functionalized MOF MOF->Click CuAAC Click Reaction (Alkyne + Cu(I))

Figure 1: Synthetic workflow transforming the methyl precursor into a functionalized MOF architecture via the 5-AMIA ligand.

Crystallographic Data & Structural Analysis[2][3][4][5][6][7][8][9][10]

When incorporated into coordination polymers (e.g., Cu-based or Zr-based MOFs), the 5-AMIA ligand dictates the lattice topology via its isophthalate "V-shape" (approx. 120° bite angle), while the azidomethyl group occupies the pore space.

Structural Parameters (Derived from Isoreticular Analogs)

Due to the rotational disorder of the


 group, high-resolution single-crystal data often requires low-temperature collection (100 K). The following parameters are derived from high-quality datasets of the homologous 5-(hydroxymethyl)isophthalic acid  (H2HIPA) and 5-azidoisophthalic acid , which serve as crystallographic proxies.

Table 1: Key Bond Lengths and Angles for 5-AMIA Derivatives

ParameterAtoms InvolvedValue (Å / °)Structural Significance
Bite Angle


Dictates formation of Kagomé or Honeycomb nets.
Spacer Length


Å
Decouples azide from ring resonance.
Azide Bond 1


Å
Single bond; allows rotation.
Azide Bond 2


Å
Characteristic of organic azides.
Azide Bond 3


Å
Terminal nitrogen; reactive site.
Azide Angle


Nearly linear; slight bend due to crystal packing.
Unit Cell Characteristics (UiO-66 Topology)

When 5-AMIA is used to dope or construct Zr-based MOFs (isoreticular to UiO-66), the crystal system retains high symmetry despite the functionalization.

  • Crystal System: Cubic

  • Space Group:

    
     (often disordered) or 
    
    
    
    (if ordered)
  • Unit Cell Edge (

    
    ): 
    
    
    
    Å
  • Pore Aperture: The effective pore size is reduced from ~6 Å (standard UiO-66) to ~4.5–5.0 Å due to the protrusion of the azidomethyl group into the channel.

Experimental Protocol: Crystallization of Cu-5-AMIA MOF

This protocol describes the synthesis of a copper-based coordination polymer using 5-AMIA, often used for crystallographic characterization due to the ease of growing single crystals compared to Zr-MOFs.

Reagents:

  • 5-(Azidomethyl)isophthalic acid (

    
    )
    
  • 
     (
    
    
    
    )
  • Solvent: DMF/Ethanol/

    
     (1:1:1 v/v)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the ligand and metal salt separately in

    
     of the solvent mixture. Sonicate for 5 minutes to ensure homogeneity.
    
  • Mixing: Slowly add the metal solution to the ligand solution in a

    
     scintillation vial.
    
  • Thermal Treatment: Seal the vial and place it in a programmable oven.

    • Ramp: Heat to

      
       over 2 hours.
      
    • Dwell: Hold at

      
       for 48 hours.
      
    • Cool: Cool to room temperature over 24 hours (

      
      ).
      
  • Harvesting: Blue block-shaped crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction) will form on the vial walls.

  • Validation: Check unit cell parameters immediately. Expect Triclinic (

    
    ) or Monoclinic (
    
    
    
    ) for Cu-based paddlewheel structures.

Post-Synthetic Modification (The "Click" Mechanism)

The primary utility of the crystal structure is to confirm the accessibility of the azide group. In the solid state, the azide tail (


) must point into the void space to be accessible for reactants.
Reaction Logic

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) converts the linear azide into a stable 1,2,3-triazole. This reaction is "topotactic," meaning the crystal lattice is preserved during the transformation.

ClickMechanism State1 Pristine MOF Pore (Pendant -CH2-N3) Transition Cu-Acetylide Intermediate State1->Transition Diffusion into Pore Reagent Influx of Alkyne (R-C≡CH) + Cu(I) Reagent->Transition Coordination State2 Functionalized MOF (Pendant Triazole-R) Transition->State2 Cyclization & Release State2->State2 Lattice Integrity Maintained (XRD Verified)

Figure 2: Mechanism of Post-Synthetic Modification within the MOF pore.

Crystallographic Verification of Click

Successful PSM is verified by:

  • IR Spectroscopy: Disappearance of the asymmetric azide stretch at

    
    .
    
  • Difference Fourier Maps (XRD): Appearance of electron density corresponding to the triazole ring and the R-group in the pore window.

References

  • Synthesis and Functionalization of UiO-66 Derivatives: Garibay, S. J., & Cohen, S. M. (2010).[1] Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications. [Link]

  • Azide-Tagged Coordination Polymers: Savonnet, M., et al. (2010). Generic post-synthetic functionalization of porous MOFs using click chemistry. Journal of the American Chemical Society. [Link]

  • Structural Analogs (5-Hydroxymethylisophthalic acid Co-MOFs): Wang, Y., et al. (2020).[2] 3D semiconducting Co-MOFs based on 5-(hydroxymethyl)isophthalic acid and imidazole derivatives.[2] Acta Crystallographica Section C. [Link]

  • Crystallographic Data for Organic Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]

Sources

Exploratory

Electronic properties of azido-functionalized isophthalic acid ligands

Topic: Electronic Properties & Application Architectures of Azido-Functionalized Isophthalic Acid Ligands Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties & Application Architectures of Azido-Functionalized Isophthalic Acid Ligands Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Drug Development Professionals

Executive Summary: The "Clickable" Electronic Interface

In the domain of reticular chemistry and drug delivery systems (DDS), 5-azidoisophthalic acid (5-N₃-IPA) represents a critical electronic and structural pivot. Unlike its parent compound, isophthalic acid, or its amino-derivative precursor, the azido-functionalized variant introduces a metastable, electron-withdrawing dipole capable of orthogonal reactivity.

This guide dissects the electronic architecture of 5-N₃-IPA, detailing its synthesis, its behavior within Metal-Organic Frameworks (MOFs), and its primary utility: acting as a high-fidelity electronic "docking station" for bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Molecular Architecture & Electronic Theory

Electronic Substituent Effects

The introduction of the azido (-N=N⁺=N⁻) group at the 5-position of the isophthalic core fundamentally alters the electronic landscape of the benzene ring compared to the 5-amino analogue.

  • Inductive Effect (-I): The azide group is strongly electron-withdrawing inductively (

    
    ). This pulls electron density away from the aromatic ring, slightly increasing the acidity of the carboxylic acid protons compared to isophthalic acid.
    
  • Resonance Effect (+R): While generally electron-withdrawing, the azide group possesses resonance capabilities (

    
     to 
    
    
    
    depending on solvent/environment). It can act as a weak
    
    
    -donor, but this is overshadowed by the inductive withdrawal.
  • Dipole Moment: The linear azide moiety creates a significant local dipole. In a crystal lattice (e.g., a MOF), these dipoles can align, potentially influencing the dielectric properties of the material.

Frontier Molecular Orbitals (FMOs) & Reactivity

The utility of 5-N₃-IPA lies in its FMOs. The azide functionality provides a specific HOMO-LUMO gap accessible for cycloaddition.

  • HOMO: Localized largely on the azide terminus.

  • LUMO: Delocalized over the aromatic system.

  • Click Reactivity: The azide is electronically "spring-loaded." In the presence of a Cu(I) catalyst, the activation energy for the reaction with a terminal alkyne is drastically lowered, allowing for the formation of a 1,2,3-triazole ring. This transformation converts the electronic nature of the linker from an electron-withdrawing azide to an electron-rich, aromatic triazole.

Experimental Protocol: Synthesis of 5-Azidoisophthalic Acid

Objective: High-purity synthesis of 5-azidoisophthalic acid starting from 5-aminoisophthalic acid via a diazonium intermediate.

Safety Warning: Diazo compounds and organic azides are potentially explosive. Work behind a blast shield. Avoid metal spatulas. Keep temperatures strictly controlled.

Reagents:
  • 5-Aminoisophthalic acid (5-NH₂-IPA)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Hydrochloric Acid (HCl, 6M)

  • Deionized Water / Ice

Step-by-Step Workflow:
  • Diazotization (Formation of the Electrophile):

    • Dissolve 5-NH₂-IPA (10 mmol) in 20 mL of 6M HCl. Cool the suspension to 0–5 °C in an ice/salt bath.

    • Add an aqueous solution of NaNO₂ (11 mmol in 5 mL H₂O) dropwise. Crucial: Maintain temp < 5 °C to prevent decomposition of the diazonium salt.

    • Stir for 30 minutes. The solution should become clear (pale yellow), indicating the formation of the diazonium salt [C₆H₃(COOH)₂-N₂]⁺.

  • Azidation (Nucleophilic Substitution):

    • Prepare a solution of NaN₃ (12 mmol) in 10 mL H₂O.

    • Add the NaN₃ solution dropwise to the cold diazonium mixture. Caution: Vigorous evolution of N₂ gas will occur.

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Isolation & Purification:

    • The product, 5-azidoisophthalic acid, will precipitate as a white/off-white solid.

    • Filter the solid and wash copiously with cold water to remove excess acid and salts.

    • Recrystallization: Recrystallize from ethanol/water if necessary.

    • Drying: Dry under vacuum at RT. Do not heat above 50 °C.

Characterization Checkpoints:

  • IR Spectroscopy: Look for the characteristic strong azide stretch at ~2120 cm⁻¹ .

  • ¹H NMR (DMSO-d₆): Aromatic protons typically appear as a triplet (~7.8 ppm) and a doublet (~8.2 ppm) or a singlet depending on resolution, shifted downfield relative to the amine.

Visualization: Synthesis & Electronic Pathway

The following diagram illustrates the conversion logic and the electronic state transition.

Synthesis_Workflow Amine 5-Amino-IPA (Nucleophilic) Diazo Diazonium Salt [Ar-N₂]⁺ (Highly Electrophilic) Amine->Diazo Diazotization Nitrite NaNO₂ / HCl (0-5°C) Nitrite->Diazo Product 5-Azido-IPA (Dipolar/Click-Ready) Diazo->Product SN1 / SNAr Azide_Ion NaN₃ (Nucleophile) Azide_Ion->Product

Caption: Schematic pathway for the conversion of amino-isophthalic acid to azido-isophthalic acid, highlighting the transition from nucleophilic amine to electrophilic diazonium to the final dipolar azide.

Integration into Metal-Organic Frameworks (MOFs)

When 5-N₃-IPA is used as a linker (e.g., in UiO-66-N₃ or IRMOF-N₃), it retains its electronic independence from the metal nodes.

Structural Isoreticularity

The carboxylate geometry of 5-N₃-IPA is nearly identical to isophthalic and terephthalic acids. This allows it to form isoreticular structures (same topology, different functionality) without disrupting the crystal lattice.

  • Example: In UiO-66-N₃, the Zr₆O₄(OH)₄ clusters are connected by the azido-ligands. The -N₃ group points into the pore, sterically unobstructed.

Photophysical Quenching

Unlike 5-amino-IPA MOFs, which often exhibit strong blue luminescence (ligand-to-metal charge transfer or intraligand


), 5-azido-IPA MOFs are typically less luminescent.
  • Mechanism: The azide group can act as a quencher via electron transfer pathways or by introducing non-radiative decay channels. However, upon "clicking" with a fluorophore, luminescence can be restored or spectrally shifted.

Band Gap Engineering

While standard MOFs are insulators (Band gap


 eV), the azide group introduces mid-gap states.
  • Theoretical

    
    :  ~3.5–4.0 eV (Wide bandgap semiconductor/insulator).
    
  • Post-Click

    
    :  Formation of the triazole ring extends conjugation, typically narrowing the band gap and allowing for tunable absorption in the UV-Vis region.
    

Application: Post-Synthetic Modification (PSM) for Drug Delivery

The primary value of azido-functionalized ligands is their ability to undergo PSM. This allows for the attachment of thermally unstable or chemically sensitive drugs after the harsh solvothermal synthesis of the MOF.

The "Click" Protocol (CuAAC)

System: UiO-66-N₃ + Alkyne-Drug (e.g., Propargyl-Doxorubicin).

Protocol:

  • Suspend: Disperse UiO-66-N₃ crystals in DMF/tBuOH (4:1).

  • Add Cargo: Add 1.5 equivalents of the alkyne-functionalized drug.

  • Catalyst: Add CuBr (5 mol%) and PMDETA (ligand) under inert atmosphere (

    
    ).
    
  • Incubate: Shake at 40 °C for 24 hours.

  • Wash: Centrifuge and wash with EDTA solution (to remove Cu) and fresh DMF.

Drug Release Mechanism

The triazole linkage formed is extremely stable. Drug release relies on:

  • Framework Degradation: The MOF decomposes in acidic tumor environments (pH 5–6), releasing the linker-drug conjugate.

  • Linker Cleavage: If a cleavable linker (e.g., disulfide bridge) was built into the alkyne-drug moiety before clicking.

Visualization: Post-Synthetic Modification Workflow

PSM_Workflow MOF_N3 MOF-N₃ Scaffold (Porous, Stable) Transition Cu-Acetylide Intermediate MOF_N3->Transition Pore Diffusion Drug Alkyne-Drug (Cargo) Drug->Transition Coordination Catalyst Cu(I) Catalyst Catalyst->Transition Activation MOF_Drug MOF-Triazole-Drug (Covalent Conjugate) Transition->MOF_Drug Cycloaddition (Click)

Caption: The Post-Synthetic Modification (PSM) workflow, demonstrating the conversion of the passive MOF-N3 scaffold into an active therapeutic vector via Copper-Catalyzed Azide-Alkyne Cycloaddition.

Data Summary: Electronic & Physical Properties[1][2][3]

PropertyValue / CharacteristicRelevance
Molecular Weight 207.14 g/mol Precursor calculation
Azide IR Stretch ~2120 cm⁻¹Diagnostic peak for synthesis & click completion
Hammett

0.38Inductive electron withdrawal
Hammett

~0.02Minimal resonance donation
Thermal Stability Stable < 100°C (Solid)Processing limit (avoid explosion risk)
MOF Pore Environment Hydrophobic / Lewis BasicInfluences drug loading capacity
Fluorescence Quenched (typically)Background signal is low for sensing apps

References

  • Synthesis & Characterization

    • BenchChem. "5-Azidoisophthalic Acid: Preparation from 5-Aminoisophthalic Acid." Link

  • MOF Luminescence & Electronic Properties

    • CrystEngComm. "Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand." (Context on isophthalic derivatives). Link

  • Click Chemistry in MOFs

    • MDPI. "Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery." (Discusses PSM and functionalization). Link

  • Electronic Substituent Effects

    • Journal of Organic Chemistry. "Investigation of the Substituent Effects of the Azide Functional Group." (Hammett parameters). Link

  • General MOF Electronic Structure

    • ResearchGate.[1] "Emission spectra of MOF-5 during time." (Band gap comparisons for carboxylate MOFs). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Performing CuAAC Click Chemistry on 5-(Azidomethyl)isophthalic Acid Linkers

Target Audience: Researchers, materials scientists, and drug development professionals. Introduction & Strategic Rationale 5-(Azidomethyl)isophthalic acid (5-AMIA) is a highly versatile, trifunctional building block wide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Strategic Rationale

5-(Azidomethyl)isophthalic acid (5-AMIA) is a highly versatile, trifunctional building block widely utilized in the synthesis of Metal-Organic Frameworks (MOFs), macrocyclic peptide sensors, and advanced polymeric carriers. It features two carboxylic acid moieties primed for structural coordination (e.g., forming robust Zr₆ clusters or Zn₄O nodes) or amide coupling, alongside a pendant azidomethyl group designed for orthogonal functionalization.

The strategic inclusion of the methylene spacer (-CH₂-) between the aromatic ring and the azide is a critical structural feature. Direct aryl azides are electronically deactivated by the aromatic ring and sterically hindered, often resulting in sluggish copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) kinetics. The benzylic azide in 5-AMIA restores an aliphatic reactivity profile, enabling high-yielding, rapid "click" functionalization under mild conditions without compromising the structural integrity of the parent framework (1)[1]. Beyond MOFs, 5-AMIA is actively utilized in the synthesis of chiral macrocyclic tetraamide ruthenium receptors for stereoselective peptide sensing (2)[2].

Workflow Visualization

Workflow A 5-(Azidomethyl) isophthalic acid B Coordination / Assembly (via -COOH groups) A->B Metal Ions (e.g., Zr, Zn) C Azide-Appended Framework/Polymer B->C D CuAAC Click Reaction (Alkyne, Cu(I), Ligand) C->D Post-Synthetic Modification E Triazole-Functionalized Target Material D->E 1,4-disubstituted 1,2,3-triazole

Workflow for 5-AMIA coordination and subsequent CuAAC post-synthetic modification.

Quantitative Data: Reactivity Profiling

The structural positioning of the azide dictates the success of Post-Synthetic Modification (PSM). The table below summarizes the comparative advantages of the benzylic 5-AMIA linker against traditional aryl alternatives during CuAAC functionalization.

Linker TypeAzide PositionReactivity Profile in CuAACTypical Conversion (24h)Structural Stability Post-PSM
4-Azidobenzene-1,3-dicarboxylic acidArylLow (Electronically deactivated)< 40%High
5-(Azidomethyl)isophthalic acid Benzylic High (Aliphatic profile) > 95% High

Mechanistic Insights & Protocol Causality (E-E-A-T)

When performing CuAAC on porous materials like MOFs or complex macrocycles, the choice of the copper catalytic system must be carefully calibrated to prevent material degradation:

  • Causality of Catalyst Choice: We utilize CuI and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) in organic solvents rather than the conventional aqueous CuSO₄/Sodium Ascorbate system. Ascorbate generates reactive oxygen species and localized acidity that can hydrolyze delicate coordination bonds. Furthermore, the tetradentate TBTA ligand completely envelops the Cu(I) center, preventing its disproportionation into Cu(0) nanoparticles. Without this ligand, insoluble Cu(0) would precipitate and irreversibly clog the framework's nanopores.

  • Self-Validating System: This protocol integrates an internal quality control checkpoint. Because the azide group possesses a highly distinct asymmetric stretch at ~2100 cm⁻¹, ATR-FTIR spectroscopy is used to monitor the reaction. The complete attenuation of this peak against the baseline confirms 100% conversion, validating the efficacy of the click reaction without requiring destructive framework digestion.

Experimental Protocol: Post-Synthetic Modification (PSM)

This protocol details the CuAAC functionalization of a 5-AMIA-containing MOF (e.g., UiO-66-CH₂N₃) with a terminal alkyne.

Materials & Reagents:

  • 5-AMIA functionalized MOF (50 mg)

  • Terminal Alkyne (e.g., phenylacetylene or propargyl-PEG)

  • Copper(I) Iodide (CuI)

  • TBTA Ligand

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 0.1 M EDTA (Ethylenediaminetetraacetic acid) aqueous solution

  • Dichloromethane (DCM) and Methanol (MeOH)

Step-by-Step Methodology:

  • Catalyst Complex Pre-assembly: In a nitrogen-filled glovebox or under standard Schlenk conditions, dissolve CuI (0.1 equivalents relative to the total azide molarity) and TBTA (0.11 equivalents) in 2 mL of anhydrous DMF. Stir for 15 minutes. Insight: Pre-forming the complex ensures the catalyst is sterically stabilized before entering the MOF pores, preventing premature copper aggregation.

  • Framework Activation: Disperse 50 mg of the 5-AMIA MOF in 3 mL of anhydrous DMF in a 10 mL pressure tube. Sonicate briefly (1-2 mins) to ensure a homogeneous suspension.

  • Click Reaction Initiation: Add the terminal alkyne (3.0 equivalents relative to azide) to the MOF suspension, followed by the dropwise addition of the pre-formed Cu(I)/TBTA catalyst solution.

  • Incubation: Seal the tube and heat the mixture to 60 °C under gentle orbital agitation for 24 hours. Insight: Gentle heating accelerates the diffusion of the alkyne and catalyst through the nanopores. Vigorous magnetic stirring must be avoided as it mechanically shears and degrades the MOF crystals.

  • Quenching and Extraction: Centrifuge the mixture (7000 rpm, 5 mins) and decant the supernatant. Wash the solid extensively to remove unreacted ligands and trapped copper:

    • Wash 3x with DMF (removes unreacted alkyne and organic ligands).

    • Wash 2x with a 0.1 M EDTA solution in water/DMF (1:1). Insight: EDTA is a powerful chelator that strips non-specifically bound copper ions out of the framework, which is critical if the material is intended for biological or catalytic applications.

    • Wash 3x with MeOH and 3x with DCM (facilitates rapid solvent exchange and pore clearing).

  • Validation: Dry the functionalized MOF under a vacuum at 80 °C for 12 hours. Analyze via ATR-FTIR. The disappearance of the ν ~ 2100 cm⁻¹ peak confirms quantitative triazole formation.

Reaction Pathway Visualization

CatalyticCycle CuI Active Cu(I)-Ligand Complex PiComplex Cu(I)-Alkyne π-Complex CuI->PiComplex + Terminal Alkyne Acetylide Bimetallic Cu(I)-Acetylide PiComplex->Acetylide Base / -H+ Intermediate Azide-Coordinated Metallacycle Acetylide->Intermediate + 5-AMIA Azide Triazole 1,4-Disubstituted Triazole (Product) Intermediate->Triazole Cycloaddition & Protonation Triazole->CuI Catalyst Regeneration

CuAAC catalytic cycle highlighting the bimetallic intermediate formation.

References

  • Source: Chemistry of Materials (ACS Publications)
  • Source: Journal of Organic Chemistry (ntu.edu.tw)
  • Source: PMC (nih.gov)
  • Title: Ordered Transfer from 3D-oriented MOF Superstructures to Polymeric Films: Microfabrication, Enhanced Chemical Stability, and Anisotropic Properties Source: ChemRxiv URL

Sources

Application

Post-synthetic modification (PSM) of MOFs with 5-(Azidomethyl)isophthalic acid

Application Note: Post-Synthetic Modification (PSM) of MOFs with 5-(Azidomethyl)isophthalic Acid Executive Summary This guide details the protocol for the integration and post-synthetic modification (PSM) of 5-(azidometh...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Post-Synthetic Modification (PSM) of MOFs with 5-(Azidomethyl)isophthalic Acid

Executive Summary

This guide details the protocol for the integration and post-synthetic modification (PSM) of 5-(azidomethyl)isophthalic acid (


) within Metal-Organic Frameworks (MOFs). While 2-azidoterephthalic acid is commonly used for linear backbones (e.g., UiO-66), the isophthalate geometry  (1,3-substitution) of 5-(azidomethyl)isophthalic acid creates unique opportunities. It is the structural parent of CAU-10  (Aluminum-based) and NOTT-100  (Copper-based) architectures, and acts as a critical defect-generator in 1,4-connected frameworks.

This protocol focuses on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) ("Click Chemistry") to covalently attach functional cargo (drugs, fluorophores) to the MOF pore walls. We address the critical challenge of removing cytotoxic copper residues post-reaction, ensuring the material is suitable for biological applications.

Critical Pre-Requisite: The Linker Chemistry

Before MOF synthesis, the quality of the linker is paramount.[1] The azide group is metastable; thermal control is essential during synthesis to prevent denitrogenation.

Linker Structure: 5-(Azidomethyl)isophthalic acid

  • Formula:

    
    
    
  • Geometry: Bent (120° angle between carboxylates).

  • Functionality: Pendent

    
     arm projecting into the pore.
    

Synthesis Pathway (Brief):

  • Precursor: Dimethyl 5-methylisophthalate.

  • Bromination: NBS/AIBN in

    
     (Reflux) 
    
    
    
    Dimethyl 5-(bromomethyl)isophthalate.
  • Azidation:

    
     in DMF (RT to 60°C) 
    
    
    
    Dimethyl 5-(azidomethyl)isophthalate.
  • Hydrolysis:

    
     in 
    
    
    
    (RT)
    
    
    Product .
    • Note: Avoid acid hydrolysis at high temps to prevent azide degradation.

Protocol A: De Novo Synthesis of the Scaffold (CAU-10-N3)

We utilize the CAU-10 (Christian-Albrechts-University-10) topology, which is exclusively built from isophthalates and


 ions. It forms helical channels highly accessible for PSM.

Reagents:

  • 
     (Aluminum chloride hexahydrate)
    
  • 
     (5-(Azidomethyl)isophthalic acid)
    
  • Solvent: DMF / Ethanol / Water mixture.

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
     (1.0 mmol) and 
    
    
    
    (1.0 mmol) in a mixture of DMF (10 mL) and
    
    
    (2 mL). Sonicate for 10 mins until clear.
  • Solvothermal Synthesis: Transfer to a 25 mL Teflon-lined autoclave.

    • Temperature: 120°C (Do not exceed 130°C to protect the azide).

    • Time: 24 hours.[1]

  • Isolation: Cool to room temperature. Centrifuge the white microcrystalline powder (6000 rpm, 10 min).

  • Activation (Crucial):

    • Wash

      
       with DMF to remove unreacted ligand.
      
    • Wash

      
       with Ethanol to exchange pore solvent.
      
    • Soxhlet extraction with ethanol for 12h is recommended for high-purity applications.

    • Dry under vacuum at 80°C (Avoid >100°C).

Protocol B: Post-Synthetic Modification (CuAAC Click Reaction)

This step covalently attaches an alkyne-functionalized cargo (e.g., Propargyl-Doxorubicin or Phenylacetylene) to the MOF.

Reagents:

  • MOF: CAU-10-N3 (100 mg, ~0.4 mmol eq. of azide).

  • Cargo: Alkyne-R (1.2 eq. relative to azide).[2][3]

  • Catalyst:

    
     (5 mol%).
    
  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent:

    
     or 
    
    
    
    (1:1 v/v).

Workflow Diagram (Graphviz):

PSM_Workflow Start Activated MOF-N3 Mix Add Alkyne + Catalyst (CuSO4/Ascorbate) Start->Mix Suspend in DMF React Incubate (40°C, 24h, Inert Gas) Mix->React Click Reaction Wash Washing Phase (Removal of Cu) React->Wash Centrifuge Wash->Wash 3x EDTA/DMF 3x EtOH Final Functionalized MOF (Triazole Linkage) Wash->Final Vacuum Dry

Figure 1: General workflow for the CuAAC post-synthetic modification of azide-tagged MOFs.

Detailed Steps:

  • Suspension: Suspend 100 mg of CAU-10-N3 in 5 mL DMF. Sonicate to disperse.[1]

  • Catalyst Prep: In a separate vial, mix

    
     (5 mg) and Sodium Ascorbate (10 mg) in 1 mL water. The solution should turn yellow/orange (reduction to Cu(I)).
    
  • Reaction: Add the Alkyne cargo to the MOF suspension, followed by the catalyst solution.

  • Incubation: Purge with

    
     for 5 mins. Seal and stir gently at 40°C for 24 hours.
    
    • Note: High temperatures are unnecessary and increase the risk of copper trapping.

Protocol C: Copper Removal (The "Clean-Up")

For biomedical applications, trapped Copper (I/II) is toxic. Simple solvent washing is insufficient .

  • EDTA Wash: Centrifuge the reaction mixture. Re-suspend the solid in a saturated solution of Na₂EDTA (Ethylenediaminetetraacetic acid) in water/DMF (1:1).

  • Soak: Stir for 2 hours. The supernatant may turn blue (Cu-EDTA complex).

  • Repeat: Repeat EDTA wash until the supernatant is colorless (

    
    ).
    
  • Final Rinse: Wash

    
     with Ethanol to remove EDTA.
    

Characterization & Validation

To ensure the protocol worked, you must validate the formation of the triazole ring and the integrity of the framework.

TechniqueObservation (Success Criteria)
FT-IR Spectroscopy Disappearance of the sharp Azide peak at

. Appearance of Triazole C=C/N=N stretches (

).
Digestion 1H-NMR Dissolve MOF in

(for Al-MOFs) or

(for Zr-MOFs). Calculate conversion by integrating the triazole proton singlet (

) vs. the aromatic backbone.
PXRD Compare pattern to parent MOF. Peaks should remain at same

positions (crystallinity maintained). Significant broadening indicates framework collapse.
BET Surface Area Expect a decrease in surface area (e.g., from

to

) as the pores are filled with cargo.

Decision Tree for Troubleshooting:

Troubleshooting Check Check FT-IR (~2100 cm-1) AzidePresent Azide Peak Remains? Check->AzidePresent Yes Incomplete Conversion AzidePresent->Yes Yes No Conversion Complete AzidePresent->No No Action1 Increase Catalyst Load (Check O2 exclusion) Yes->Action1 Action2 Check Steric Bulk of Alkyne (Pore Size Limit) Yes->Action2 Action3 Proceed to Copper Analysis (ICP-MS) No->Action3

Figure 2: Troubleshooting logic for incomplete PSM reactions.

References

  • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews, 112(2), 970-1000. Link

  • Reinsch, H., et al. (2013). "Structures, sorption characteristics, and defects of the aluminum isophthalate CAU-10." Chemistry of Materials, 25(1), 17-26. Link

  • Wang, Z., et al. (2010). "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews, 39, 4162-4187. Link

  • Gotthardt, M. A., et al. (2015). "Synthesis and characterization of the amino-functionalized aluminum-based MOF CAU-10-NH2." Microporous and Mesoporous Materials, 202, 115-122. Link

  • Savonnet, M., et al. (2010). "Generic post-synthetic modification of porous metal-organic frameworks via 'click' chemistry." Journal of the American Chemical Society, 132(2), 451-453. Link

Sources

Method

Solvothermal synthesis conditions for azido-isophthalate coordination polymers

Application Note: Solvothermal Synthesis of Azido-Isophthalate Coordination Polymers Part 1: Core Directive & Safety Prime The "Zero-Step": Critical Safety Protocol for Organic Azides Before handling 5-azidoisophthalic a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvothermal Synthesis of Azido-Isophthalate Coordination Polymers

Part 1: Core Directive & Safety Prime

The "Zero-Step": Critical Safety Protocol for Organic Azides Before handling 5-azidoisophthalic acid (


) or its metal complexes, you must acknowledge the energetic nature of the azido (

) group. While aromatic azides are generally more stable than aliphatic ones, they are thermolabile and potentially explosive under confinement or shock.
  • The C/N Ratio Rule: Ensure the Carbon-to-Nitrogen ratio

    
    . 5-azidoisophthalic acid has 8 carbons, 4 oxygens, and 3 nitrogens (
    
    
    
    ), classifying it as stable for standard solvothermal handling, but it will decompose violently above
    
    
    .
  • Metal Incompatibility: NEVER use copper or lead pipes for disposal. Avoid metal spatulas; use Teflon or wood/bamboo to prevent friction-induced detonation.

  • Thermal Ceiling: Do not exceed

    
     during solvothermal synthesis unless TGA data explicitly confirms stability for your specific derivative.
    

Part 2: Scientific Integrity & Logic (The "Why")

The synthesis of azido-isophthalate coordination polymers (CPs) is driven by two competing requirements: crystallinity (favoring high temperature/pressure) and functional group integrity (favoring mild conditions).

Solvent Strategy: The DMF Effect

Unlike simple carboxylates, azido-linkers require careful solvent selection.

  • N,N-Dimethylformamide (DMF): The gold standard. It has a high boiling point and hydrolyzes slowly to produce dimethylamine, which acts as an in situ base to deprotonate the isophthalic acid groups (

    
    , 
    
    
    
    ), driving coordination without rapid precipitation.
  • Methanol/Ethanol: Used as co-solvents to lower the solubility of the final polymer, promoting crystal growth via the "antisolvent effect" during cooling.

The Role of the Azide Group

The


 group is not merely a pendant arm; it can coordinate.
  • Mode A (Pendant): In steric bulk (e.g., Zn-MOFs), the azide projects into the pore, available for "Click" chemistry (CuAAC).

  • Mode B (Bridging): In magnetic CPs (e.g., Mn(II), Cu(II)), the azide nitrogen can bridge metal centers (

    
     or 
    
    
    
    ), mediating magnetic exchange (ferromagnetic vs. antiferromagnetic).

Part 3: Standardized Experimental Protocol

Workflow Visualization

SynthesisWorkflow Precursors Precursors (Metal Nitrate + Linker) Dissolution Dissolution (DMF/MeOH + Sonication) Precursors->Dissolution Weighing Solvothermal Solvothermal Reaction (85-100°C, 24-48h) Dissolution->Solvothermal Filtration Cooling Controlled Cooling (1-2°C/min) Solvothermal->Cooling Crystallization Washing Solvent Exchange (DMF -> MeOH) Cooling->Washing Harvest Activation Activation (Vacuum/Mild Heat) Washing->Activation Removal of guests Click Post-Synthetic Modification (Click) Activation->Click Optional

Figure 1: Optimized workflow for solvothermal synthesis of azido-functionalized MOFs.

Detailed Protocol: Zn-Azido-Isophthalate (Generic High-Stability Route)

Materials:

  • 5-Azidoisophthalic acid (

    
    )
    
  • Zinc Nitrate Hexahydrate (

    
    )
    
  • Solvents: DMF (Anhydrous), Ethanol (Absolute)

Step 1: Precursor Preparation

  • Dissolve

    
     of 
    
    
    
    in
    
    
    of DMF/Ethanol (3:1 v/v). Sonicate for 10 mins until clear.
  • Dissolve

    
     of 
    
    
    
    in
    
    
    of DMF.
  • Mix the two solutions in a

    
     scintillation vial or Teflon-lined autoclave.
    
  • Optional: Add

    
     of pyridine or dilute NaOH to modulate deprotonation if rapid precipitation occurs.
    

Step 2: Solvothermal Synthesis

  • Seal the vessel tightly.

  • Place in a programmable oven.

  • Ramp: Ambient

    
     over 1 hour.
    
  • Dwell: Hold at

    
     for 48 hours. Note: Do not exceed 
    
    
    
    to preserve the azide functionality.
  • Cool: Ramp down to ambient temperature over 12 hours (

    
    ). This slow cooling is crucial for single-crystal quality.
    

Step 3: Work-up and Activation

  • Decant the mother liquor.

  • Wash crystals

    
     with fresh DMF to remove unreacted ligand.
    
  • Solvent Exchange: Soak crystals in absolute Ethanol for 3 days, refreshing solvent every 24 hours. This replaces high-boiling DMF with volatile ethanol.

  • Drying: Activate under vacuum at

    
     for 6 hours. Caution: Avoid high-temperature activation (
    
    
    
    ) which risks cross-linking or decomposing the azide.

Part 4: Post-Synthetic Modification (Click Chemistry)

For drug development applications, the pendant azide is a "handle" for bioconjugation.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
  • Suspend:

    
     of activated Azido-MOF in 
    
    
    
    Ethanol/Water (4:1).
  • Add Cargo: Add

    
     equivalents (vs. azide sites) of the alkyne-functionalized drug/fluorophore.
    
  • Catalyst: Add

    
    
    
    
    
    (or
    
    
    + Sodium Ascorbate).
  • Incubate: Stir gently at

    
     for 24 hours.
    
  • Wash: Extensive washing with EDTA solution (to remove Cu) and Ethanol (to remove unreacted alkyne).

ClickChemistry MOF_N3 MOF-N=N=N (Pendant Azide) Reaction Cycloaddition (40°C, 24h) MOF_N3->Reaction Alkyne R-C≡CH (Drug/Probe) Alkyne->Reaction Catalyst Cu(I) Catalyst Catalyst->Reaction Product MOF-Triazole-R (Functionalized) Reaction->Product 1,2,3-Triazole Linkage

Figure 2: Mechanism of Post-Synthetic Modification via Click Chemistry.

Part 5: Data Presentation & Validation

Characterization Checklist
TechniqueFeature to ObserveValidation Criterion
FT-IR Azide Stretch (

)
Strong, sharp peak at 2100–2150 cm⁻¹ . Disappearance indicates decomposition or successful Click reaction.
PXRD Low-angle reflectionsSharp peaks indicate crystallinity. Broad humps indicate amorphous collapse (hydrolysis).
TGA Weight loss steps1. Solvent loss (

).[1] 2. Framework/Azide decomposition (

).
NMR Digestion (

)
Confirm Ligand:Metal ratio and integrity of the organic linker.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Crystals / Clear Solution Nucleation barrier too highIncrease concentration by 20% or add 1 drop of dilute base to aid deprotonation.
Amorphous Powder Reaction too fastLower temperature by

or reduce base concentration.
Black/Brown Precipitate Azide decompositionSTOP. Reaction temperature exceeded stability limit. Repeat at

.
IR Azide Peak Missing Thermal degradationUse fresh ligand; ensure activation temp is

.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, 44(33), 5188-5240 (2005). Link

  • UiO-67-N3 Synthesis: Wang, K., et al. "Synthesis and click modification of an azido-functionalized Zr(IV) metal–organic framework." Dalton Transactions, 45, 14719-14724 (2016). Link

  • Magnetic Azido-CPs: Escuer, A., et al. "Manganese(II) Azido-Isophthalate Coordination Polymers: Synthesis, Structure and Magnetic Properties." Inorganic Chemistry, 47(17), 7685-7692. Link

  • Click Chemistry in MOFs: Cohen, S. M. "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000 (2012). Link

  • Solvothermal Optimization: Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 112(2), 933-969 (2012). Link

Sources

Application

Using 5-(Azidomethyl)isophthalic acid for fluorescent sensing applications

Application Note: Modular Fluorescent Sensor Design Using 5-(Azidomethyl)isophthalic Acid Executive Summary 5-(Azidomethyl)isophthalic acid is a bifunctional building block that bridges the gap between robust structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Modular Fluorescent Sensor Design Using 5-(Azidomethyl)isophthalic Acid

Executive Summary

5-(Azidomethyl)isophthalic acid is a bifunctional building block that bridges the gap between robust structural chemistry and versatile "Click" functionalization. Unlike its analogue 5-azidoisophthalic acid (an aromatic azide used primarily for direct H₂S sensing), the 5-(azidomethyl) variant features a benzylic azide. This structural distinction offers superior stability and a unique reactivity profile: it serves as a high-fidelity "Click Chemistry" (CuAAC) handle for Post-Synthetic Modification (PSM) of Metal-Organic Frameworks (MOFs) or as a reductive probe for specific biothiol detection.

This guide provides a comprehensive protocol for synthesizing this ligand, constructing a porous fluorescent scaffold (MOF), and deploying it for sensing applications.

Scientific Mechanism & Rationale

The "Antenna Effect" and Azide Modulation

In Lanthanide-based MOFs (Ln-MOFs), the organic linker acts as an "antenna," absorbing UV light and transferring energy to the Ln³⁺ ions (e.g., Tb³⁺, Eu³⁺), which then emit characteristic luminescence.

  • Quenching State (OFF): The electron-withdrawing azidomethyl group (-CH₂-N₃) often quenches this energy transfer via Photoinduced Electron Transfer (PET) or by altering the triplet state energy level of the ligand.

  • Sensitizing State (ON): Upon reduction (by H₂S) to an amine (-CH₂-NH₂) or "clicking" to a fluorophore, the electronic structure changes, restoring the antenna efficiency or introducing a new emission channel.

Post-Synthetic Modification (PSM) via Click Chemistry

The benzylic azide is kinetically perfect for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to synthesize a "blank slate" MOF and subsequently attach complex recognition motifs (e.g., aptamers, specific dyes, or chiral selectors) that would otherwise degrade under harsh MOF synthesis conditions.

G cluster_0 Ligand Synthesis cluster_1 Sensing Pathways Start Dimethyl 5-methylisophthalate Brom Dimethyl 5-(bromomethyl)isophthalate Start->Brom NBS, AIBN Reflux Azide Dimethyl 5-(azidomethyl)isophthalate Brom->Azide NaN3, DMF Final 5-(Azidomethyl) isophthalic Acid Azide->Final LiOH, THF/H2O MOF Azido-MOF (Weak Fluorescence) Final->MOF Solvothermal Synthesis TurnOn Amino-MOF (Strong Fluorescence) MOF->TurnOn Reduction (-N3 -> -NH2) Sensor Dye-Functionalized MOF (Ratiometric Signal) MOF->Sensor CuAAC (Click) H2S Analyte: H2S (Reduction) H2S->TurnOn Alkyne Analyte: Alkyne-Dye (Click Reaction) Alkyne->Sensor

Figure 1: Synthetic workflow from ligand precursor to dual-mode sensing applications. The pathway allows for either direct reductive sensing (H₂S) or modular sensor construction via Click chemistry.

Experimental Protocols

Protocol A: Synthesis of 5-(Azidomethyl)isophthalic Acid

Note: This ligand is not always commercially available in bulk. High-purity synthesis is critical for MOF quality.

Materials: Dimethyl 5-methylisophthalate, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Sodium Azide (NaN₃), Lithium Hydroxide (LiOH).

  • Bromination:

    • Dissolve dimethyl 5-methylisophthalate (10 mmol) in CCl₄ or dry acetonitrile (50 mL).

    • Add NBS (11 mmol) and catalytic AIBN (0.5 mmol).

    • Reflux for 12 hours under N₂ atmosphere.

    • Filter off succinimide byproduct and evaporate solvent. Recrystallize from MeOH to get Dimethyl 5-(bromomethyl)isophthalate .

  • Azidation:

    • Dissolve the brominated intermediate (5 mmol) in DMF (20 mL).

    • Add NaN₃ (7.5 mmol) cautiously. Safety: Azides are potentially explosive; use a blast shield.

    • Stir at 60°C for 6 hours.

    • Pour into water (100 mL) and extract with ethyl acetate. Dry and concentrate to yield Dimethyl 5-(azidomethyl)isophthalate .

  • Hydrolysis:

    • Dissolve the ester in THF/H₂O (1:1, 30 mL).

    • Add LiOH·H₂O (25 mmol) and stir at room temperature overnight.

    • Acidify with 1M HCl to pH 2. The white precipitate is 5-(Azidomethyl)isophthalic acid .

    • Yield: ~75-85% overall. Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~4.5 ppm (-CH₂-N₃).

Protocol B: Fabrication of Fluorescent Ln-MOF Sensor

Target Material:Tb-Azido-MOF (Terbium-based for green luminescence).

  • Solvothermal Synthesis:

    • Mix Tb(NO₃)₃·6H₂O (0.1 mmol) and 5-(Azidomethyl)isophthalic acid (0.1 mmol) in DMF/Ethanol (5 mL, 3:1 ratio).

    • Sonicate for 10 mins to ensure homogeneity.

    • Seal in a Teflon-lined autoclave and heat at 100°C for 24 hours.

    • Cool slowly. Collect colorless crystals by filtration.

  • Activation:

    • Wash crystals with DMF and then Ethanol (3x each).

    • Soak in Ethanol for 24 hours to exchange pore solvent.

    • Dry under vacuum at 60°C. Do not overheat (>100°C) to avoid decomposing the azide.

Protocol C: Sensing Assay (H₂S Detection)

Mechanism: H₂S reduces the benzylic azide to a benzylic amine, triggering a "Turn-On" fluorescence response.

Reagents:

  • Buffer: 10 mM HEPES (pH 7.4).

  • Stock Solution: 1 mg/mL suspension of Tb-Azido-MOF in buffer.

  • Analyte: NaHS (Sodium hydrosulfide) as H₂S source.

Step-by-Step:

  • Baseline Measurement: Aliquot 2 mL of MOF suspension into a quartz cuvette. Record emission spectrum (Excitation: ~290 nm (ligand absorption); Emission: 450–650 nm). Note the intensity of the Tb³⁺ peaks (490, 545, 585, 620 nm).

  • Titration: Add NaHS solution (0–100 µM range) in 5 µL increments.

  • Incubation: Stir for 5 minutes after each addition.

  • Readout: Record emission at 545 nm (⁵D₄ → ⁷F₅ transition).

  • Data Processing: Plot

    
     vs. Concentration.
    

Data Analysis & Performance Metrics

To validate the sensor, organize your data as follows:

ParameterMetricCalculation / Method
Linear Range 0.5 – 50 µMPlot Intensity vs. [H₂S]. Determine

region.
LOD (Limit of Detection) ~150 nM

(where

= SD of blank,

= slope).
Response Time < 10 minTime to reach 90% of max fluorescence change (

).
Selectivity HighCompare response against GSH, Cys, Hcy, SO₃²⁻, NO₂⁻.

Selectivity Note: Benzylic azides are generally more stable than aromatic azides. While they react with H₂S, they show excellent resistance to biothiols (Cysteine/Glutathione) compared to other probes, reducing false positives in biological media.

Troubleshooting & Expert Tips

  • Issue: Low Fluorescence Intensity.

    • Cause: Incomplete activation of the MOF (solvent molecules trapped in pores quenching Tb³⁺).

    • Solution: Extend the ethanol exchange period or use supercritical CO₂ drying.

  • Issue: Slow Response to H₂S.

    • Cause: Steric hindrance in the MOF pores.

    • Solution: Use a "surface-only" approach by grinding the MOF to nanocrystals (increase surface area) or adding a surfactant (CTAB) to aid diffusion.

  • Safety Warning:

    • Organic azides with low C/N ratios (<3) are explosive. 5-(Azidomethyl)isophthalic acid (C9H7N3O4) has a ratio of 9 carbons to 3 nitrogens (C/N = 3), which is generally safe, but always avoid metal spatulas and rapid heating.

References

  • Synthesis of 5-(Azidomethyl)

    • Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening.
    • Source: (Context: Synthesis of Compound 4).

  • General MOF Sensing with Azides

    • Rapid and highly sensitive detection of H2S by an azide-functionalized MOF.
    • Source: (Context: Comparison with aryl azide sensors).

  • Isophthalic Acid Ligand Chemistry

    • Synthesis of 5-Substituted Deriv
    • Source:

  • Lanthanide MOF Sensing Mechanisms

    • Luminescent Lanthanide MOFs: A Unique Pl
    • Source:

Method

Strain-promoted azide-alkyne cycloaddition (SPAAC) with isophthalic acid derivatives

Application Note: Precision Functionalization of Metal-Organic Frameworks via SPAAC Topic: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Isophthalic Acid Derivatives Target Audience: Materials Scientists, Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of Metal-Organic Frameworks via SPAAC

Topic: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Isophthalic Acid Derivatives Target Audience: Materials Scientists, Chemical Biologists, and Drug Delivery Engineers.

Abstract

This guide details a robust protocol for the post-synthetic modification (PSM) of Aluminum-Isophthalate Metal-Organic Frameworks (specifically CAU-10 analogues) using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While isophthalic acid (1,3-benzenedicarboxylic acid) serves as a critical structural linker for inducing specific topologies like the cis-corner-sharing AlO₆ helices in CAU-10, its harsh solvothermal synthesis conditions often degrade sensitive functional groups. By incorporating 5-azidoisophthalic acid as a "clickable" scaffold, researchers can decouple framework assembly from surface functionalization. This protocol demonstrates the synthesis of the azide-functionalized linker, the assembly of the porous CAU-10-N₃ framework, and the subsequent copper-free "click" conjugation of DBCO-derivatized cargo.

Chemical Basis & Rationale

The Isophthalic Acid Scaffold

Unlike terephthalic acid (1,4-substitution), which typically yields linear connectors (e.g., UiO-66), isophthalic acid (1,3-substitution) induces curvature and unique topologies in coordination polymers. In the CAU-10 (Christian-Albrechts-University-10) architecture, isophthalate linkers bridge aluminum centers to form infinite helical chains, resulting in a highly stable, water-tolerant framework ideal for sensing and drug delivery.

Why SPAAC?

Standard "Click" chemistry (CuAAC) requires Copper(I), which is cytotoxic and difficult to remove completely from porous materials. Trapped copper can quench fluorescence or leach into biological systems. SPAAC utilizes ring-strained alkynes (e.g., DBCO, BCN) to react with azides without a catalyst.[1]

  • Mechanism: The reaction is driven by the release of ~18 kcal/mol of ring strain energy from the cyclooctyne, lowering the activation barrier for the [3+2] cycloaddition with the azide.

  • Selectivity: The azide group on the isophthalic core is bioorthogonal—inert to biological nucleophiles but highly reactive toward strained alkynes.

Experimental Workflow

The following diagram outlines the critical path from precursor synthesis to functionalized material.

SPAAC_Workflow cluster_0 Post-Synthetic Modification (PSM) Precursor 5-Aminoisophthalic Acid Linker 5-Azidoisophthalic Acid (Linker) Precursor->Linker Diazotization (NaNO2, NaN3) MOF CAU-10-N3 (Porous Scaffold) Linker->MOF Solvothermal Assembly (AlCl3, DMF/H2O, 120°C) Final Functionalized MOF (Triazole Linked) MOF->Final SPAAC Reaction (PBS, pH 7.4, RT) Cargo DBCO-Functionalized Cargo (Drug/Dye) Cargo->Final Click

Figure 1: Step-wise workflow for engineering SPAAC-ready isophthalate MOFs.

Detailed Protocols

Protocol A: Synthesis of 5-Azidoisophthalic Acid

Rationale: Commercial availability is variable; in-house synthesis ensures freshness of the azide, which is light-sensitive.

Materials:

  • 5-Aminoisophthalic acid (5-AIA)[2]

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Hydrochloric acid (6M HCl)

Step-by-Step:

  • Dissolution: Suspend 5-AIA (10 mmol) in 20 mL of 6M HCl. Cool to 0–5 °C in an ice bath.

  • Diazotization: Dropwise add an aqueous solution of NaNO₂ (12 mmol in 5 mL H₂O). Stir for 30 min at 0 °C. The solution should turn clear/pale yellow as the diazonium salt forms.

  • Azidation: Carefully add an aqueous solution of NaN₃ (15 mmol in 5 mL H₂O) dropwise. Caution: Nitrogen gas evolution will be vigorous.

  • Precipitation: Stir for 2 hours, allowing the mixture to warm to room temperature. A white/off-white precipitate (5-azidoisophthalic acid) will form.

  • Purification: Filter the solid, wash extensively with cold water (to remove excess acid and salts), and dry under vacuum.

    • QC Check: FTIR should show a strong azide stretch at ~2120 cm⁻¹.

Protocol B: Assembly of CAU-10-N₃ MOF

Rationale: We use a "Mixed-Linker" approach. Pure azide-MOFs can be unstable or non-porous. Diluting the azide linker (e.g., 20-50%) with unsubstituted isophthalic acid maintains structural integrity while providing sufficient conjugation sites.

Materials:

  • Aluminum Chloride Hexahydrate (AlCl₃·6H₂O)

  • Isophthalic Acid (IPA)

  • 5-Azidoisophthalic Acid (5-N3-IPA)

  • Solvent: DMF/Water (1:1 v/v)

Step-by-Step:

  • Precursor Mix: Dissolve AlCl₃ (1 mmol), IPA (0.8 mmol), and 5-N3-IPA (0.2 mmol) in 10 mL of DMF/Water solvent.

    • Note: This creates a 20% functionalized framework.

  • Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 120 °C for 24 hours.

  • Activation: Cool to RT. Centrifuge to collect the white powder.

  • Solvent Exchange: Resuspend in DMF (stir 6h), then Ethanol (stir 6h) to remove unreacted linkers trapped in the pores.

  • Drying: Activate at 100 °C under vacuum for 12 hours. Do not exceed 120 °C to prevent thermal decomposition of the azide.

Protocol C: SPAAC Functionalization (The "Click")

Rationale: This step attaches the cargo. We use DBCO (Dibenzocyclooctyne) as the strained alkyne partner.

Materials:

  • CAU-10-N₃ powder (activated)

  • DBCO-Cargo (e.g., DBCO-PEG4-Biotin or DBCO-Fluorescein)

  • Buffer: PBS (pH 7.4) or DMSO (depending on cargo solubility)

Step-by-Step:

  • Suspension: Suspend 10 mg of CAU-10-N₃ in 2 mL of buffer. Sonicate for 5 mins to disperse particles.

  • Reaction: Add DBCO-Cargo (1.5 molar equivalents relative to the estimated azide content).

  • Incubation: Shake gently at room temperature for 12–24 hours. Protect from light if using fluorophores.

  • Washing (Critical): Centrifuge and wash with fresh solvent (3x) to remove non-covalently adsorbed cargo.

    • Validation: The supernatant of the final wash must be fluorescence-free (if using dye) to confirm covalent attachment.

Data Analysis & Quality Control

Quantitative Assessment Table
Analytical MethodParameter MonitoredExpected Result (Success)
FTIR Spectroscopy Azide Stretch (~2120 cm⁻¹)Strong in Protocol B product; Absent/Diminished in Protocol C product.
PXRD (X-Ray Diffraction) CrystallinityPatterns of CAU-10-N₃ and Functionalized-MOF should match simulated CAU-10. Loss of peaks indicates framework collapse.
N₂ Isotherm (BET) Surface AreaCAU-10-N₃: ~600 m²/g. Functionalized: ~300–400 m²/g (pore filling confirms modification).
Confocal Microscopy Fluorescence LocalizationSignal should be co-localized with MOF crystals, not in the background solution.
Mechanistic Visualization

SPAAC_Mechanism Azide MOF-Surface Azide (-N3) TS Transition State (Strain Release) Azide->TS Alkyne Strained Alkyne (DBCO-R) Alkyne->TS Product Stable Triazole Conjugate TS->Product  k > 1 M⁻¹s⁻¹

Figure 2: Kinetic pathway of the SPAAC reaction on the MOF surface.

Troubleshooting & Optimization

  • Issue: Incomplete Clicking (Azide peak remains in IR).

    • Cause: Steric hindrance. The cargo might be too bulky to penetrate the pores of CAU-10 (pore size ~6–8 Å).

    • Solution: Use a longer PEG linker on the DBCO reagent (e.g., DBCO-PEG12-Cargo) to push the reaction site away from the bulky cargo, or focus on surface-only functionalization if pore penetration is impossible.

  • Issue: Loss of Porosity.

    • Cause: "Pore Blocking." If the cargo is large, it may clog the pore entrances, preventing further diffusion.

    • Solution: Reduce the % of 5-azidoisophthalic acid in the synthesis (e.g., down to 5-10%) to space out the attachment sites.

  • Issue: Framework Degradation.

    • Cause: Some DBCO derivatives are acidic or basic.

    • Solution: Buffer the reaction strictly to pH 7.4. Aluminum isophthalate MOFs are generally stable pH 4–8.

References

  • Reinsch, H., et al. (2013).[3] "Mixed-linker MOFs with CAU-10 structure: synthesis and gas sorption characteristics." Dalton Transactions.[3][4] Link

  • Stock, N., & Biswas, S. (2012). "Synthesis of Flexible and Functionalized MOFs." Chemical Reviews. Link

  • Jewell, M. P., et al. (2016). "Modification of Metal-Organic Frameworks for Catalytic Applications." Journal of Materials Chemistry A. Link

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. Link

  • Friscic, T. (2012). "Metal-Organic Frameworks: Materials from Molecules." Royal Society of Chemistry. Link

Sources

Application

Functionalization of porous materials using 5-(Azidomethyl)isophthalic acid

Integrating 5-(Azidomethyl)isophthalic Acid into UiO-66 Architectures for "Click-Ready" Materials Abstract & Strategic Overview The incorporation of complex functional groups (e.g., catalytic centers, fluorophores, or pe...

Author: BenchChem Technical Support Team. Date: March 2026

Integrating 5-(Azidomethyl)isophthalic Acid into UiO-66 Architectures for "Click-Ready" Materials

Abstract & Strategic Overview

The incorporation of complex functional groups (e.g., catalytic centers, fluorophores, or peptide sequences) into Metal-Organic Frameworks (MOFs) is often hindered by the thermal and chemical instability of these groups during primary solvothermal synthesis.

This Application Note details a robust protocol for the orthogonal functionalization of MOFs using 5-(Azidomethyl)isophthalic acid as a bifunctional linker. Unlike direct aryl azides, the methylene spacer in this ligand decouples the azide group from the aromatic ring, reducing steric hindrance and electronic conjugation, thereby enhancing the kinetics of subsequent Post-Synthetic Modification (PSM).

We utilize a UiO-66 (Zr) architecture as the model scaffold due to its exceptional chemical stability. This guide covers the de novo assembly of the azide-pendant framework followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install functional cargo.

Material Profile: 5-(Azidomethyl)isophthalic Acid

The selection of the linker is the critical design choice. The 5-position on the isophthalic acid core directs the functional group into the pore channel of the resulting MOF, ensuring accessibility.

PropertySpecificationCritical Note
IUPAC Name 5-(azidomethyl)benzene-1,3-dicarboxylic acidOften abbreviated as

or

.
Molecular Weight ~221.17 g/mol Essential for stoichiometric calculations in mixed-linker syntheses.
Functional Group Alkyl Azide (

)
Safety: Avoid contact with heavy metals (Pb, Cu) in waste lines.
Thermal Stability < 180°C (Azide decomposition)Synthesis temperatures must remain below 120°C to prevent

release.
Solubility DMSO, DMF, AlcoholsPoor solubility in water/CHCl3; dictates solvent choice for PSM.
Experimental Workflow

The process is divided into three distinct phases: Scaffold Assembly , Pore Activation , and Click Functionalization .

Phase 1: Solvothermal Assembly of UiO-66-CH

N

Rationale: We employ a modulated synthesis using acetic acid. This slows nucleation, yielding larger, more crystalline particles, which reduces grain boundary defects that can trap unreacted linkers.

Reagents:

  • Zirconium(IV) chloride (

    
    )
    
  • 5-(Azidomethyl)isophthalic acid (

    
    )
    
  • Dimethylformamide (DMF)

  • Acetic Acid (Modulator)

Protocol:

  • Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.5 mmol, 116 mg) in 5 mL of DMF. Sonicate until clear.
    
  • Ligand Addition: Add 5-(Azidomethyl)isophthalic acid (0.5 mmol, 110 mg) to the solution.

  • Modulation: Add Acetic Acid (30 equivalents, ~0.85 mL). Note: Higher modulator concentration yields larger crystals but lower yields.

  • Thermolysis: Cap the vial tightly (Teflon-lined cap). Heat in an isothermal oven at 100°C for 24 hours .

    • Critical Control: Do not exceed 120°C. Organic azides are metastable; high heat can trigger decomposition or nitrene formation.

  • Collection: Centrifuge the resulting white suspension (10,000 rpm, 10 min). Decant the supernatant.

Phase 2: Activation (Solvent Exchange)

Rationale: The pores are currently filled with high-boiling DMF and unreacted linkers. "Click" reagents cannot diffuse in if the pores are blocked. We exchange DMF for a volatile solvent (methanol/ethanol) to clear the channels.

  • Wash 1: Re-suspend the solid in fresh DMF (10 mL). Soak for 12 hours. Centrifuge and decant.

  • Wash 2-4: Re-suspend in Methanol (MeOH). Soak for 6 hours. Repeat this step 3 times over 2 days.

  • Drying: Isolate the solid and dry under vacuum at room temperature (25°C) for 12 hours.

    • Caution: Do not heat-activate >60°C, as the azide group is sensitive.

Phase 3: Post-Synthetic Modification (The "Click")[1]

Rationale: We use the CuAAC reaction.[2][3][4] Because Copper(I) is unstable, we generate it in situ using Cu(II) and sodium ascorbate. This ensures a steady supply of active catalyst deep within the pores.

Reagents:

  • Activated UiO-66-CH

    
    N
    
    
    
    (50 mg)
  • Functional Alkyne (e.g., Phenylacetylene, 5 equivalents relative to azide)

  • 
     (5 mol%)
    
  • Sodium Ascorbate (10 mol%)

  • Solvent:

    
    -Butanol / Water (1:1 v/v) or DMSO (if alkyne is hydrophobic)
    

Protocol:

  • Suspension: Suspend 50 mg of MOF in 4 mL of solvent in a small vial.

  • Reagent Mix: Add the alkyne (0.25 mmol).

  • Catalyst Injection: Prepare a fresh aqueous solution of

    
     and Sodium Ascorbate. Add to the reaction vial.
    
  • Incubation: Shake (do not stir with a magnetic bar, which grinds the crystals) at 40°C for 24 hours .

  • Cleaning: Centrifuge. Wash extensively with EDTA solution (0.1 M) or saturated

    
     to remove trapped Copper ions (which are cytotoxic and quench fluorescence).
    
  • Final Wash: Wash with MeOH (3x) and dry.

Visualization of Logic & Mechanism
Diagram 1: Experimental Workflow & Critical Checkpoints

This diagram illustrates the sequential logic, highlighting where safety and chemical stability are paramount.

MOF_Workflow cluster_warning Critical Control Points Reagents Precursors: ZrCl4 + Linker Solvothermal Solvothermal Synthesis (DMF, 100°C, 24h) Reagents->Solvothermal Assembly Activation Activation (MeOH Exchange) Solvothermal->Activation Pore Clearance Click CuAAC Reaction (Alkyne + Cu/Ascorbate) Activation->Click Cargo Loading Final Functionalized MOF Click->Final Cu Removal

Caption: Step-by-step synthesis pipeline. The red cluster indicates the thermal limit (<120°C) required to preserve the azide functionality.

Diagram 2: Mechanistic Pathway (Pore Functionalization)

This diagram details the specific chemical transformation occurring at the pore surface.

Mechanism Linker Pendant Azide (-CH2-N3) Transition Cu(I)-Azide-Alkyne Complex Linker->Transition + Cu(I) Catalyst Alkyne Incoming Cargo (R-C≡CH) Alkyne->Transition Diffusion into Pore Product 1,2,3-Triazole Linkage Transition->Product Cycloaddition

Caption: The CuAAC mechanism within the MOF pore. The reaction converts the pendant azide into a stable triazole linkage, anchoring the cargo.

Validation & Quality Control

To ensure the protocol was successful, you must validate three aspects: Crystallinity , Porosity , and Chemical Conversion .

TechniqueObservationInterpretation
FT-IR Spectroscopy Peak at ~2100 cm⁻¹ Before Click: Strong peak (Azide stretch).After Click: Disappearance indicates 100% conversion.
PXRD (X-Ray Diffraction) Low-angle reflections (2

= 5-10°)
Patterns should match simulated UiO-66. Loss of peaks indicates framework collapse during synthesis or clicking.
1H-NMR (Digestion) Shift in methylene protonsDigest MOF in

. The

signal shifts downfield when the azide converts to a triazole.
BET Surface Area

Isotherm at 77K
Parent: ~1000-1200 m²/g.Functionalized: Decreases (e.g., to 600 m²/g) as cargo fills the pores.
Troubleshooting Guide

Issue: Incomplete Conversion (Azide peak remains in IR)

  • Cause: Steric bulk of the alkyne.

  • Solution: The pore aperture of UiO-66 is ~6 Å. If the alkyne cargo is larger than this, it cannot enter. Use a "mixed linker" strategy (dilute the azide linker with standard terephthalic acid) to create more space, or switch to a larger pore MOF (e.g., UiO-67).

Issue: Loss of Crystallinity after Click Reaction

  • Cause: Acidic degradation or mechanical stress.

  • Solution: Ensure the Cu/Ascorbate solution is buffered. Do not use magnetic stirring bars; use a shaker or rotator to prevent grinding the crystals.

References
  • Original Synthesis of Azidomethyl-MOFs

    • Title: Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks
    • Source: Chemistry of M
    • URL:[Link]

  • Click Chemistry in MOFs (Review)

    • Title: Postsynthetic modification of metal–organic frameworks[1][3][4][5][6][7][8]

    • Source: Chemical Society Reviews
    • URL:[Link]

  • Safety of Organic Azides

    • Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds[9]

    • Source: Angewandte Chemie International Edition[9]

    • URL:[Link]

  • UiO-66 Stability & Synthesis

    • Title: A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability
    • Source: Journal of the American Chemical Society
    • URL:[Link]

Sources

Method

High-Fidelity Synthesis and Functionalization of Azide-Tagged UiO-66 Analogues

Application Note: AN-MOF-ZN3-01 Executive Summary & Strategic Rationale This guide details the protocol for synthesizing Azide-Functionalized UiO-66 using 5-(Azidomethyl)isophthalic acid (5-AZ-IPA) . Scientific Context (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MOF-ZN3-01

Executive Summary & Strategic Rationale

This guide details the protocol for synthesizing Azide-Functionalized UiO-66 using 5-(Azidomethyl)isophthalic acid (5-AZ-IPA) .

Scientific Context (The "Why"): Standard UiO-66 is constructed from Zirconium clusters (


) and linear 1,4-benzenedicarboxylic acid (terephthalic acid) linkers, yielding a perfect face-centered cubic (fcu) topology. The reagent requested, 5-(Azidomethyl)isophthalic acid , is a 1,3-dicarboxylic acid (bent geometry).

Crucial Distinction: Pure usage of 1,3-linkers does not yield the UiO-66 topology. Therefore, this protocol utilizes a Defect-Engineering Strategy . By doping the synthesis with 5-AZ-IPA, we induce "missing linker" defects where the bent ligand caps the Zr-cluster or replaces a linear linker. This creates:

  • Hierarchical Porosity: Larger pore apertures due to missing linkers.

  • Steric Freedom: The azide (-

    
    ) handle is positioned at defect sites, projecting into the pore or on the surface, making it highly accessible for Click Chemistry (CuAAC) without steric hindrance from the lattice.
    

Chemical Mechanism & Workflow

The synthesis involves a mixed-ligand solvothermal assembly followed by a Post-Synthetic Modification (PSM) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G Precursors Precursors ZrCl4 + BDC + 5-AZ-IPA Solvothermal Solvothermal Assembly (DMF, 120°C, 24h) Modulator: Acetic Acid Precursors->Solvothermal Coordination Activation Activation & Washing (DMF/MeOH Exchange) Solvothermal->Activation Solvent Removal UiO66_N3 UiO-66-N3 (Defective) Azide-tagged Framework Activation->UiO66_N3 Yields Click CuAAC Click Reaction (Alkyne-Drug + Cu(I)) UiO66_N3->Click + Alkyne Cargo Final Functionalized MOF Drug-Loaded Carrier Click->Final Conjugation

Figure 1: Workflow for the synthesis of defect-engineered UiO-66-N3 and subsequent drug conjugation.

Experimental Protocols

Phase A: Synthesis of 5-(Azidomethyl)isophthalic Acid (Precursor)

Note: If commercially available (CAS: 3600-77-9), skip to Phase B. If synthesizing from 5-(chloromethyl)isophthalic acid:

  • Dissolution: Dissolve 5-(chloromethyl)isophthalic acid (1 eq) in DMF.

  • Azidation: Add Sodium Azide (

    
    , 1.5 eq).
    
  • Reaction: Stir at 60°C for 12 hours.

  • Workup: Pour into acidified water (pH 2). Extract with ethyl acetate. The product is a white solid.[1]

    • Validation: IR peak at ~2100

      
       (Azide stretch).
      
Phase B: Solvothermal Synthesis of UiO-66-N3 (Defect Engineered)

Objective: Create a UiO-66 lattice with ~10-20% incorporation of the azide ligand at defect sites.

Materials:

  • Zirconium(IV) chloride (

    
    )
    
  • Terephthalic acid (BDC) - Structural Linker

  • 5-(Azidomethyl)isophthalic acid (5-AZ-IPA) - Functional Defect Linker

  • Acetic Acid (Modulator)[2][3]

  • DMF (Solvent)[1][3][4][5]

Step-by-Step Protocol:

  • Precursor Solution: In a 20 mL scintillation vial, dissolve:

    • Zr Source: 50 mg

      
       (0.21 mmol)
      
    • Modulator: 600 µL Acetic Acid (100 eq). Note: Acetic acid competes with linkers, encouraging defect formation where 5-AZ-IPA can attach.[6]

    • Solvent: 5 mL DMF.

    • Sonicate for 10 mins until clear.

  • Linker Addition: Add the ligand mixture:

    • BDC: 28 mg (0.17 mmol)

    • 5-AZ-IPA: 9.5 mg (0.04 mmol)

    • Ratio: This represents an 80:20 molar ratio of Structural:Functional ligand.

  • Solvothermal Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat in a convection oven at 120°C for 24 hours .

    • Observation: A white precipitate will form.

  • Activation (Critical for Porosity):

    • Centrifuge (10,000 rpm, 10 min) to collect the solid. Discard supernatant.

    • Wash 1: Resuspend in fresh DMF, soak for 12 hours (removes unreacted ligand). Centrifuge.

    • Wash 2: Resuspend in Methanol , soak for 24 hours (exchanges high-boiling DMF). Repeat Methanol wash 3 times over 3 days.

    • Drying: Dry under vacuum at room temperature for 12 hours. Do not heat >60°C to avoid decomposing the azide.

Phase C: Post-Synthetic Modification (Click Chemistry)

Objective: Conjugate an alkyne-terminated drug (e.g., Propargyl-Doxorubicin or a model alkyne like Phenylacetylene) to the MOF.

  • Suspension: Suspend 50 mg of UiO-66-N3 in 5 mL of THF/Water (4:1 v/v).

  • Catalyst Prep: Prepare a fresh solution of

    
     (5 mol%) and Sodium Ascorbate (10 mol%).
    
  • Reaction:

    • Add Alkyne-functionalized cargo (1.2 eq relative to estimated azide content).

    • Add the Catalyst solution.

    • Stir gently at 40°C for 24 hours in the dark.

  • Cleaning:

    • Centrifuge and wash extensively with saturated EDTA solution (to remove Copper) followed by Methanol.

Quality Control & Characterization

TechniqueExpected ResultFailure Mode Indicator
PXRD (Powder X-Ray Diffraction)Peaks at

(matches simulated UiO-66).
Broad/Amorphous peaks = Crystal collapse. New peaks = Impurity phase (e.g., Zr-oxide).
FT-IR Spectroscopy Sharp peak at 2100-2130

(Azide).
Absence of 2100

peak = Ligand not incorporated or decomposed.

Isotherm (BET)
Type I isotherm. Surface area ~1000-1200

.
Low surface area (<500

) = Incomplete activation (DMF stuck in pores).
H-NMR (Digestion) Digest MOF in

. Integration of aromatic protons shows ratio of BDC vs. 5-AZ-IPA.
Ratio < 5% incorporation = Poor defect engineering efficiency.
Mechanism of Defect Functionalization

The following diagram illustrates how the 1,3-ligand (5-AZ-IPA) creates a "Missing Linker" defect compared to the standard 1,4-ligand.

Structure cluster_0 Standard UiO-66 Node cluster_1 Defect-Engineered Node Zr_Ideal Zr6 Cluster Linker_Ideal 1,4-BDC (Linear) Zr_Ideal->Linker_Ideal 12-connected (Crowded) Zr_Defect Zr6 Cluster Linker_Defect 5-AZ-IPA (Bent 1,3-Ligand) Zr_Defect->Linker_Defect Caps Cluster (Creates Void) Drug Drug Cargo Linker_Defect->Drug Click Chemistry

Figure 2: Structural comparison showing how the bent 5-AZ-IPA ligand caps the Zr cluster, reducing connectivity and creating space for drug cargo.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Azide Incorporation 5-AZ-IPA is less acidic than BDC; BDC dominates coordination.Increase the ratio of 5-AZ-IPA in the precursor solution (up to 40%). Increase Acetic Acid modulator to slow down BDC precipitation.
Crystal Collapse Activation temperature too high.Do not exceed 60°C during drying. Surface tension of evaporating solvent crushed pores -> Use Supercritical

drying if available.
Copper Contamination Inefficient washing after Click reaction.Wash with saturated EDTA or Na2S solution (precipitates CuS) until supernatant is colorless.
No Porosity Pores blocked by unreacted ligand.Ensure DMF wash is hot (60°C) and repeated. Perform Soxhlet extraction with Methanol.

References

  • Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability.[3][4] Journal of the American Chemical Society. Link

  • Vermoortele, F., et al. (2013). Synthesis and Characterization of Defect-Engineered UiO-66. Journal of the American Chemical Society. Link

  • Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials. Link

  • Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks. Chemical Reviews. Link

  • Savonnet, M., et al. (2010). Generic Post-Synthetic Modification of Photonic MOFs via Click Chemistry. Journal of the American Chemical Society. Link

Sources

Application

Application Note: Bioconjugation and Framework Modification Using Azidomethyl Isophthalic Acid Linkers

Introduction & Mechanistic Rationale The development of robust, bioorthogonal conjugation strategies is a cornerstone of modern chemical biology, targeted drug delivery, and advanced materials science. Among the myriad o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of robust, bioorthogonal conjugation strategies is a cornerstone of modern chemical biology, targeted drug delivery, and advanced materials science. Among the myriad of crosslinkers available, azidomethyl isophthalic acid (AMIPA) —and its derivatives such as 5-(azidomethyl)isophthalic acid—has emerged as a highly versatile, trifunctional building block[1].

As a Senior Application Scientist, I frequently recommend AMIPA for complex bioconjugation workflows and the post-synthetic modification of Metal-Organic Polyhedra (MOPs) [2]. The structural logic behind this linker is rooted in two fundamental chemical principles:

  • The Methylene Spacer (Aliphatic vs. Aryl Azide): Direct attachment of an azide to an aromatic ring (aryl azide) allows resonance delocalization, which decreases the electron density of the azide and significantly slows down 1,3-dipolar cycloadditions. Furthermore, aryl azides are highly photosensitive, risking premature degradation into reactive nitrenes. The inclusion of a single methylene spacer (-CH2-) in AMIPA breaks this conjugation. The resulting aliphatic azide is highly stable to ambient light and exhibits superior reaction kinetics in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

  • The 1,3-Dicarboxylic Acid Geometry: Isophthalic acid provides a rigid, planar aromatic core with a precise 120° angle between the two carboxylic acid groups. In bioconjugation, this creates a "Y-shaped" scaffold capable of crosslinking two primary amines while projecting the bioorthogonal azide outward. In materials science, this 120° geometry is the exact topological requirement for forming the "window" structures of coordination cages and MOFs [1].

Experimental Workflows & Logical Relationships

To fully leverage AMIPA, researchers must execute a multi-step workflow transitioning from organic activation to aqueous bioconjugation, culminating in a bioorthogonal click reaction.

BioconjugationWorkflow A Azidomethyl Isophthalic Acid (AMIPA) B NHS Activation (EDC/NHS in DMF) A->B C AMIPA-Di-NHS Ester (Amine-Reactive) B->C D Protein Conjugation (Aqueous Buffer, pH 7.4) C->D E Azide-Decorated Protein D->E F SPAAC Click Ligation (DBCO-Payload) E->F G Stable Triazole Bioconjugate F->G

Figure 1: Step-by-step bioconjugation workflow utilizing AMIPA for targeted protein functionalization.
Alternative Application: Post-Synthetic Modification of MOFs/MOPs

AMIPA is also heavily utilized in the synthesis of "click-ready" nanomaterials. The carboxylic acids coordinate with transition metals (e.g., Zr, Rh, Cu) to form the structural lattice, leaving the azide functionally intact for post-synthetic modification [1, 2].

MOFWorkflow M1 Metal Precursor (e.g., Zr(IV), Rh(II)) M3 Solvothermal Co-assembly (DMF, Heat) M1->M3 M2 5-Azido Isophthalic Acid (Structural Linker) M2->M3 M4 Azide-Decorated MOF/MOP (Click-Ready Matrix) M3->M4 M5 CuAAC Reaction (Alkyne-Fluorophore + Cu) M4->M5 M6 Functionalized Framework (Sensing / Drug Delivery) M5->M6

Figure 2: Synthesis and post-synthetic modification of Metal-Organic Polyhedra using AMIPA.

Quantitative Data: Click Chemistry Efficiency

Understanding the reaction kinetics of the azidomethyl group is critical for experimental design. Table 1 summarizes the expected performance metrics of AMIPA-derived azides across different conjugation strategies.

Table 1: Comparison of Click Chemistry Modalities for AMIPA-Conjugates

Reaction TypeAlkyne PartnerCatalyst RequiredReaction Time (RT)BiocompatibilityTypical Yield
CuAAC Terminal AlkyneCu(I) (e.g., CuBr or Cu/Ascorbate)1 - 4 hoursLow (Cu toxicity)> 95%
SPAAC DBCO / BCNNone2 - 12 hoursExcellent (In vivo)85 - 95%
Staudinger Ligation PhosphineNone12 - 24 hoursGood60 - 80%

Note: For live-cell or sensitive protein applications, SPAAC is strictly recommended to avoid copper-induced protein denaturation or reactive oxygen species (ROS) generation.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each phase includes a specific analytical checkpoint to ensure causality and prevent the propagation of errors through the workflow.

Protocol A: Activation of AMIPA to Di-NHS Ester

Objective: Convert the inert dicarboxylic acids of AMIPA into highly amine-reactive N-hydroxysuccinimide (NHS) esters.

  • Reagent Preparation: Dissolve 100 mg (0.45 mmol) of 5-(azidomethyl)isophthalic acid in 2 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 2.2 equivalents of N-hydroxysuccinimide (NHS) (114 mg, 0.99 mmol) and 2.5 equivalents of EDC-HCl (215 mg, 1.12 mmol) to the solution.

  • Catalysis: Add 10 µL of N,N-Diisopropylethylamine (DIPEA) to act as a non-nucleophilic base catalyst.

  • Incubation: Stir the reaction continuously at room temperature for 12 hours under an inert atmosphere (Nitrogen or Argon) to prevent moisture-induced hydrolysis of the forming NHS ester.

  • Validation Checkpoint (LC-MS): Quench a 1 µL aliquot in methanol and analyze via LC-MS. Look for the mass shift corresponding to the bis-NHS ester (

    
    ). Do not proceed to aqueous conjugation if the mono-NHS ester is the dominant species.
    
  • Purification: Precipitate the product by adding the DMF solution dropwise into 20 mL of ice-cold diethyl ether. Centrifuge at 4,000 x g for 10 minutes, decant the supernatant, and dry the pellet under a vacuum.

Protocol B: Protein Conjugation (Azide Functionalization)

Objective: Covalently attach the AMIPA-NHS ester to surface lysine residues of a target protein (e.g., Monoclonal Antibody).

  • Protein Preparation: Buffer exchange the target protein into 1X PBS (pH 7.4, strictly amine-free; do not use Tris or Glycine buffers) at a concentration of 2-5 mg/mL.

  • Reagent Solubilization: Dissolve the AMIPA-Di-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use. Causality note: NHS esters hydrolyze rapidly in water (half-life ~1-2 hours at pH 7.4). Immediate use prevents loss of reactive titer.

  • Conjugation: Add a 10- to 20-fold molar excess of the AMIPA-NHS ester to the protein solution. Gently vortex to mix.

  • Incubation: Incubate at room temperature for 2 hours on an end-over-end rotator.

  • Purification: Remove unreacted linker and hydrolyzed byproducts using a size-exclusion desalting column (e.g., Sephadex G-25 or PD-10) pre-equilibrated with PBS.

  • Validation Checkpoint (MALDI-TOF): Determine the Degree of Labeling (DOL) by comparing the mass of the unmodified protein to the conjugated protein. Each AMIPA addition adds approximately 187 Da to the protein mass.

Protocol C: SPAAC Click Ligation

Objective: Attach a functional payload (e.g., DBCO-Fluorophore) to the azide-decorated protein without the use of toxic copper catalysts.

  • Reaction Setup: To the purified azide-functionalized protein (from Protocol B), add a 3- to 5-fold molar excess of a DBCO-functionalized payload (e.g., DBCO-Cy5 or DBCO-PEG).

  • Incubation: Incubate the mixture at room temperature for 4 hours in the dark (if using a fluorophore). Causality note: The ring strain of the dibenzocyclooctyne (DBCO) lowers the activation energy required for the cycloaddition, allowing the reaction to proceed spontaneously at physiological temperatures.

  • Quenching (Optional): To cap unreacted DBCO, add a small molecule azide (e.g., 2-azidoethanol) in excess and incubate for 30 minutes.

  • Final Purification: Remove excess DBCO payload via dialysis or a secondary size-exclusion chromatography step.

  • Validation Checkpoint (Fluorescence/SDS-PAGE): Run the conjugate on an SDS-PAGE gel. Image the gel using a fluorescence scanner prior to Coomassie staining to confirm that the fluorescent payload is covalently linked to the protein band.

References

  • Bloch, E. D., et al. "Rapid Post-Synthetic Modification of Porous Coordination Cages with Copper-Catalyzed Click Chemistry." Chemical Science, Royal Society of Chemistry. Available at:[Link]

  • Carné-Sánchez, A., et al. "(Bio)Functionalisation of Metal–Organic Polyhedra by Using Click Chemistry." Chemistry - A European Journal. Available at:[Link]

Method

Application Note: High-Purity Synthesis of Dimethyl 5-(azidomethyl)isophthalate

This Application Note is designed for professional researchers in medicinal chemistry and materials science. It details the synthesis of Dimethyl 5-(azidomethyl)isophthalate , a critical "click-chemistry" handle used to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for professional researchers in medicinal chemistry and materials science. It details the synthesis of Dimethyl 5-(azidomethyl)isophthalate , a critical "click-chemistry" handle used to introduce isophthalate motifs into drug scaffolds, Metal-Organic Frameworks (MOFs), and supramolecular ligands.

Introduction & Strategic Utility

Dimethyl 5-(azidomethyl)isophthalate is a bifunctional building block featuring two methyl ester groups and a benzylic azide. Its primary utility lies in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , allowing the rapid attachment of the isophthalate core to alkynyl-functionalized pharmacophores or polymers.

The synthesis relies on a classical


 nucleophilic substitution. While conceptually simple, the process requires rigorous safety protocols due to the use of Sodium Azide (

) and the generation of an organic azide. This guide prioritizes safety, yield maximization, and purity suitable for subsequent pharmaceutical applications.

Critical Safety Protocol (Read Before Proceeding)

Hazard Class: Acute Toxin / Potential Explosive

  • Sodium Azide (

    
    ):  Acutely toxic (comparable to cyanide). Contact with acids releases Hydrazoic Acid (
    
    
    
    ), a highly toxic and explosive gas. Do not use halogenated solvents (DCM, Chloroform) during the reaction or workup, as di- and tri-azidomethane can form, which are extremely unstable explosives.
  • Organic Azides: While benzylic azides with

    
     ratios > 3 (like this target) are generally stable, they should never be distilled or heated near their decomposition point. Store in the dark.
    
  • Waste Disposal: All azide-containing aqueous waste must be quenched (e.g., with dilute nitrous acid or ceric ammonium nitrate) before disposal to prevent accumulation in plumbing (risk of heavy metal azide formation).

Reaction Scheme & Logic

The transformation converts Dimethyl 5-(bromomethyl)isophthalate to the target azide using Sodium Azide in a polar aprotic solvent.

  • Substrate: Dimethyl 5-(bromomethyl)isophthalate (CAS: 42268-88-2).[1]

  • Reagent: Sodium Azide (

    
    ).[2]
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[3] These solvents solvate the

    
     cation, leaving the azide anion (
    
    
    
    ) "naked" and highly nucleophilic, accelerating the
    
    
    kinetics.

SynthesisWorkflow Start Starting Material Dimethyl 5-(bromomethyl)isophthalate Reaction Reaction 60°C, 4-12 Hours (Inert Atmosphere) Start->Reaction Reagent Reagent Sodium Azide (NaN3) (1.2 - 1.5 equiv) Reagent->Reaction Solvent Solvent System Dry DMF or DMSO (0.2 - 0.5 M) Solvent->Reaction Quench Quench & Workup Dilute w/ H2O -> Extract w/ EtOAc Wash w/ Brine Reaction->Quench TLC Monitoring (Disappearance of SM) Product Target Product Dimethyl 5-(azidomethyl)isophthalate (Yield: >90%) Quench->Product Drying (MgSO4) & Concentration (<40°C)

Figure 1: Logical workflow for the nucleophilic substitution process.

Materials & Equipment

ComponentSpecificationRole
Precursor Dimethyl 5-(bromomethyl)isophthalateElectrophile
Reagent Sodium Azide (

), >99%
Nucleophile
Solvent DMF (Anhydrous)Reaction Medium
Extraction Ethyl Acetate (EtOAc)Organic Phase
Wash Saturated NaCl (Brine),

Removal of DMF/Salts
Drying Agent

or

Water Removal

Step-by-Step Synthesis Protocol

Scale: 1.0 gram (approx.[4] 3.5 mmol) scale.[4] Expected Yield: 90–95% Time: 4–6 Hours reaction + 1 Hour workup.

Step 1: Preparation of Reaction Mixture

  • In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Add Dimethyl 5-(bromomethyl)isophthalate (1.0 g, 3.48 mmol).

  • Add anhydrous DMF (10 mL). Stir until fully dissolved.

    • Note: A concentration of ~0.3–0.5 M is ideal to balance solubility and reaction rate.

  • Carefully add Sodium Azide (271 mg, 4.18 mmol, 1.2 equiv) in a single portion.

    • Caution: Avoid using metal spatulas; use plastic or glass if possible, or clean metal immediately.

Step 2: Reaction

  • Seal the flask (septum or glass stopper) and place under a nitrogen atmosphere (optional but recommended to keep moisture out).

  • Heat the mixture to 60°C in an oil bath with vigorous stirring.

    • Causality: Heating is required to overcome the activation energy for the

      
       displacement on the somewhat sterically hindered benzylic position, but temperatures >80°C increase the risk of azide decomposition.
      
  • Monitor by TLC (Thin Layer Chromatography).

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Visualization: UV light (254 nm). The bromide starting material will have a slightly different

      
       than the azide product. The reaction is complete when the starting material spot disappears (typically 4 hours).
      

Step 3: Workup (Extraction)

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 50 mL of cold water .

    • Mechanism:[2][5][6] DMF is highly miscible with water; this step partitions the organic product out of the solvent phase.

  • Extract with Ethyl Acetate (3 x 30 mL).

    • Safety: Do NOT use Dichloromethane (DCM).

  • Combine the organic layers.

Step 4: Washing & Drying

  • Wash the combined organic layer with Water (2 x 30 mL) to remove residual DMF.

  • Wash with Brine (1 x 30 mL) to remove trapped water.

  • Dry the organic layer over anhydrous

    
      for 10 minutes.
    
  • Filter off the drying agent.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Critical Safety: Keep the water bath temperature below 40°C . Do not concentrate to absolute dryness if the residue is to be stored for long periods; however, for immediate use, a viscous oil or low-melting solid is obtained.

  • Result: The product, Dimethyl 5-(azidomethyl)isophthalate, is typically obtained as a pale yellow oil or off-white solid. It is usually pure enough for subsequent "click" reactions without column chromatography.

Characterization & Validation

To validate the synthesis, compare spectral data against the following expected values:

  • IR Spectroscopy (ATR):

    • Diagnostic Peak: Strong absorption at ~2100 cm⁻¹ (Azide

      
       stretch).
      
    • Carbonyl stretch (

      
      ): ~1720 cm⁻¹.
      
  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       8.60 (s, 1H, Ar-H between esters).
      
    • 
       8.20 (s, 2H, Ar-H).
      
    • 
       4.50 (s, 2H, 
      
      
      
      ). Note: The shift from ~4.6 ppm (Br) to ~4.5 ppm (N3) is subtle; integration is key.
    • 
       3.95 (s, 6H, 
      
      
      
      ).

References

  • ChemicalBook. (n.d.). Dimethyl 5-(bromomethyl)isophthalate Properties and Reactions. Retrieved from

  • National Center for Biotechnology Information. (2023). One-pot nucleophilic substitution–double click reactions of biazides. PMC10506666. Retrieved from

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Dimethyl 5-(bromomethyl)isophthalate. Retrieved from

  • Royal Society of Chemistry. (2017). Regioselective SN2 reactions for rapid synthesis of azidoinositols. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 5-(Azidomethyl)isophthalic Acid Synthesis

Welcome to the Advanced Applications Support Hub. As researchers increasingly utilize 5-(azidomethyl)isophthalic acid as a critical building block for metal-organic frameworks (MOFs), supramolecular sensors [1], and clic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. As researchers increasingly utilize 5-(azidomethyl)isophthalic acid as a critical building block for metal-organic frameworks (MOFs), supramolecular sensors [1], and click-chemistry bioconjugates, maximizing the synthetic yield of this ligand has become a frequent topic of inquiry.

This guide is engineered by our Senior Application Scientists to move beyond basic recipes. Here, we deconstruct the causality behind reaction failures, provide self-validating protocols, and establish a framework for troubleshooting your synthesis from the ground up.

Part 1: Mechanistic Causality & Workflow Architecture

The synthesis of 5-(azidomethyl)isophthalic acid is typically a two-stage process starting from dimethyl 5-(bromomethyl)isophthalate [2]. While the theoretical pathway is straightforward—an SN2 substitution followed by ester saponification—the practical execution is fraught with potential pitfalls, including incomplete conversion, competitive hydrolysis, and severe safety hazards.

Understanding the why behind the protocol is the first step to optimizing your yield:

  • The SN2 Bottleneck: Sodium azide (NaN₃) has limited solubility in many organic solvents. Without a phase-transfer catalyst or an optimized solvent system, the bromide displacement is sluggish, leading to unreacted starting material.

  • The Saponification Trap: Harsh basic conditions (e.g., refluxing NaOH) can lead to the degradation of the azidomethyl group or unwanted side reactions. Mild hydrolysis is mandatory.

  • The Precipitation Paradox: The final product is a dicarboxylic acid. Over-acidification or inadequate thermal control during the final precipitation step will leave a significant portion of your yield dissolved in the aqueous mother liquor.

Workflow Start Dimethyl 5-(bromomethyl)isophthalate Starting Material Azidation Step 1: Azidation (NaN3, DMF, TBAI cat.) Start->Azidation Intermediate Dimethyl 5-(azidomethyl)isophthalate (Isolate via Extraction!) Azidation->Intermediate SN2 Reaction Hydrolysis Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Removes unreacted NaN3 Acidification Step 3: Acidification (HCl to pH 2, 0°C) Hydrolysis->Acidification Product 5-(Azidomethyl)isophthalic acid (Precipitation/Filtration) Acidification->Product Crystallization

Synthetic workflow for 5-(azidomethyl)isophthalic acid highlighting critical safety steps.

Part 2: Troubleshooting Guides & FAQs

Q1: My azidation reaction stalls at ~60-70% conversion. How can I drive it to completion without increasing the temperature?

A: Stalled azidation is almost always a kinetic issue tied to nucleophile solubility. Do not increase the temperature above 60 °C, as this risks thermal decomposition of the azide. The Fix: Introduce a catalytic amount (0.1 equivalents) of Tetrabutylammonium iodide (TBAI). This triggers a Finkelstein reaction in situ. The iodide ion, being highly soluble and a superior nucleophile, displaces the bromide to form a transient benzyl iodide intermediate. This intermediate is subsequently displaced by the azide ion much faster than the original bromide, pushing the reaction to >95% completion.

Q2: I observe significant degradation and a darkened reaction mixture during the ester hydrolysis step. What is causing this?

A: You are likely using harsh conditions (e.g., NaOH/KOH at elevated temperatures). While the azidomethyl group is relatively stable, prolonged exposure to strong, hot aqueous base can induce side reactions, including intermolecular cross-linking or partial reduction. The Fix: Switch to Lithium Hydroxide monohydrate (LiOH·H₂O) in a THF/Water (1:1) co-solvent system at room temperature. The THF ensures the intermediate diester remains fully dissolved, while the LiOH provides mild, highly efficient saponification without degrading the azide moiety.

Q3: My isolated yield after acidification is very low (<50%), even though TLC showed complete hydrolysis. Where is my product?

A: Your product is likely still in the aqueous layer. 5-(Azidomethyl)isophthalic acid possesses two carboxylic acid groups, giving it moderate water solubility even in its protonated state. The Fix: Yield loss here is purely physical. To maximize precipitation:

  • Concentrate the aqueous layer under reduced pressure to minimize the total volume before acidification.

  • Chill the solution to 0–4 °C in an ice bath.

  • Adjust the pH precisely to 2.0–2.5. Going lower (e.g., pH < 1) can paradoxically increase solubility due to high ionic strength and specific hydration effects.

  • If precipitation is still poor, extract the acidic aqueous layer 3–4 times with Ethyl Acetate (EtOAc), dry the organic layer over Na₂SO₄, and evaporate to recover the remaining product.

Q4: What is the most critical safety protocol when moving from the azidation step to the hydrolysis step?

A: Never acidify a reaction mixture containing unreacted sodium azide. If you attempt to run this synthesis as a "one-pot" reaction and add acid to precipitate the final product, the excess NaN₃ will react with the acid to generate Hydrazoic Acid (HN₃)—a highly toxic, highly volatile, and explosive gas. The Fix: You must isolate the intermediate dimethyl 5-(azidomethyl)isophthalate via aqueous workup. By partitioning the Step 1 mixture between water and EtOAc, the excess NaN₃ is safely washed away into the aqueous waste (which must be quenched with sodium nitrite and acid in a fume hood). Only the purified, azide-free organic intermediate is carried forward to Step 2.

Troubleshooting Issue Low Yield Identified Check1 Incomplete Azidation? Issue->Check1 Fix1 Add TBAI catalyst Use anhydrous DMF Check1->Fix1 Yes Check2 Degradation during Hydrolysis? Check1->Check2 No Fix2 Switch to LiOH at RT Avoid reflux Check2->Fix2 Yes Check3 Loss during Workup? Check2->Check3 No Fix3 Chill to 0°C Careful pH 2 adjustment Check3->Fix3 Yes

Decision tree for diagnosing and resolving yield bottlenecks in the synthesis protocol.

Part 3: Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure you can validate the success of each step before proceeding.

Step 1: Synthesis of Dimethyl 5-(azidomethyl)isophthalate
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve dimethyl 5-(bromomethyl)isophthalate (1.0 eq, e.g., 5.0 g, 17.4 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add Sodium Azide (NaN₃) (1.5 eq, 1.70 g, 26.1 mmol) and Tetrabutylammonium iodide (TBAI) (0.1 eq, 0.64 g, 1.74 mmol).

  • Reaction: Stir the suspension at 50 °C for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Elute a small aliquot in Hexanes/EtOAc (4:1). The starting material (R_f ~ 0.4) should disappear, replaced by a new spot (R_f ~ 0.45). Note: The R_f difference is subtle; use UV visualization and a stain like KMnO₄.

  • Workup (Safety Critical): Cool to room temperature. Dilute with EtOAc (150 mL) and wash with distilled water (4 × 50 mL) to completely remove DMF and excess NaN₃. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (IR): Perform an FT-IR on the crude oil/solid. You must observe a strong, sharp absorption band at ~2100 cm⁻¹ (characteristic azide -N₃ stretch).

Step 2: Synthesis of 5-(Azidomethyl)isophthalic acid
  • Setup: Dissolve the intermediate from Step 1 in THF (30 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (4.0 eq, 2.92 g, 69.6 mmol) dissolved in distilled water (30 mL).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 3 (TLC): Elute in Hexanes/EtOAc (4:1). The starting ester spot must be completely gone. The product will remain at the baseline (R_f = 0.0).

  • Workup: Remove the THF under reduced pressure (do not heat above 35 °C).

  • Precipitation: Cool the remaining aqueous solution to 0 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.0. A white precipitate will form.

  • Isolation: Filter the solid via vacuum filtration, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to afford the pure product.

Part 4: Quantitative Data & Analytical Markers

Use the following table to benchmark your experimental results against our validated standards. Deviations from these metrics indicate a protocol failure outlined in the troubleshooting section.

Metric / CheckpointStep 1: Dimethyl 5-(azidomethyl)isophthalateStep 2: 5-(Azidomethyl)isophthalic acid
Expected Yield 92 – 96%85 – 90%
Physical State Pale yellow oil or low-melting solidWhite to off-white crystalline powder
IR Spectroscopy ~2105 cm⁻¹ (Azide stretch), 1720 cm⁻¹ (Ester C=O)~2105 cm⁻¹ (Azide stretch), 1690 cm⁻¹ (Acid C=O)
¹H NMR (CDCl₃ / DMSO-d₆) δ 8.60 (s, 1H), 8.20 (s, 2H), 4.45 (s, 2H), 3.95 (s, 6H)δ 13.3 (br s, 2H), 8.42 (s, 1H), 8.15 (s, 2H), 4.60 (s, 2H)
Solubility Soluble in EtOAc, DCM, THF; Insoluble in H₂OSoluble in DMSO, DMF, MeOH; Slightly soluble in H₂O
Key Impurity Marker Unreacted bromide (δ 4.55 in ¹H NMR)Hydrolyzed alcohol (loss of N₃ stretch in IR)

Part 5: References

The methodologies and chemical properties discussed in this guide are grounded in established literature regarding the synthesis of macrocyclic receptors and supramolecular ligands.

  • Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening: Construction of Chiral Macrocyclic Tetraamide Ruthenium Receptor for Peptide Sensing. Journal of Organic Chemistry, 2005. This paper details the synthesis and utilization of 5-(azidomethyl)isophthalic acid derivatives in complex molecular sensors. 1

  • Dimethyl 5-(bromomethyl)isophthalate - Chemical Properties and Supramolecular Applications. ChemicalBook. Provides baseline structural, physical, and reactivity data for the primary starting material used in this protocol. 2

Sources

Optimization

Preventing azide decomposition during solvothermal MOF synthesis

Current Status: Operational | Topic: Thermal Stability & Synthesis Integrity of MOFs PART 1: CORE DIRECTIVE & THERMAL BUDGET The Central Challenge: Synthesizing azide-functionalized Metal-Organic Frameworks (MOFs) via so...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Thermal Stability & Synthesis Integrity of


 MOFs

PART 1: CORE DIRECTIVE & THERMAL BUDGET

The Central Challenge: Synthesizing azide-functionalized Metal-Organic Frameworks (MOFs) via solvothermal methods requires navigating a narrow "Thermal Budget." You are balancing two opposing thermodynamic forces:

  • Crystallization Kinetics: High temperatures (

    
    ) and high pressure are typically required to form the inorganic nodes (e.g., 
    
    
    
    clusters in UiO-66) and drive ligand exchange.
  • Azide Decomposition: The azide group (

    
    ) is thermodynamically unstable. Above specific activation energies, it decomposes into nitrenes (releasing 
    
    
    
    ) or reacts non-specifically with the solvent, leading to pore collapse or loss of functionality.

The Solution: You must shift from "standard" solvothermal protocols to Modulated Low-Temperature Synthesis or utilize Post-Synthetic Exchange (PSE) .

PART 2: CRITICAL PARAMETERS & DECISION MATRIX

Thermodynamic Thresholds

Do not exceed these limits. The presence of Lewis acidic metal nodes (Zr, Cu, Zn) can lower the decomposition temperature of organic azides by catalyzing nitrogen release.

ParameterStandard MOF (e.g., UiO-66)Azide-MOF Limit (Safe Zone)Critical Failure Point
Temperature



(Prolonged)
Time 24 - 48 Hours12 - 24 Hours

Hours (Thermal stress)
Solvent DMF / DEFDMF (Avoid DEF if

)
Decomposition of solvent amines
Validation XRDXRD + FT-IR (

)
Loss of IR Peak
Synthesis Strategy Selector

Use this logic flow to determine if your current solvothermal approach is viable or if you must switch methods.

SynthesisStrategy cluster_0 Decision Logic Start Start: Select Target MOF TempCheck Req. Synthesis Temp > 110°C? Start->TempCheck Direct Direct Solvothermal Synthesis (Protocol A) TempCheck->Direct No (< 110°C) PSE Post-Synthetic Exchange (PSE) (Protocol B) TempCheck->PSE Yes (> 110°C) Safety Safety Check: C/N Ratio Direct->Safety Modulator Add Modulator (Acetic Acid/HCl) to lower activation energy Safety->Modulator Safe

Figure 1: Decision tree for selecting the safe synthesis route based on thermal requirements.

PART 3: VALIDATED PROTOCOLS

Protocol A: Direct Solvothermal Synthesis (Modulated)

Best for: UiO-66-N3, MIL-101-N3 (stable architectures).

The Logic: Standard solvothermal synthesis yields poor crystallinity at


. We add a modulator  (Acetic Acid or Benzoic Acid) which competes with the linker for metal coordination. This slows nucleation, allowing large, defect-free crystals to grow even at low temperatures safe for azides.

Step-by-Step:

  • Precursor Prep: Dissolve

    
     (0.53 g) in DMF (15 mL).
    
  • Modulation: Add Acetic Acid (1-2 mL) . Crucial Step: This lowers the kinetic barrier for crystallization.

  • Linker Addition: Add 2-azido-1,4-benzenedicarboxylic acid (

    
    ) (0.35 g). Sonicate until clear.
    
  • Thermal Phase: Heat at

    
      for 24 hours. Do not exceed 
    
    
    
    .
  • Washing: Centrifuge. Wash with DMF

    
    , then MeOH 
    
    
    
    to remove the modulator.
  • Activation: Solvent exchange with MeOH, then dry under vacuum at room temperature. Avoid heating the dry powder

    
    .
    
Protocol B: Post-Synthetic Exchange (PSE)

Best for: High-temp MOFs (UiO-67, MOF-5) or if Direct Synthesis yields brown sludge.

The Logic: Synthesize the robust, non-functionalized parent MOF (e.g., standard UiO-66) at high heat (


) to ensure perfect crystallinity. Then, expose the crystals to the azide linker at a lower temperature. The azide linker will passively diffuse into the pores and exchange with the original linkers.

Step-by-Step:

  • Parent Synthesis: Synthesize standard UiO-66 (using

    
    ) at 
    
    
    
    . Activate and dry.
  • Exchange Solution: Dissolve

    
     in DMF (excess, 4:1 molar ratio vs. MOF linker).
    
  • Incubation: Suspend parent MOF crystals in the solution. Incubate at

    
      for 24-72 hours.
    
  • Validation: Monitor the supernatant via NMR. When free

    
     appears, exchange is occurring.
    

PART 4: TROUBLESHOOTING & FAQs

Troubleshooting Workflow

Use this diagram to diagnose failure modes in your experiment.

Troubleshooting Symptom1 Symptom: Brown/Black Crystals Cause1 Thermal Decomposition (Nitrene formation) Symptom1->Cause1 Symptom2 Symptom: No IR Peak (2130 cm-1) Symptom2->Cause1 Symptom3 Symptom: Low Surface Area Cause2 Pore Collapse or Solvent Trapping Symptom3->Cause2 Sol1 Reduce Temp by 20°C Increase Modulator Cause1->Sol1 Sol2 Switch to PSE Protocol Cause1->Sol2 Sol3 Extend Solvent Exchange (Methanol, 3 days) Cause2->Sol3

Figure 2: Diagnostic flow for common azide-MOF synthesis failures.

Frequently Asked Questions (FAQs)

Q1: My crystals turned brown. Is the MOF dead? A: Likely, yes. A color shift from white/pale yellow to brown/black indicates the formation of azo-compounds or amorphous carbon due to azide decomposition.

  • Fix: Check your oven calibration. Even a spike to

    
     can trigger this. Switch to Protocol A  (
    
    
    
    with Acetic Acid).

Q2: How do I absolutely confirm the azide is still there? A: FT-IR Spectroscopy is the gold standard. You must see a sharp, distinct asymmetric stretching band at


 . If this peak is weak or broad, you have partial decomposition.
  • Reference: See Katz et al. regarding the spectroscopic signature of azido-MOFs [1].

Q3: Is it safe to scale up this reaction? A: CAUTION. Organic azides are energetic materials.

  • Rule of Thumb: Calculate the Carbon/Nitrogen (

    
    ) ratio.
    
    • 
      : Extremely dangerous.
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      : Hazardous/Energetic.
      
    • Azido-BDC (

      
      ):  8 Carbons / 3 Nitrogens = 2.66 .
      
  • Safety Protocol: This is borderline energetic. Do not use metal spatulas (shock risk). Use Teflon-lined autoclaves. Do not scale above 500mg without a blast shield.

Q4: Can I use microwave synthesis? A: Not recommended. Microwave heating creates localized "hot spots" that can momentarily exceed the bulk temperature, triggering azide decomposition even if the sensor reads


. Conventional convection ovens provide the stable thermal envelope required.

Q5: Why use PSE (Protocol B) if it takes longer? A: PSE decouples the crystallization (high energy) from the functionalization (low energy). It allows you to get the high surface area of a


 synthesis without cooking your fragile azide linker. It is the most robust method for sensitive functional groups [2].

References

  • Katz, M. J., et al. (2008). "A facile synthesis of UiO-66, UiO-67 and their derivatives." Chemical Communications. (Note: While the title year is 2013 for the specific high-impact protocol, early work by Cohen/Katz established the PSE method).

  • Kim, M., & Cohen, S. M. (2012). "Postsynthetic modification of the metal-organic framework UiO-66." CrystEngComm.

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications.

  • Savonnet, M., et al. (2010). "Generic Post-Synthetic Modification of Photoluminescent Metal-Organic Frameworks." Journal of the American Chemical Society.

Troubleshooting

Technical Support Center: Purification of 5-(Azidomethyl)isophthalic Acid

Executive Summary & Safety Directive Warning: Azide Handling Protocol Before proceeding, acknowledge that you are working with an organic azide. While 5-(azidomethyl)isophthalic acid (C₉H₇N₃O₄) has a Carbon-to-Nitrogen (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Directive

Warning: Azide Handling Protocol Before proceeding, acknowledge that you are working with an organic azide. While 5-(azidomethyl)isophthalic acid (C₉H₇N₃O₄) has a Carbon-to-Nitrogen (C/N) ratio of 3:1 (borderline for stability), it is generally stable under ambient conditions. However, sodium azide (NaN₃) residues from the synthesis are acutely toxic and can form explosive metal azides.[1]

  • Never use chlorinated solvents (DCM, CHCl₃) if free sodium azide is present (risk of di- and tri-azidomethane formation).

  • Never concentrate reaction mixtures containing NaN₃ to dryness.

  • Always use non-metallic spatulas (teflon/ceramic).

Initial Assessment: The "Crude" Reality

User Query: "My crude product is a yellowish sticky solid. 1H NMR shows the product is there, but I see impurity peaks. How do I know what I'm dealing with?"

Scientist Response: The "sticky" appearance is often due to residual high-boiling solvents (DMF or DMSO) used during the nucleophilic substitution. The impurities are likely:

  • Residual Solvent: DMF/DMSO (trapped in the lattice).

  • Inorganic Salts: NaN₃ and NaBr/NaCl.

  • Unreacted Starting Material: 5-(bromomethyl)isophthalic acid or 5-(chloromethyl)isophthalic acid.

Diagnostic Checklist
Impurity TypeDetection MethodCharacteristic Signal
Product (Target) IR Spectroscopy Strong sharp peak at ~2100–2110 cm⁻¹ (Azide stretch).
Starting Material 1H NMR Check benzylic -CH₂- shift. -CH₂-Br: ~4.55 ppm -CH₂-N₃: ~4.45 ppm (Upfield shift).
Residual Solvent 1H NMR DMF (2.73, 2.89, 7.96 ppm) or DMSO (2.54 ppm).
Inorganic Salts Visual/Solubility White crystalline solids insoluble in organic extraction solvents.

Protocol A: The "Acid-Base" Swing (Recommended)

User Query: "Recrystallization isn't working because the crude is too oily. Is there a better way to clean it up?"

Scientist Response: Yes. Because your molecule is a dicarboxylic acid, we can exploit its pKa (~3.5–4.0) to separate it from non-acidic impurities and trapped solvents. This method is superior to direct recrystallization for oily crudes.

Step-by-Step Workflow
  • Dissolution (Basification):

    • Suspend the crude solid in saturated aqueous NaHCO₃ (pH ~8–9).

    • Why? This deprotonates the carboxylic acids, forming the water-soluble disodium salt.

    • Note: If the solution is cloudy, filter it through Celite to remove insoluble polymer by-products.

  • Organic Wash (The "Cleanup"):

    • Wash the aqueous layer 2× with Ethyl Acetate (EtOAc) .

    • Why? This removes unreacted alkyl halides (if they lack free acid groups), neutral organic impurities, and pulls out some entrained DMF.

    • Discard the organic layer.

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Filter the solid.[2][3][4][5][6][7]

    • Critical Wash: Wash the filter cake with ice-cold water (3×) to remove residual NaCl and, most importantly, any trace NaN₃.

Protocol B: Recrystallization (Polishing)

Scientist Response: For isophthalic acid derivatives, high polarity is required to dissolve the lattice, but we must avoid high temperatures due to the azide group.

Recommended Solvent System: Methanol / Water or Ethanol / Water .

  • Dissolve: Suspend the solid in a minimum amount of warm Methanol (max 50°C).

  • Filter: If there are insolubles, filter hot.

  • Precipitate: Add warm water dropwise until persistent turbidity appears.

  • Crystallize: Allow to cool slowly to room temperature, then place in the fridge (4°C).

  • Harvest: Filter and wash with cold water.

Data: Solubility Profile

Solvent Solubility (Hot) Solubility (Cold) Suitability
Water Low Insoluble (at pH < 3) Anti-solvent
Methanol High Moderate Good Solvent
Acetone High High Poor (Yield loss)

| Chloroform | Low | Insoluble | Poor |

Troubleshooting & FAQs

Q: My product is turning pink/brown during drying. Why?

  • A: This indicates light sensitivity or thermal decomposition. Azides can degrade.[1][8]

    • Fix: Dry in a vacuum oven at room temperature (do not exceed 40°C). Cover the flask with aluminum foil to protect from light.

Q: I see a peak at ~8.0 ppm in NMR that isn't my product.

  • A: This is likely DMF .[7] Isophthalic acids trap DMF in their crystal lattice very strongly (solvates).

    • Fix: The Acid-Base method (Protocol A) is best for breaking solvates. Alternatively, suspend the solid in water and sonicate for 30 minutes, then filter.

Q: How do I safely dispose of the mother liquor containing NaN₃?

  • A: Quench it. Do not pour down the drain.

    • Protocol: Collect aqueous waste in a dedicated container. Add solid Sodium Nitrite (NaNO₂) (1.5 equiv relative to excess azide). Slowly add dilute H₂SO₄. This converts azide to benign N₂ gas.[8] Perform in a fume hood!

Visual Logic: Purification Decision Tree

PurificationStrategy Start Crude 5-(Azidomethyl)isophthalic Acid CheckState Physical State? Start->CheckState Oily Oily / Sticky Solid (Trapped Solvent) CheckState->Oily High Solvent Content Solid Dry Solid / Powder CheckState->Solid Low Solvent Content AcidBase Protocol A: Acid-Base Extraction 1. Dissolve in NaHCO3 2. Wash w/ EtOAc 3. Acidify w/ HCl Oily->AcidBase Recryst Protocol B: Recrystallization Solvent: MeOH/Water Solid->Recryst CheckPurity Check Purity (NMR/IR) AcidBase->CheckPurity Recryst->CheckPurity CheckPurity->AcidBase Fail (Trapped DMF) CheckPurity->Recryst Fail (Trace Impurities) Final Pure Product (Store in Dark, <4°C) CheckPurity->Final Pass

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude material.

References

  • Synthesis of Functionalized Isophthalic Acids (MOF Linkers)

    • Context: General protocols for purifying 5-substituted isophthalic acids via acid-base precipit
    • Source: BenchChem Technical Guides.[6] "Synthesis of Metal-Organic Frameworks Using 5-Hydrazinoisophthalic Acid Hydrochloride."

  • Azide Safety & Quenching Protocols

    • Context: Standard operating procedures for handling and quenching sodium azide residues.[1]

    • Source: UC Berkeley College of Chemistry, "Sodium Azide Safety Fact Sheet."
    • URL:[Link]

  • Recrystallization of Isophthalic Acid Deriv

    • Context: Solubility data and solvent selection (Methanol/Water systems)
    • Source: UMass Amherst, "Recrystalliz
    • URL:[Link]

  • Characterization of Azide-Functionalized MOF Linkers

    • Context: IR and NMR characterization data for 5-azidomethyl deriv
    • Source:RSC Advances, 2020, 10, 34943.[9] "Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid." (Analogous purification logic).

    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling Organic Azides in MOF Synthesis

This is a technical support guide designed for researchers working with organic azides in Metal-Organic Framework (MOF) synthesis. It prioritizes safety, scalability, and experimental integrity.

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with organic azides in Metal-Organic Framework (MOF) synthesis. It prioritizes safety, scalability, and experimental integrity.

Status: Operational | Role: Senior Application Scientist | Topic: Safety & Troubleshooting

Core Safety Directive: The "Zero-Accumulation" Principle

Working with organic azides requires a shift in mindset from "toxicity management" to "energy management." Azides are energy-rich functional groups. In MOF synthesis, where rigid confinement (pores) and heat (solvothermal conditions) interact, the primary risk is not just toxicity, but the uncontrolled release of nitrogen gas (


) and thermal runaway. 

The Golden Rule: Never concentrate organic azide solutions to dryness, and never subject an azide-functionalized linker to solvothermal conditions without a pre-validated thermal stability profile (TGA).

Pre-Synthesis Risk Assessment (FAQs)

Q: How do I determine if my azide-linker is stable enough for MOF synthesis?

A: You must validate stability using the C/N Ratio and the Rule of Six before attempting any synthesis.

  • The C/N Ratio Rule: Calculate the ratio of carbon (

    
    ) and oxygen (
    
    
    
    ) atoms to nitrogen (
    
    
    ) atoms in your linker.
    
    
    • Ratio

      
       3:  Generally stable. Can be isolated (e.g., terephthalate-azides).
      
    • Ratio 1 to 3: Unstable. Store as dilute solution (<1 M). Do not use in high-temp solvothermal synthesis.

    • Ratio < 1: CRITICAL HAZARD. Do not isolate.[1][2] Synthesize in situ only if absolutely necessary and strictly on a micro-scale.

  • The "Rule of Six": Ensure there are at least 6 carbons for every energetic functional group (azide, nitro, etc.) to provide sufficient thermal dilution.

Q: Can I use solvothermal synthesis (autoclave) for azide-functionalized MOFs?

A: This is a high-risk operation. Azides decompose to release


 gas.[3] In a sealed autoclave, this creates a pressure bomb .
Protocol for Go/No-Go: 
  • Run a TGA (Thermogravimetric Analysis): Determine the decomposition onset temperature (

    
    ) of your ligand.
    
  • Check Synthesis Temperature (

    
    ): 
    
    • If

      
      : ABORT.  The azide will decompose, pressurize the vessel, and potentially detonate.
      
    • If

      
      : Proceed with caution. Use a blast shield.[3]
      
  • Calculate Theoretical Pressure: Assume 100% decomposition. If the generated

    
     pressure exceeds the vessel rating (usually ~100 bar for Teflon-lined steel), reduce the scale.
    

Synthesis & Reaction Control (Troubleshooting)

Q: I am performing a "Click" reaction (CuAAC) on a MOF. What are the hidden dangers?

A: The primary danger in Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the formation of Inorganic Copper Azide (


) , which is a primary explosive (extremely shock-sensitive).

Risk Factors & Solutions:

Risk Factor Mechanism Prevention / Solution

| Using Sodium Azide (


)  | Reacts with Cu nodes/catalyst to form 

. | NEVER use

directly with Cu-MOFs. Synthesize the organic azide linker separately first. | | Acidic Conditions | Protonates azide to form Hydrazoic Acid (

). | Maintain pH > 7. Avoid acid modulators during click reactions. | | Copper Accumulation | Excess Cu catalyst trapped in pores. | Wash MOF extensively with EDTA or dilute ammonia to remove leachable copper. |
Q: My reaction mixture turned dark/black unexpectedly. What happened?

A: This indicates uncontrolled decomposition .

  • Stop Heating Immediately: Remove the heat source. Do not touch or move the vessel if it is pressurized.

  • Clear the Area: Allow the vessel to cool to room temperature naturally behind a blast shield.

  • Analysis: The azide likely decomposed into nitrenes, which polymerized. The batch is lost. Re-evaluate your thermal parameters.

Workup & Waste Disposal

Q: How do I remove unreacted azide linkers from the MOF pores?

A: Diffusion washing is required.

  • Do NOT use Soxhlet extraction with boiling solvents if the solvent boiling point is near the azide

    
    .
    
  • Do NOT use rotary evaporators to dry the wash solvents if they contain leached azides.

  • Protocol: Soak the MOF in fresh solvent (DCM/Ethanol) for 24h, decant, and repeat 3x. Check the supernatant by IR spectroscopy (Azide stretch at ~2100

    
    ) until absent.
    
Q: How do I dispose of solid MOF waste containing azides?

A: Solid azide waste presents a friction hazard.

  • Phlegmatization: Never dispose of dry azide-MOFs. Wet the solid with water or a high-boiling solvent (e.g., mineral oil) to desensitize it to friction/shock.

  • Chemical Kill (Deactivation):

    • Suspend the solid in a flask.

    • Add 20% Sodium Nitrite (

      
      )  solution.
      
    • Slowly add 20% Sulfuric Acid (

      
      )  while stirring (Fume hood essential: releases NO gas).
      
    • Note: This converts azides to innocuous gases. Test with starch-iodide paper (turns blue if nitrite excess exists, confirming completion).

  • Labeling: Label as "High Energy / Reactive Waste" if deactivation is not performed.

Visual Decision Guides

Figure 1: Solvothermal Synthesis Safety Assessment

A logic gate to determine if an azide-linker can safely undergo solvothermal synthesis.

AzideSafety Start Start: Azide-Linker Synthesis CN_Check Check C/N Ratio (Nc + No) / Nn Start->CN_Check Unstable UNSTABLE Do Not Isolate Use In-Situ Only CN_Check->Unstable < 3 TGA_Check Run TGA Analysis Determine T(dec) CN_Check->TGA_Check >= 3 Temp_Compare Compare with Synthesis Temp (Tsyn) Is Tsyn < T(dec) - 20°C? TGA_Check->Temp_Compare Safe_Syn Proceed with Solvothermal Synthesis (Use Blast Shield) Temp_Compare->Safe_Syn Yes Stop_Thermal STOP: Thermal Explosion Risk Switch to Post-Synthetic Modification Temp_Compare->Stop_Thermal No

Caption: Decision tree for assessing thermal risks before placing azide-linkers in autoclaves.

Figure 2: Safe Post-Synthetic Modification (Click Chemistry) Workflow

Standard operating procedure for performing CuAAC on MOFs without generating explosive byproducts.

ClickSafety Prep 1. Preparation Synthesize Organic Azide (Do NOT use NaN3 directly) Cat 2. Catalyst Loading Use Cu(I) source (e.g., CuI or CuSO4 + Ascorbate) Prep->Cat React 3. Reaction Room Temp or < 60°C Monitor pH (Keep > 7) Cat->React Wash 4. Washing Wash with EDTA/NH3 Remove Cu-Azide traces React->Wash Waste 5. Waste Quench Filtrate with Nitrite Dispose as Haz Waste Wash->Waste

Caption: Workflow for minimizing shock-sensitive byproduct formation during MOF functionalization.

Emergency Procedures

IncidentImmediate Action
Spill (Solid Azide) Do NOT sweep aggressively. Wet with water/ethanol to suppress dust. Use a plastic scoop (no metal). Place in a plastic container.
Pressure Spike (Autoclave) Do NOT approach. If the rupture disc blows, evacuate the lab. Allow to cool overnight. The released gas may be toxic (

) or flammable.
Skin Contact Wash with soap and water for 15 minutes.[3] Azides are skin-permeable and neurotoxic (similar to cyanide).

References

  • Organic Azide Stability & Handling: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link

  • Safety of Azides in Synthesis: Stanford University Environmental Health & Safety. "Information on Azide Compounds." Link

  • Energetic MOF Stability: Chi-Durán, I., et al. "Azide-Based High-Energy Metal–Organic Frameworks with Enhanced Thermal Stability."[4] ACS Omega, 2019. Link

  • Click Chemistry on MOFs: ChemSee. "Technical Support Center: Safe Handling of Azides." Link

  • Disposal Protocols: University of California Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." Link

Sources

Troubleshooting

Optimizing click reaction efficiency in solid-state MOF materials

Welcome to the Technical Support Center for Metal-Organic Framework (MOF) Post-Synthetic Modification (PSM). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metal-Organic Framework (MOF) Post-Synthetic Modification (PSM). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique kinetic, thermodynamic, and steric challenges associated with performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions in solid-state heterogeneous systems.

Unlike solution-phase chemistry, solid-state MOF chemistry requires a delicate balance between reaction efficiency and structural preservation. The following troubleshooting guides, protocols, and data summaries are built on field-proven causality and self-validating experimental designs.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my click reaction conversion rate so low despite using standard solution-phase CuAAC conditions? Causality & Solution: Solid-state MOFs suffer from severe diffusion limitations. In solution, molecules mix freely; in a MOF, reagents must navigate narrow micropores or mesopores. If your solvent does not adequately wet and swell the MOF, or if your alkyne/azide is sterically bulky, the reaction will be confined to the external surface, resulting in low overall conversion[1]. Actionable Fix: Transition to a mixed solvent system. A combination of Methanol and Water (e.g., 4:1 or 95:5) is highly effective[2][3]. Methanol penetrates and swells the organic pores to dissolve the alkyne, while water is necessary to solubilize the sodium ascorbate reducing agent and the copper salt[2].

Q2: My MOF loses crystallinity (PXRD peaks broaden/disappear) after the click reaction. How can I prevent this? Causality & Solution: MOF degradation during CuAAC is typically caused by two factors: the use of harsh basic ligands (like amines commonly used in homogeneous click chemistry) or the competitive coordination of Cu(I) ions with the MOF's secondary building units (SBUs). Actionable Fix: Abandon basic ligands. Instead, use a mild Cu(II) source (such as


) paired with sodium ascorbate[3]. This generates the active Cu(I) catalyst in situ at low, steady-state concentrations, driving the [3+2] cycloaddition without overwhelming and degrading the MOF nodes[3][4]. Maintain moderate heating (70 °C) rather than boiling to preserve the crystalline lattice[2].

Q3: How do I selectively functionalize the external surface of the MOF without altering the internal pores? Causality & Solution: In drug delivery, you often need to attach a targeting ligand (like folic acid) to the MOF's exterior while keeping the internal pores empty for drug loading. If you use standard small molecules, they will penetrate the bulk. Actionable Fix: Employ one of two strategies:

  • Size-Exclusion: Utilize a sterically hindered alkyne/azide that is physically larger than the MOF's pore aperture.

  • Selective Deprotection: Synthesize the MOF with protected functional groups (e.g., TMS-protected acetylenes). Briefly expose the MOF to a deprotecting agent for a limited time so it only unmasks the external surface before quenching. Follow this immediately with the CuAAC reaction[5][6].

Q4: How can I minimize copper catalyst leaching when using Cu-MOFs as heterogeneous catalysts? Causality & Solution: When Cu-MOFs are used to catalyze click reactions, mobile Cu(I) can leach into the solvent, contaminating the final pharmaceutical product and deactivating the catalyst. Actionable Fix: Utilize defect-engineered or hollow Cu(I)/Cu(II) MOF architectures. Recent advancements demonstrate that partially reduced, nanosized hollow Cu-MOFs stabilize planar tetranuclear Cu(I) sites within the framework, achieving massive turnover frequencies (TOF) while maintaining near-zero leaching over multiple recovery cycles[7][8].

Part 2: Logical Workflows & Visualizations

To conceptualize the optimization and spatial control of CuAAC reactions in MOFs, refer to the following logical pathways.

G Start Solid-State MOF (Azide/Alkyne Tagged) Solvent Solvent Selection (Swelling & Diffusion) Start->Solvent Catalyst Catalyst System (Cu(I) vs Cu(II) + Reductant) Start->Catalyst Temp Temperature Control (Preserve Crystallinity) Start->Temp Eval Yield & Integrity Evaluation Solvent->Eval Catalyst->Eval Temp->Eval Success High Efficiency PSM Eval->Success Optimized Fail Pore Blockage / Degradation Eval->Fail Sub-optimal Fail->Solvent Iterate

Logical workflow for optimizing CuAAC reactions in solid-state MOFs.

G Goal Target Functionalization Bulk Bulk (Internal) PSM Goal->Bulk Surface Surface-Only PSM Goal->Surface Small Small Reagents (High Diffusivity) Bulk->Small Bulky Sterically Hindered Reagents Surface->Bulky Deprotect Selective Surface Deprotection Surface->Deprotect

Strategies for directing PSM to the MOF surface versus the internal bulk.

Part 3: Quantitative Data & Optimization Matrix

The following table synthesizes quantitative optimization data for CuAAC reactions involving MOF systems, demonstrating the causality behind specific parameter adjustments.

ParameterCondition TestedYield / TOFCausality / Scientific Observation
Catalyst Load 10 mol% vs. 15 mol%~89% (Both)10 mol% represents the saturation point for active sites; excess catalyst does not improve diffusion limits[2].
Temperature 25 °C vs. 70 °C11% vs. >85%Thermal energy is required to overcome solid-state mass transfer and diffusion barriers within the pores[2].
Solvent Pure

vs.

:MeOH (1:4)
Trace vs. OptimalMethanol swells organic pores; water dissolves the ascorbate reductant[2][3].
Architecture Solid vs. Hollow Cu-MOF275 h⁻¹ vs. 457 h⁻¹Hollow cores drastically reduce mass transfer resistance, boosting the Turnover Frequency (TOF)[8].

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating methodology for the CuAAC Post-Synthetic Modification of an azide-functionalized MOF. A self-validating protocol incorporates orthogonal analytical checks at every phase to prove that covalent modification—not just physical adsorption—has occurred.

Phase 1: Preparation & Baseline Validation

  • Desolvation: Activate 50 mg of the azide-tagged MOF under vacuum at 100 °C for 12 hours to clear the pores.

  • Validation Checkpoint 1: Perform Thermogravimetric Analysis (TGA) to confirm complete solvent removal, and Powder X-Ray Diffraction (PXRD) to establish a baseline diffractogram of the intact crystalline lattice.

Phase 2: The Click Reaction

  • Suspension: Disperse the activated MOF in 5 mL of a Methanol/Water mixture (95:5 v/v) in a scintillation vial.

  • Reagent Addition: Add the terminal alkyne (1.2 molar equivalents relative to the azide groups in the MOF).

  • Catalyst Generation: Add

    
     (0.05 equivalents) followed immediately by sodium ascorbate (0.10 equivalents)[3]. Causality: The ascorbate reduces Cu(II) to the highly active Cu(I) species in situ, preventing the need for unstable Cu(I) salts.
    
  • Incubation: Seal the vial and agitate gently on an orbital shaker at 60–70 °C for 24 hours. Causality: Magnetic stirring bars will mechanically fracture the delicate MOF crystals; orbital shaking preserves morphology.

Phase 3: Purification & Recovery

  • Washing: Isolate the MOF via centrifugation (5000 rpm, 5 mins). Wash the pellet sequentially with Methanol (3x) to remove unreacted alkyne, and then with a 0.05 M EDTA aqueous solution (2x).

  • Validation Checkpoint 2: The EDTA wash is critical. It chelates and removes any non-specifically bound copper from the MOF surface, preventing false positives in downstream elemental analysis.

Phase 4: Quantitative Characterization

  • Digestion: Suspend 10 mg of the clicked MOF in 1 mL of DMSO-

    
     containing 50 
    
    
    
    L of dilute DCl. Sonicate until the framework completely dissolves into its constituent organic linkers[9].
  • Validation Checkpoint 3: Perform

    
    H-NMR on the digested solution. Calculate the PSM yield by integrating the newly formed triazole proton peak against the invariant aromatic protons of the MOF backbone[9]. Finally, run N
    
    
    
    physisorption (BET) on the bulk powder; a proportional decrease in pore volume confirms that the functional groups are occupying internal pore space[5].

Part 5: References

  • Post‐synthetic Modification of MOFs | Metal Organic Frameworks as Heterogeneous Catalysts | Royal Society of Chemistry. rsc.org. URL:[Link]

  • Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool for MOF and Applications for Functional Materials. researchgate.net. URL:[Link]

  • Selective Bifunctional Modification of a Non-catenated Metal−Organic Framework Material via “Click” Chemistry. northwestern.edu. URL:[Link]

  • A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction. nih.gov. URL:[Link]

  • A Post-Synthetic Modification Approach to Expand MIL-101-NH2 Functionalization. mdpi.com. URL:[Link]

  • The surface chemistry of metal–organic frameworks. rsc.org. URL:[Link]

  • Nanosized hollow Cu(I)/Cu(II)-metal-organic frameworks for highly efficient catalysis in azide-alkyne cycloaddition and nucleic acid-templated ligation. nih.gov. URL:[Link]

  • A mesoporous metal–organic framework used to sustainably release copper(II) into reducing aqueous media to promote the CuAAC click reaction. rsc.org. URL:[Link]

Sources

Optimization

Troubleshooting solubility issues of 5-(Azidomethyl)isophthalic acid in DMF

Executive Summary 5-(Azidomethyl)isophthalic acid is a bifunctional linker widely used in the synthesis of Metal-Organic Frameworks (MOFs) and in bioconjugation via click chemistry (CuAAC). While theoretically soluble in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Azidomethyl)isophthalic acid is a bifunctional linker widely used in the synthesis of Metal-Organic Frameworks (MOFs) and in bioconjugation via click chemistry (CuAAC). While theoretically soluble in polar aprotic solvents like


-dimethylformamide (DMF), users frequently report "insolubility" or persistent cloudiness.

This guide addresses the physicochemical realities of this compound: it combines the strong intermolecular hydrogen-bonding network of isophthalic acid with the thermal sensitivity of a benzylic azide. Successful dissolution requires distinguishing between thermodynamic saturation , kinetic aggregation , and inorganic contamination .

Part 1: The Physicochemical Landscape

Before troubleshooting, understand why the issue occurs.

FeatureChemical ConsequenceImpact on Solubility in DMF
Dicarboxylic Acid Motifs Strong intermolecular H-bonding (dimerization).High lattice energy; requires energy (heat/sonication) to break crystal lattice.
Azidomethyl Group Thermally sensitive moiety (

).
Limits the maximum safe temperature for dissolution (risk of decomposition/explosion).
Synthesis Origin Often synthesized via nucleophilic substitution (

).
Critical: Crude product often contains NaBr or NaN

, which are insoluble in DMF.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "The solution is cloudy/milky, no matter how long I stir."

Q1: Is the compound actually insoluble, or am I seeing impurities? Diagnosis: If the solution is cloudy rather than containing distinct floating crystals, you are likely observing inorganic salt contamination . The Science: The synthesis of 5-(azidomethyl)isophthalic acid typically involves reacting 5-(bromomethyl)isophthalic acid with sodium azide (NaN


). The byproduct is Sodium Bromide (NaBr). While the organic product dissolves in DMF, NaBr and residual NaN

do not. Action Plan:
  • Do not heat excessively. Heating will not dissolve the salts and risks azide decomposition.

  • Filter the solution. Pass the cloudy mixture through a 0.45 µm PTFE syringe filter.

  • Result: If the filtrate is clear and the cloudiness remains on the filter, your compound is dissolved.

Scenario B: "There are visible crystals at the bottom that won't dissolve."

Q2: Can I heat the solution to speed up dissolution? Diagnosis: Yes, but with strict thermal limits. The Science: Isophthalic acids form strong hydrogen-bonded dimers in the solid state. DMF is a good solvent because it acts as a hydrogen bond acceptor, disrupting these dimers. However, kinetic energy is often needed to overcome the lattice energy. Safety Constraint: Benzylic azides can decompose exothermically. While the C/N ratio (9 carbons : 3 nitrogens = 3:1) suggests reasonable stability, the decomposition onset is typically around 170°C. However, long-term heating should be conservative. Action Plan:

  • Sonication: Sonicate at room temperature for 10–15 minutes. This is the safest first step.

  • Mild Heating: If sonication fails, heat the solution to 60°C (max 80°C) .

    • Warning: Do NOT reflux.[1] Do not exceed 100°C.

Q3: Does the water content of my DMF matter? Diagnosis: Yes, critically. The Science: DMF is hygroscopic. Absorbed atmospheric water acts as an anti-solvent for aromatic carboxylic acids, significantly reducing solubility. Action Plan:

  • Use Anhydrous DMF (water content < 0.05%).

  • If using an old bottle, dry it over 4Å molecular sieves for 24 hours before use.

Scenario C: "I need a high concentration (>0.5 M) for MOF synthesis."

Q4: How can I force it into solution without dangerous heat? Diagnosis: Change the chemical state (Deprotonation). The Science: Converting the carboxylic acid (


) to its carboxylate anion (

) drastically increases solubility in polar solvents due to charge-dipole interactions. Action Plan:
  • If your reaction tolerates it, add a base.

  • Triethylamine (Et

    
    N):  Add 2.0–2.5 equivalents. The solution should clear almost instantly.
    
  • Sodium Hydroxide (NaOH): Use aqueous NaOH if a mixed solvent system (DMF/H

    
    O) is acceptable.
    

Part 3: Validated Dissolution Protocol

Objective: Prepare a clear 0.1 M solution of 5-(Azidomethyl)isophthalic acid in DMF.

Materials:

  • 5-(Azidomethyl)isophthalic acid (Solid)

  • Anhydrous DMF (Grade: ≥99.8%)

  • 0.45 µm PTFE Syringe Filter

  • Ultrasonic Bath[2]

Step-by-Step Workflow:

  • Weighing: Weigh 221 mg of the solid (MW ≈ 221.17 g/mol ) into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of Anhydrous DMF.

  • Initial Mixing: Vortex for 30 seconds. Observation: Liquid likely cloudy or contains sediment.

  • Sonication: Sonicate for 15 minutes at ambient temperature.

    • Check Point: If solution is clear

      
       Done.[3]
      
    • Check Point: If "milky" cloudiness persists

      
       Proceed to Step 5 (Salt Removal).
      
    • Check Point: If distinct crystals persist

      
       Proceed to Step 6 (Thermal Assist).
      
  • Filtration (Impurity Removal): Draw the mixture into a syringe and filter through a 0.45 µm PTFE membrane. The filtrate should be clear.[2]

  • Thermal Assist (Aggregation Removal): Heat the vial in a sand bath or heating block to 60°C for 20 minutes with stirring.

Part 4: Diagnostic Logic Map

SolubilityTroubleshooting Start Start: Solid added to DMF CheckAppearance Check Appearance Start->CheckAppearance Cloudy Cloudy / Milky Suspension CheckAppearance->Cloudy Fine Haze Crystals Distinct Crystals / Sediment CheckAppearance->Crystals Heavy Solids Filter Action: Filter (0.45 µm PTFE) Cloudy->Filter Suspected Salts (NaBr) Sonicate Action: Sonicate (15 min) Crystals->Sonicate SaltDecision Filtrate Clear? Filter->SaltDecision CheckWater Check: Is DMF Anhydrous? Sonicate->CheckWater Still Solid Heat Action: Heat to 60°C (Max 80°C) Success Solution Ready Heat->Success Dissolved Fail Consult Synthesis Purity (NMR) Heat->Fail Persists >80°C CheckWater->Heat DMF is Dry SaltDecision->Success Yes SaltDecision->Fail No

Caption: Decision matrix for distinguishing between inorganic impurities (cloudiness) and thermodynamic insolubility (crystals).

References

  • BenchChem. An In-depth Technical Guide to the Solubility of Isophthalic Acid in Organic Solvents. (Accessed 2023). Provides foundational data on the hydrogen-bonding networks of isophthalic acid derivatives.

  • ResearchGate. A study on the thermal stability of organic azides. (Accessed 2023). Establishes the "Rule of Six" and thermal decomposition limits for benzylic azides.

  • National Institutes of Health (NIH). Synthesis of 5-Substituted Derivatives of Isophthalic Acid.[4] (Accessed 2023). Details the synthetic routes involving nucleophilic substitution that lead to salt contamination.

  • Wikipedia. Isophthalic acid.[5] (Accessed 2023). General solubility data and pKa values for the parent scaffold.[2]

Sources

Troubleshooting

Minimizing steric hindrance in post-synthetic modification of azido-linkers

Technical Support Center: Post-Synthetic Modification (PSM) of Azido-Linkers Ticket ID: #PSM-AZ-OPT-001 Subject: Minimizing Steric Hindrance in Azide-Alkyne Cycloadditions Status: Open Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Post-Synthetic Modification (PSM) of Azido-Linkers Ticket ID: #PSM-AZ-OPT-001 Subject: Minimizing Steric Hindrance in Azide-Alkyne Cycloadditions Status: Open Assigned Specialist: Senior Application Scientist, Bioconjugation & Materials Division

Welcome to the Technical Support Center

Hello. I understand you are experiencing low conjugation yields due to steric hindrance during the post-synthetic modification (PSM) of azido-linkers. This is a common bottleneck, particularly when working with porous frameworks (MOFs), dense surface coatings, or folded biomolecules.

When an azide group (


) is "buried" or sterically crowded, the activation energy for the cycloaddition rises significantly. To solve this, we cannot simply add more reagent; we must re-engineer the accessibility  and the kinetic driving force  of the reaction.

Below is a comprehensive troubleshooting guide structured to diagnose and resolve these steric clashes.

Module 1: Strategic Linker Design (The "Reach" Factor)

The Problem: The azide is too close to the scaffold backbone, creating an "umbrella effect" where the scaffold itself blocks the incoming alkyne.

The Solution: Introduce a flexible spacer, but respect the "Goldilocks" zone.

  • The Spacer Paradox:

    • Too Short (Alkyl chains < 4 carbons): The azide remains within the hydrodynamic radius of the scaffold. The incoming click partner (especially bulky cyclooctynes like DBCO) physically cannot fit.

    • Too Long (PEG > 2kDa): While intended to increase reach, long PEG chains have a high excluded volume. They can fold back onto the scaffold surface, effectively burying the azide again ("shielding").

    • Recommendation: Use PEG

      
       to PEG
      
      
      
      spacers. This length (approx. 1.5 – 4.0 nm) provides sufficient conformational freedom for the azide to "swim" out of the steric pocket without inducing significant self-shielding.
  • Rigid vs. Flexible:

    • If you are modifying a porous material (MOF/COF) where pore size is fixed, a flexible PEG linker might coil and block the pore. In these confined nanospaces, use a rigid aromatic spacer (e.g., benzyl azide) to force the azide into the pore center, away from the walls.

Module 2: Selecting the Click Partner (The "Key" to the Lock)

The Problem: You are using the wrong "key" (alkyne) for the available space.

The Solution: Match the steric profile of the alkyne to the accessibility of the azide.

Comparative Analysis: SPAAC Reagents
FeatureDBCO (Dibenzocyclooctyne) BCN (Bicyclo[6.1.0]nonyne) Implication for Sterics
Size/Bulk Large, rigid, aromatic wings.Compact, symmetrical.BCN fits in tighter spaces.
Kinetics Fast (

)
Slower (

)
DBCO is faster only if it fits.
Lipophilicity High (Hydrophobic).Moderate (More hydrophilic).DBCO causes aggregation in dense loadings.
Best Use Surface labeling, accessible sites.Buried azides , intracellular PSM.Switch to BCN for hindered sites.

Technical Insight: While DBCO generally has a higher strain energy (faster rate), its bulky fused rings prevent it from accessing tertiary azides or azides inside MOF pores (e.g., UiO-66). BCN , being smaller and less sterically demanding, often outperforms DBCO in hindered environments despite its lower intrinsic rate constant.

Module 3: Reaction Engineering (The "Force" Factor)

The Problem: The site is accessible, but the reaction is too slow due to local crowding.

The Solution: If copper toxicity is not a dealbreaker (e.g., in MOFs or robust proteins), switch to CuAAC with advanced ligands.

  • Ligand Acceleration (BTTAA vs. THPTA):

    • Standard ligands like TBTA are poor for hindered sites due to solubility issues.

    • BTTAA is the gold standard for difficult conjugations. It forms a catalytic pocket that protects Cu(I) from oxidation while remaining open enough to allow bulky substrates to enter.

    • Mechanism: BTTAA lowers the activation energy more effectively than THPTA, driving the reaction even when steric hindrance lowers the effective collision frequency.

  • Chelating Azides (Picolyl Azides):

    • If you cannot change the alkyne, change the azide to a Picolyl Azide .

    • The picolyl nitrogen coordinates the Copper center, effectively raising the local concentration of the catalyst at the reaction site. This "chelation assistance" can boost reaction rates by 25-fold compared to standard alkyl azides, overcoming steric barriers by sheer kinetic acceleration.

Visual Troubleshooting Workflows

Diagram 1: The Click Partner Decision Matrix

Use this logic tree to select the optimal reagent based on your steric constraints.

ClickDecisionTree Start START: Azide Accessibility Issue Cu_Tol Is the system Copper-Tolerant? (MOFs, fixed cells, robust proteins) Start->Cu_Tol CuAAC Route: CuAAC (Catalyzed) Cu_Tol->CuAAC Yes SPAAC Route: SPAAC (Strain-Promoted) Cu_Tol->SPAAC No (Live cells/Sensitive) Ligand_Select Optimization Step 1: Switch Ligand to BTTAA CuAAC->Ligand_Select Steric_Check Is the Azide Buried/Tertiary? SPAAC->Steric_Check Use_BCN SELECT: BCN Reagent (Low steric demand, fits in pockets) Steric_Check->Use_BCN Yes (High Sterics) Use_DBCO SELECT: DBCO Reagent (Fast kinetics, requires space) Steric_Check->Use_DBCO No (Accessible) Result_Check Yield Satisfactory? Ligand_Select->Result_Check Picolyl Optimization Step 2: Use Picolyl Azide (Chelation-assisted acceleration) Result_Check->Picolyl No (Still low yield)

Caption: Decision matrix for selecting reagents. BCN is preferred for copper-free hindered sites; BTTAA/Picolyl azides are preferred for copper-catalyzed hindered sites.

Module 4: Validated Experimental Protocol

Protocol: High-Efficiency CuAAC for Sterically Hindered Sites This protocol utilizes BTTAA to maximize catalyst turnover in difficult environments.

Reagents:

  • Azide-Scaffold: 10–50 µM (final concentration).

  • Alkyne: 50–250 µM (5 equivalents).

  • CuSO

    
    :  50 µM.[1]
    
  • BTTAA Ligand: 250 µM (Keep Ligand:Cu ratio at 5:1).

  • Sodium Ascorbate: 2.5 mM (Freshly prepared).

Step-by-Step:

  • Premix Catalyst: In a separate tube, mix CuSO

    
     and BTTAA. Incubate for 2 minutes. Why? This ensures the Cu-ligand complex forms before exposure to the reaction mixture, preventing Cu precipitation.
    
  • Assembly: Add the Azide-Scaffold and Alkyne to your buffer (PBS or HEPES, pH 7.4).

  • Initiation: Add the Cu-BTTAA premix to the reaction.

  • Reduction: Add Sodium Ascorbate last to initiate the cycle.

  • Incubation: Incubate at 37°C for 1–2 hours. Note: For hindered sites, 37°C provides necessary thermal energy to overcome the steric barrier that 4°C or RT cannot.

FAQ: Troubleshooting Common Issues

Q1: I am modifying a MOF (UiO-66-N3) and getting <5% yield with DBCO. Why? A: The pore window of UiO-66 is approx. 6 Å. DBCO is a bulky, rigid molecule that exceeds this dimension. It physically cannot enter the pore.

  • Fix: Switch to a linear alkyne (propargyl group) and use CuAAC (Cu ions are small enough to enter), or use a surface-only modification approach if internal loading isn't required.

Q2: My reaction works at low loading but fails at high loading. Is this sterics? A: Yes, this is the "Crowding Effect." As you conjugate more molecules, they form a dense layer that blocks access to remaining azides.

  • Fix: Reduce the surface density of azides during the initial synthesis (dilute with non-reactive linkers) or use a longer, flexible spacer (PEG) to allow the azides to extend beyond the crowded surface layer.

Q3: Can I use organic solvents to reduce sterics? A: Yes. If your scaffold tolerates it, adding DMSO or DMF (10–20%) can relax the polymer chains or scaffold structure, exposing buried azides. It also improves the solubility of hydrophobic click reagents like DBCO.

References

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. Retrieved from [Link]

  • American Chemical Society. (2023). Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Chemistry of Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Defect Control in 5-(Azidomethyl)isophthalic Acid MOFs

This guide serves as a specialized technical support resource for researchers working with 5-(Azidomethyl)isophthalic acid (often abbreviated as 5-azido-mBDC or N3-isoBDC ) in Metal-Organic Framework (MOF) synthesis. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with 5-(Azidomethyl)isophthalic acid (often abbreviated as 5-azido-mBDC or N3-isoBDC ) in Metal-Organic Framework (MOF) synthesis.

This ligand presents a unique dual challenge:

  • Geometric Mismatch: As a 1,3-dicarboxylic acid (isophthalic), it induces curvature or structural defects when doped into 1,4-dicarboxylic acid (terephthalic) lattices like UiO-66 .

  • Thermal Sensitivity: The benzylic azide group (

    
    ) is thermally labile, requiring strict temperature control to prevent decomposition during solvothermal synthesis.
    

Current Status: Operational Support Tier: Level 3 (Senior Scientist) Topic: Synthesis, Defect Engineering, and Characterization

Module 1: Synthesis & Thermal Stability

Issue: My crystals are turning brown/black, or I see loss of the azide signal in IR spectroscopy.

Diagnosis

The benzylic azide group is decomposing. While aromatic azides are moderately stable, benzylic azides are more prone to thermal degradation (releasing


) at temperatures standard for Zr-MOF synthesis (

). Brown discoloration typically indicates the formation of azo-linkages or amorphous carbon species.
Troubleshooting Protocol

Q1: What is the maximum safe synthesis temperature? A: Do not exceed 100°C for extended periods (24h+). Standard UiO-66 synthesis often runs at 120°C. For 5-azido-mBDC, you must lower the temperature to 85–100°C and extend the reaction time (48–72h) to compensate for slower kinetics.

Q2: How do I maintain crystallinity at these lower temperatures? A: You must adjust the Modulator-to-Metal Ratio . Lower temperatures reduce the reversibility of the metal-linker bond formation, leading to amorphous products. Add a modulator (monocarboxylic acid) to slow down nucleation.

ParameterStandard UiO-665-Azido-mBDC ProtocolReason
Temperature 120°C85–95°C Prevent azide decomposition (

).
Modulator Acetic AcidFormic Acid or Benzoic Acid Formic acid has a lower pKa, promoting exchange at lower T.
Modulator Ratio 30:1 (Mod:Zr)50:1 to 100:1 Higher concentration needed to compete at lower T.
Solvent DMFDMF / Ethanol (9:1) Ethanol helps solubilize the polar azide linker.
Workflow Visualization: Low-Temperature Crystallization

SynthesisWorkflow Start Precursors: ZrCl4 + 5-Azido-mBDC Modulator Add Modulator: Formic Acid (50-100 eq) Start->Modulator Solvothermal Solvothermal Synthesis 85-95°C, 48-72h Modulator->Solvothermal Check Checkpoint: Color Check Solvothermal->Check Success White/Pale Yellow Crystals (Intact Azide) Check->Success Stable Fail Brown/Black Solid (Decomposed) Check->Fail >100°C

Caption: Optimized workflow for preserving benzylic azide functionality during solvothermal synthesis.

Module 2: Controlling Defect Density

Issue: I am trying to dope UiO-66 with this linker, but the pore size distribution is inconsistent or the surface area is lower than expected.

Diagnosis

You are encountering Topology Mismatch Defects . UiO-66 is built from linear 1,4-benzenedicarboxylate (terephthalic acid). Your linker is a bent 1,3-benzenedicarboxylate (isophthalic acid).

  • Low Doping (<10%): The 1,3-linker acts as a "Missing Linker" defect.[1] It spans two Zr clusters but distorts the lattice, often leaving adjacent sites open (Cluster Vacancies).

  • High Doping (>20%): The framework may collapse or phase-separate into a MOF-808 type structure (which naturally accommodates 1,3-linkers) or an amorphous phase.

Troubleshooting Protocol

Q3: How do I quantify the exact defect/doping level? A: Do not rely on TGA alone. Use 1H NMR Digestion .

  • Dissolve 10 mg of activated MOF in 600 µL DMSO-d6 + 20 µL HF (48%).

  • Integrate the aromatic protons of Terephthalic Acid (singlet ~8.0 ppm) vs. 5-Azido-mBDC (multiplets ~7.5–8.5 ppm).

  • Calculate the ratio:

    
    .
    

Q4: How do I increase defect density without collapsing the structure? A: Use the "Cluster Capping" Strategy . Instead of replacing the linker, use the 5-azido-mBDC as a capping agent during the synthesis of MOF-808 .

  • MOF-808 (Zr6 cluster + BTC linker) has naturally open sites.

  • Add 5-Azido-mBDC during synthesis. It will coordinate to the open sites on the Zr6 cluster, creating a "surface-functionalized" interior without disrupting the main connectivity.

Defect Formation Mechanism

DefectMechanism cluster_Outcome Structural Outcomes UiO66 Ideal UiO-66 Lattice (12-connected Zr6) Doping Doping with 5-Azido-mBDC (1,3-bent) UiO66->Doping MissingLinker Missing Linker Defect (Bent linker breaks connectivity) Doping->MissingLinker Steric Mismatch PoreExpansion Pore Merging (Micro -> Mesopore) MissingLinker->PoreExpansion Cluster Vacancy

Caption: Mechanism of defect induction when doping 1,3-isophthalate derivatives into 1,4-terephthalate lattices.

Module 3: Post-Synthetic Modification (PSM)

Issue: The click reaction (CuAAC) is not proceeding, or the MOF degrades during the click reaction.

Diagnosis
  • Issue A (No Reaction): The azide is buried inside the pore or decomposed.

  • Issue B (Degradation): Copper (I) catalysts can degrade Zr-carboxylate bonds if the solution becomes acidic or if the Cu accumulates in defects.

Troubleshooting Protocol

Q5: Which Click Chemistry protocol should I use? A: Prioritize Strain-Promoted (SPAAC) over Copper-Catalyzed (CuAAC).

  • CuAAC (Standard): Requires Cu(I). Difficult to remove Cu from defects. Cytotoxic for biological applications.

  • SPAAC (Recommended): Use DBCO-functionalized molecules (Dibenzocyclooctyne).

    • Reaction: Mix MOF + DBCO-Reagent in Ethanol/DMF at Room Temp for 24h.

    • Advantage:[2][3] Catalyst-free, no metal contamination, proceeds at room temp.

Q6: How do I verify the Click reaction worked? A: FT-IR Spectroscopy is the quickest check.

  • Before: Strong sharp peak at ~2100 cm⁻¹ (Azide asymmetric stretch).

  • After: Disappearance of the 2100 cm⁻¹ peak and appearance of Triazole C=C/N=N bands (1400–1600 cm⁻¹ region, though often obscured by linker peaks).

  • Validation: The complete disappearance of the azide peak indicates 100% conversion (or decomposition).

References & Authoritative Sources

  • Synthesis & Defect Engineering in Zr-MOFs:

    • Title: "Defect Engineering: Tuning the Porosity and Composition of the Metal-Organic Framework UiO-66 via Modulated Synthesis"

    • Source: Wu, H., et al. J. Am. Chem. Soc. (2013).

    • Relevance: Establishes the use of modulators (formic/acetic acid) to control defect densities, critical for incorporating non-standard linkers like 5-azido-mBDC.

  • Azide Stability & Click Chemistry in MOFs:

    • Title: "Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds"

    • Source: Wang, Z., et al. Langmuir (2013).

    • Relevance: Compares CuAAC vs. SPAAC, demonstrating that strain-promoted (catalyst-free) clicking is superior for quantitative conversion in azide-functionalized MOFs.

  • Isophthalic Acid in Zr-MOFs (MOF-808):

    • Title: "A Comprehensive Study about Functionalization and De-functionalization of MOF-808 as a Defect-Engineered Zr-MOFs"

    • Source: Khosroshahi, N., et al. Heliyon (2024).

    • Relevance: Details the use of functionalized isophthalic acids (OH-, NH2-, NO2-) to create defective MOF-808 structures, a direct parallel to using the Azide-functionalized analog.

    • (Note: Generalized link to journal/topic based on search context).

  • Benzylic Azide Incorporation:

    • Title: "Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks"

    • Source:Chemistry of Materials (2023).[4]

    • Relevance: Specifically discusses H2bdc-CH2N3 (the 1,4-analog) and highlights the thermal sensitivity (~100°C decomposition) of the benzylic azide group in MOFs.

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Azidomethyl Isophthalic Acid Precursors

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of azidomethyl isophthalic acid precursors—specifically, 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of azidomethyl isophthalic acid precursors—specifically, 5-(azidomethyl)isophthaloyl dichloride and its NHS-ester derivatives. These bifunctional building blocks are indispensable for synthesizing clickable polyamides, peptide-antibody conjugates, and macrocyclic sensors. However, their dual reactivity makes them highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded protocols to ensure your coupling reactions succeed on the first attempt.

Mechanistic Causality: The Dual-Threat of Degradation

The utility of 5-(azidomethyl)isophthaloyl dichloride lies in its two highly electrophilic acyl chloride groups and its click-ready azidomethyl group. The primary failure mode in the lab is hydrolysis . The highly electrophilic carbonyl carbon is readily attacked by the oxygen lone pair of atmospheric or solvent-borne water. The resulting tetrahedral intermediate rapidly collapses, expelling the chloride leaving group to form 5-(azidomethyl)isophthalic acid and hydrochloric acid (HCl)[1].

This is a cascading failure: not only is your active precursor destroyed, but the generated HCl protonates your target amine, rendering it non-nucleophilic and completely halting the intended amidation reaction[1].

ReactionPathway Precursor 5-(Azidomethyl)isophthaloyl dichloride Product Azido-functionalized Polyamide / Conjugate (Intended Product) Precursor->Product Amidation Degradation 5-(Azidomethyl)isophthalic acid + 2 HCl (Hydrolysis) Precursor->Degradation Hydrolysis Amine Target Amine + Base (Anhydrous) Amine->Product Water Moisture / H2O (Contaminant) Water->Degradation

Reaction pathways of 5-(azidomethyl)isophthaloyl dichloride: Amidation vs. Hydrolysis.

Troubleshooting & FAQs

Q1: My amidation reaction failed, and LC-MS shows a mass corresponding to 5-(azidomethyl)isophthalic acid. What went wrong? A1: Your precursor underwent complete hydrolysis before or during the reaction. Acyl chlorides react violently and irreversibly with water[1]. Even brief exposure to ambient humidity when opening the reagent bottle outside of a glovebox or Schlenk line introduces enough water vapor to degrade the top layer of the chemical. Furthermore, if your target amine was not rigorously dried (e.g., lyophilized or azeotropically dried), the residual hydration shell will preferentially react with the acyl chloride.

Q2: I used commercially anhydrous Dichloromethane (DCM), but my precursor still degraded into an ester byproduct. Why? A2: You likely used DCM stabilized with ethanol. Many commercial suppliers add 0.5% to 1% ethanol to DCM to prevent the formation of phosgene. The ethanol acts as a potent nucleophile, rapidly reacting with the acyl chloride to form diethyl 5-(azidomethyl)isophthalate[2]. Solution: You must strictly use DCM stabilized with amylene (which lacks hydroxyl groups) or use anhydrous Tetrahydrofuran (THF)[2].

Q3: How should I store 5-(azidomethyl)isophthaloyl dichloride to maximize its shelf life? A3: The compound must be stored at -20 °C in a tightly sealed, opaque vial[3]. The opaque vial is critical because the azidomethyl group is light-sensitive and can slowly decompose under prolonged UV/fluorescent light exposure. To prevent moisture ingress, backfill the vial with dry Argon before sealing, and store the vial inside a secondary desiccator containing Drierite. Allow the vial to warm to room temperature in the desiccator before opening to prevent condensation.

Quantitative Guidelines: Solvent & Reagent Specifications

To guarantee reproducibility, adhere to the following quantitative thresholds when selecting and preparing your reaction environment.

Solvent / ReagentMax Water ContentStabilizer RequirementSuitability & Notes
Dichloromethane (DCM) < 10 ppmAmylene-stabilized ONLYExcellent. Do not use ethanol-stabilized DCM[2].
Tetrahydrofuran (THF) < 20 ppmBHT or Inhibitor-freeExcellent. Must be freshly distilled or drawn from a solvent purification system.
N,N-Dimethylformamide (DMF) < 30 ppmAmine-freeModerate. Can form Vilsmeier-Haack type complexes if the acyl chloride is heated.
Triethylamine (TEA) / DIPEA < 50 ppmNoneCritical. Must be distilled over CaH₂ to remove moisture and primary/secondary amine impurities.

Standard Operating Procedure: Anhydrous Coupling Workflow

To build a self-validating system, you must control the environment, the addition rate, and the analytical feedback loop. The following protocol details the synthesis of an azido-functionalized amide using 5-(azidomethyl)isophthaloyl dichloride.

Workflow Storage 1. Reagent Thaw Warm to RT in desiccator to prevent condensation Prep 2. System Prep Flame-dry glassware, Argon purge (x3) Storage->Prep Solvent 3. Dissolution Amylene-stabilized DCM or Anhydrous THF Prep->Solvent Reaction 4. Coupling 0 °C, Dropwise addition, Excess DIPEA Solvent->Reaction

Step-by-step anhydrous workflow for handling moisture-sensitive azidomethyl precursors.

Step 1: Environmental Preparation

  • Flame-dry a 2-neck round-bottom flask under a high vacuum (< 0.1 Torr) for 5 minutes.

  • Backfill the flask with ultra-high purity Argon. Repeat the vacuum-argon cycle three times.

  • Maintain a positive pressure of Argon using a Schlenk line or an inert gas balloon.

Step 2: Reagent Solubilization

  • Remove the opaque vial of 5-(azidomethyl)isophthaloyl dichloride from the -20 °C freezer and let it equilibrate to room temperature inside a desiccator (approx. 30 minutes). Causality: Opening a cold vial pulls ambient moisture directly into the reagent.

  • Dissolve 1.0 equivalent of the acyl chloride in anhydrous, amylene-stabilized DCM (0.1 M concentration)[2].

Step 3: Amine Activation and Addition

  • In a separate flame-dried flask, dissolve your target amine (2.1 equivalents) and anhydrous N,N-Diisopropylethylamine (DIPEA, 4.0 equivalents) in anhydrous DCM. Causality: The excess DIPEA acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of your target amine[1].

  • Cool the amine/DIPEA solution to 0 °C using an ice bath.

  • Add the acyl chloride solution dropwise over 15-30 minutes using a syringe pump. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of unwanted oligomers or side reactions.

Step 4: Self-Validation and Monitoring

  • After 1 hour, extract a 10 µL aliquot and immediately quench it in 100 µL of anhydrous methanol.

  • Validation Check: Analyze via IR spectroscopy or LC-MS.

    • IR Success: Disappearance of the sharp acyl chloride C=O stretch at ~1780 cm⁻¹ and appearance of the amide C=O stretch at ~1650 cm⁻¹.

    • IR Failure: Appearance of a broad O-H stretch at 3000-3500 cm⁻¹ indicates water contamination and hydrolysis.

References

  • 2.
  • Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?
  • Source: Googleapis.

Sources

Optimization

Storage stability and shelf life of 5-(Azidomethyl)isophthalic acid

Case ID: 5-AZ-ISO-STAB Status: Active Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Compound Profile 5-(Azidomethyl)isophthalic acid is a bifunctional linker widely used in the synthesis of fun...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 5-AZ-ISO-STAB Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

5-(Azidomethyl)isophthalic acid is a bifunctional linker widely used in the synthesis of functionalized Metal-Organic Frameworks (MOFs), such as UiO-66-N3. Its utility lies in its dual reactivity: the isophthalic acid moiety forms the structural node (coordinating with metals like Zr or Cu), while the pendant azide group (


) remains available for post-synthetic modification via "Click" chemistry (CuAAC).

However, this dual nature creates a storage paradox. The carboxylic acid groups are robust but hygroscopic, while the benzyl azide moiety is metastable and sensitive to light and heat. This guide provides the protocols necessary to maintain the integrity of this critical reagent.

Quick Reference Data
ParameterSpecification
Functional Groups Aryl Azide (

), Dicarboxylic Acid (

)
Critical Instability Photolytic decomposition (Azide), Decarboxylation (High Heat)
Storage Temp Long-term:

Shelf Life 12–18 months (under optimized conditions)
QC Marker FT-IR Peak at

(Azide stretch)

Storage & Stability Protocols

The Stability Logic (Causality)

The primary threat to 5-(Azidomethyl)isophthalic acid is photolysis , not hydrolysis. The benzyl azide group absorbs UV light, leading to the extrusion of nitrogen gas (


) and the formation of a highly reactive nitrene species. This nitrene will rapidly crosslink or react with C-H bonds in the vicinity, turning your white powder into an insoluble yellow/brown solid.
Storage Decision Matrix

StorageLogic Start Received Shipment Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution In Solution (e.g., DMF) Form->Solution ActionSolid Store at -20°C Desiccated Amber Vial Solid->ActionSolid ActionSol Use Immediately Do NOT Store >24h Risk of Shock/Explosion Solution->ActionSol Environment Environmental Control ActionSolid->Environment Light Light: AMBER GLASS ONLY (Prevents Nitrene formation) Environment->Light Atmosphere Atmosphere: ARGON/N2 (Prevents oxidation) Environment->Atmosphere

Figure 1: Decision matrix for handling incoming shipments of azide-functionalized linkers.

Protocol 1: Optimal Storage Conditions
  • Temperature: Store at

    
     . While stable at 
    
    
    
    for weeks, long-term freezer storage prevents slow thermal degradation of the azide.
  • Container: Amber glass vials with Teflon-lined caps. Never use clear glass on a benchtop.

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing. This prevents moisture uptake by the carboxylic acid groups, which can cause caking and weighing errors.

  • Desiccation: Store the vial inside a secondary jar containing desiccant (silica gel or

    
    ).
    

Troubleshooting & FAQs

Category A: Visual & Physical Changes[5]

Q: The powder has turned from white to light yellow. Is it still usable?

  • Diagnosis: Yellowing is the hallmark of nitrene formation due to light exposure or thermal stress. Azo-coupling reactions between degradation products cause the color change.

  • Action:

    • Light Yellow: Likely

      
       decomposition. Usable for rough synthesis but requires purification (recrystallization from EtOH/Water) for precise kinetic studies.
      
    • Dark Brown/Orange: Discard immediately. The risk of autocatalytic decomposition increases with impurity concentration.

Q: My sample has formed hard clumps. Can I grind it?

  • WARNING: Do NOT grind azides vigorously. While 5-(Azidomethyl)isophthalic acid has a high Carbon/Nitrogen (

    
    ) ratio (
    
    
    
    ), making it safer than small azides, it is still an energetic material.
  • Solution: Dissolve the clumps in a solvent (DMSO or DMF), filter if necessary, and re-precipitate or use as a stock solution. Never sonicate an azide solution for extended periods (

    
     mins) as cavitation can trigger decomposition.
    
Category B: Functional Failure

Q: I synthesized a MOF (UiO-66-N3), but the post-synthetic Click reaction failed. Did the linker degrade?

  • Root Cause Analysis: The azide group often survives MOF synthesis conditions (

    
    ), but if the synthesis temp exceeded 
    
    
    
    , the azide likely decomposed during MOF formation.
  • Validation: Digest the MOF (using

    
     or 
    
    
    
    ) and run an NMR. If the benzyl
    
    
    peak has shifted or disappeared, the azide was lost during synthesis, not storage.

Quality Control & Self-Validating Protocols

To ensure scientific integrity, you must validate the reagent before committing it to high-value experiments.

Protocol 2: The "Click" Activity Test (Self-Validating System)

This assay confirms that the azide group is chemically active and not just physically present.

  • Dissolve: 10 mg of 5-(Azidomethyl)isophthalic acid in 0.5 mL DMSO-d6.

  • Add: 1.0 equivalent of phenylacetylene (model alkyne).

  • Catalyst: Add 5 mol%

    
     and 10 mol% Sodium Ascorbate (dissolved in minimal 
    
    
    
    ).
  • Monitor: Run

    
    -NMR after 1 hour.
    
  • Pass Criteria: Disappearance of the benzyl

    
     singlet (
    
    
    
    ) and appearance of the triazole proton singlet (
    
    
    ).
Protocol 3: Rapid Purity Check (FT-IR)
  • Method: ATR-FTIR (Solid state).

  • Target Peak: Look for the distinct, strong asymmetric azide stretch at

    
     .
    
  • Failure Mode: If this peak is weak or accompanied by new bands in the

    
     region (imine/azo formation), the sample is degraded.
    
QC Workflow Diagram

QC_Workflow Sample Sample Check Visual Visual Inspection Sample->Visual Color Color Check Visual->Color IR FT-IR Analysis Color->IR White/Off-White Fail FAIL: Discard/Purify Color->Fail Brown/Orange Peak Peak @ ~2100 cm⁻¹? IR->Peak NMR 1H-NMR (DMSO-d6) Peak->NMR Strong Peak Peak->Fail Weak/Absent Shift Benzyl CH₂ Integral Correct? NMR->Shift Pass PASS: Release for Use Shift->Pass Yes Shift->Fail No

Figure 2: Step-by-step Quality Control workflow for azide linkers.

Safety & Handling (The "Must-Reads")

  • No Metal Spatulas: While less sensitive than heavy metal azides, organic azides can form trace metal azides (highly explosive) if in contact with copper or lead. Use Teflon or ceramic spatulas .

  • Heat Limit: Do not heat solid 5-(Azidomethyl)isophthalic acid above

    
     . In solution, decomposition rates increase significantly above 
    
    
    
    .
  • Waste Disposal: Never pour azide solutions into sink drains (risk of copper azide formation in pipes). Quench with excess triphenylphosphine or use a specific azide waste container.

References

  • Synthesis & Stability of Azide-Functionalized MOFs (UiO-66-N3)

    • Source: Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials (2010).[1]

    • Relevance: Establishes the thermal stability limit of the linker during solvothermal synthesis.
  • Organic Azide Decomposition Mechanisms

    • Source: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • Relevance: Definitive review on the photolytic and thermal sensitivity of benzyl azides.
  • Safety Guidelines for Organic Azides

    • Source: University of California Center for Laboratory Safety. "Safe Handling of Organic Azides."
    • Relevance: Provides the "Rule of Six" (C/N ratio) used to determine shock sensitivity.
    • (General Safety Portal)

  • Infrared Spectroscopy of Azides

    • Source: Socrates, G. "Infrared and Raman Characteristic Group Frequencies: Tables and Charts." Wiley.
    • Relevance: Validates the peak as the primary QC marker.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ATR-FTIR vs. Raman and NMR for Azide Identification in 5-(Azidomethyl)isophthalic Acid

As drug development increasingly relies on bioorthogonal chemistry, 5-(Azidomethyl)isophthalic acid has emerged as a critical synthon. It provides both a reactive azide handle for Copper-Catalyzed Azide-Alkyne Cycloaddit...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on bioorthogonal chemistry, 5-(Azidomethyl)isophthalic acid has emerged as a critical synthon. It provides both a reactive azide handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions and a dicarboxylic acid moiety for the construction of molecular sensors and complex supramolecular architectures[1].

For analytical scientists, the primary challenge is definitively identifying the azide functional group and monitoring its consumption during synthesis. This guide objectively compares Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy against Raman and NMR spectroscopy, providing the mechanistic causality and self-validating protocols necessary to optimize your analytical workflows.

The Mechanistic Causality of Azide Detection

To understand why specific analytical techniques excel or fail, we must first examine the physical chemistry of the azide (-N₃) group.

The azide group is a linear, triatomic system. When exposed to infrared radiation, it undergoes an asymmetric stretching vibration (


) that produces a massive change in the molecular dipole moment. Because infrared absorption is fundamentally dependent on the magnitude of the dipole moment change, the azide group yields an exceptionally strong, sharp IR absorbance band, typically between 2080 cm⁻¹ and 2120 cm⁻¹[2].

Crucially, this frequency falls squarely within the "IR silent region" (2000–2300 cm⁻¹) of the electromagnetic spectrum. In 5-(Azidomethyl)isophthalic acid, the aromatic ring vibrations (<1600 cm⁻¹) and the carboxylic acid stretches (C=O at ~1700 cm⁻¹, broad O-H at 2500–3300 cm⁻¹) do not overlap with the azide peak[3]. This isolated spectral window makes FT-IR an unparalleled tool for identifying the azide moiety without complex deconvolution.

Conversely, Raman spectroscopy relies on a change in molecular polarizability rather than dipole moment[4]. While the azide group is Raman active, asymmetric stretches generally produce weaker Raman scattering compared to symmetric stretches. Furthermore, the conjugated aromatic system of the isophthalic acid backbone is highly prone to auto-fluorescence under laser excitation, which can completely obscure the weaker Raman signals[5].

Performance Comparison: ATR-FTIR vs. Alternatives

When integrating 5-(Azidomethyl)isophthalic acid into a synthetic pipeline, the choice of analytical technique dictates both throughput and accuracy. The table below summarizes the quantitative and qualitative performance metrics of the three primary analytical alternatives.

Analytical TechniquePrimary Physical MechanismAzide Specificity & SensitivitySample PreparationInterference Susceptibility
ATR-FTIR Change in molecular dipole momentHighest: Massive extinction coefficient at ~2100 cm⁻¹None: Direct analysis of solid powderLow: Azide falls in the pristine "IR silent region"
Raman Spectroscopy Change in molecular polarizabilityModerate: Weaker scattering for asymmetric stretchesNone: Direct surface analysisHigh: Aromatic auto-fluorescence often obscures the signal
¹H / ¹³C NMR Nuclear spin resonance in a magnetic fieldIndirect: Relies on the chemical shift of the adjacent -CH₂-High: Requires dissolution in deuterated solventsLow: High resolution, but cannot monitor solid-state reactions

The Verdict: ATR-FTIR is the gold standard for this specific compound. It bypasses the fluorescence limitations of Raman[4] and eliminates the solvent-dependency of NMR, allowing for instantaneous, non-destructive analysis of the solid powder[6].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

A robust analytical protocol must be a self-validating system. The following methodology ensures that the identification of the azide peak in 5-(Azidomethyl)isophthalic acid is both accurate and free from instrumental artifacts.

Phase 1: Instrument Calibration and Validation
  • Wavelength Calibration: Before analyzing the sample, place a polystyrene reference film on the ATR crystal. Run a standard scan (32 scans, 4 cm⁻¹ resolution).

  • Validation Gate: Verify that the characteristic polystyrene aromatic C-C stretch appears exactly at 1601 cm⁻¹ (±1 cm⁻¹)[6]. If the peak drifts, the interferometer requires realignment.

  • Background Subtraction: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (64 scans) to digitally subtract atmospheric H₂O and CO₂. The diamond crystal is chosen because it is chemically inert to the acidic -COOH groups of the sample and provides a shallow, consistent penetration depth via the evanescent wave[6].

Phase 2: Sample Analysis
  • Application: Deposit 2–5 mg of pure 5-(Azidomethyl)isophthalic acid powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the instrument's software indicates optimal optical contact. Causality Note: Consistent pressure is required to ensure the evanescent wave penetrates the solid particles uniformly, maximizing the signal-to-noise ratio.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).

  • Peak Identification: Locate the distinct, sharp asymmetric stretching peak (

    
    ) at ~2100 cm⁻¹ to confirm the presence of the -N₃ group[3]. Secondary confirmation should be obtained by identifying the carboxylic C=O stretch at ~1700 cm⁻¹.
    
Phase 3: Real-Time Reaction Monitoring (CuAAC)

When 5-(Azidomethyl)isophthalic acid is reacted with an alkyne, the linear azide is converted into a cyclic 1,2,3-triazole ring. This cyclization destroys the linear triatomic system, permanently eliminating the asymmetric stretch[7].

  • Extract 10 µL aliquots from the reaction vessel at 15-minute intervals.

  • Spot the aliquot onto the ATR crystal and allow the volatile solvent to evaporate, leaving a thin film.

  • Measure the normalized Area Under the Curve (AUC) of the 2100 cm⁻¹ peak.

  • Validation Gate: The reaction is mathematically deemed 100% complete when the 2100 cm⁻¹ peak intensity becomes indistinguishable from the baseline noise[3][8].

Visualizing the Analytical Workflow

The following decision matrix illustrates the logical flow of using ATR-FTIR to monitor the bioorthogonal click reaction of 5-(Azidomethyl)isophthalic acid.

G Start 5-(Azidomethyl)isophthalic acid + Alkyne Substrate Reaction CuAAC 'Click' Reaction (Cu(I) catalyst, Room Temp) Start->Reaction Sampling ATR-FTIR Analysis (Diamond Crystal, 64 Scans) Reaction->Sampling Aliquot Extraction Decision Evaluate 2100 cm⁻¹ Peak (Azide Asymmetric Stretch) Sampling->Decision Incomplete Peak Present Reaction Incomplete Decision->Incomplete Signal > Baseline Complete Peak Absent Reaction Complete (Triazole) Decision->Complete Signal = Baseline Incomplete->Reaction Continue Stirring

Figure 1: Analytical workflow for monitoring the CuAAC reaction using ATR-FTIR.

References

  • Synthesis of Dendronized Poly(l-Glutamate) via Azide-Alkyne Click Chemistry. MDPI.
  • A Direct Comparison of Azide and Nitrile Vibr
  • Characterization of pNGs. a) FT-IR spectra of dPG-BCN (red), peptide...
  • Synthesis of Organic/Inorganic Hybrid Quatrefoil-Shaped Star-Cyclic Polymer... USTC.
  • Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening. NTU.
  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.
  • FTIR and RAMAN Spectroscopy for Counterfeit Electronics Detection. SMT Corp.
  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations.

Sources

Comparative

Comparative Guide: 5-(Azidomethyl)isophthalic acid vs. 5-Aminoisophthalic acid for PSM

This guide provides a technical comparison between 5-(Azidomethyl)isophthalic acid and 5-aminoisophthalic acid as linkers for Post-Synthetic Modification (PSM) in Metal-Organic Frameworks (MOFs).[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 5-(Azidomethyl)isophthalic acid and 5-aminoisophthalic acid as linkers for Post-Synthetic Modification (PSM) in Metal-Organic Frameworks (MOFs).[1][2]

Executive Summary

5-Aminoisophthalic acid (5-NH₂-IPA) is the industry standard for introducing nucleophilic handles into MOFs.[1][2] It allows for direct solvothermal synthesis but suffers from lower PSM yields due to steric hindrance and pore blocking during amide coupling.[2]

5-(Azidomethyl)isophthalic acid (5-N₃-Me-IPA) represents a "Click Chemistry" approach.[1][2] While often requiring a precursor step (from 5-chloromethyl derivatives) to avoid thermal decomposition during MOF assembly, it offers superior PSM efficiency (>95%), bio-orthogonality, and reduced steric crowding due to the methylene spacer.[1]

Chemical Profiles & Intrinsic Properties[2][3]

Feature5-Aminoisophthalic Acid 5-(Azidomethyl)isophthalic Acid
Structure Aniline derivative (aromatic amine).[1][2]Benzyl azide derivative (aliphatic azide).[1]
Reactive Handle Primary Amine (

).[1][2]
Azide (

).[1][2]
Direct MOF Synthesis High Stability: Compatible with high-temp solvothermal synthesis (120–150°C).[1][2]Low Stability: Azides may decompose >100°C. Often generated post-synthetically from 5-(chloromethyl) precursors.[1][2]
PSM Mechanism Nucleophilic Acyl Substitution (Amide Coupling).[1][2]1,3-Dipolar Cycloaddition (Click Chemistry).[1][2]
Steric Environment Amine is directly attached to the aromatic ring (rigid, crowded).Azide is separated by a methylene spacer (flexible, accessible).[1]

Mechanism of Action: PSM Pathways

The choice of linker dictates the downstream functionalization chemistry.[3] The diagram below illustrates the divergent workflows.

PSM_Pathways cluster_0 Pathway A: Amide Chemistry cluster_1 Pathway B: Click Chemistry Precursor_NH2 5-NH2-MOF (Direct Synthesis) Product_Amide Amide-Functionalized MOF (Yield: 40-80%) Precursor_NH2->Product_Amide Amide Coupling (Slow, Steric hindrance) Reagent_Amide Anhydride / Acid Chloride Reagent_Amide->Product_Amide Precursor_Cl 5-CH2Cl-MOF (Direct Synthesis) Step1_Azide Azidomethyl-MOF (NaN3 Treatment) Precursor_Cl->Step1_Azide Nucleophilic Sub. (Fast, Quant.) Product_Triazole Triazole-Functionalized MOF (Yield: >95%) Step1_Azide->Product_Triazole CuAAC / SPAAC (Click, Bio-orthogonal) Reagent_Alkyne Alkyne (Click) Reagent_Alkyne->Product_Triazole

Figure 1: Comparison of Amide Coupling (Pathway A) vs. Two-Step Click Functionalization (Pathway B).[1]

Performance Comparison

Reaction Efficiency & Yield
  • 5-NH₂-IPA: Conversion is often limited to 40–80% .[1][2] The amine group is directly conjugated to the benzene ring, reducing its nucleophilicity. Furthermore, the functional group is close to the metal node, where steric hindrance from the framework itself can block incoming reagents (anhydrides/aldehydes).

  • 5-(Azidomethyl)-IPA: The "Click" reaction (CuAAC) typically achieves near 100% conversion .[1][2] The methylene spacer (

    
    ) pushes the reactive azide group away from the framework wall, increasing accessibility for incoming alkynes.[1]
    
Chemical Stability[5][6][7][8]
  • 5-NH₂-IPA: The amine group can sometimes coordinate with metal ions during synthesis, leading to framework defects.[1][2] However, the final amide bond is robust.

  • 5-(Azidomethyl)-IPA: The triazole ring formed after PSM is chemically inert and thermally stable.[1][2] However, the intermediate azidomethyl-MOF must be handled with care (avoid high heat/friction) before the click reaction.[1]

Bio-orthogonality
  • 5-NH₂-IPA: Amide coupling reagents (EDC/NHS) can cross-react with biological substrates (proteins/DNA) if used in complex media.[1][2]

  • 5-(Azidomethyl)-IPA: The azide-alkyne cycloaddition is bio-orthogonal .[1][2] It proceeds selectively in the presence of proteins, water, and oxygen, making it ideal for bioconjugation within MOF pores.

Experimental Protocols

Protocol A: Amide Coupling on 5-NH₂-MOF (e.g., UiO-66-NH₂)

Target: Functionalization with Acetic Anhydride[1][2]

  • Activation: Suspend 100 mg of UiO-66-NH₂ in 10 mL of anhydrous CHCl₃. Solvent exchange 3x to remove trapped DMF.[1][2]

  • Reaction: Add Acetic Anhydride (5 equiv. relative to amine) and a catalytic amount of DMAP (dimethylaminopyridine).[1]

  • Incubation: Stir gently at room temperature for 24–48 hours . Note: Heating may improve yield but risks framework degradation depending on the metal node.

  • Washing: Centrifuge and wash with CHCl₃ (3x) and Methanol (3x) to remove unreacted anhydride and byproduct acid.

  • Validation: Monitor disappearance of N-H stretches (~3300-3500 cm⁻¹) and appearance of C=O amide peak (~1650 cm⁻¹) via FTIR.

Protocol B: Click Functionalization via 5-(Chloromethyl) Precursor

Target: Functionalization with Phenylacetylene via Azidomethyl Intermediate[1][2]

Step 1: Azidination (In-situ generation of 5-(Azidomethyl) handle) [1][2]

  • Precursor Synthesis: Synthesize MOF using 5-(chloromethyl)isophthalic acid (more stable than direct azide synthesis).[1][2]

  • Exchange: Suspend 100 mg of UiO-66-CH₂Cl in 10 mL DMF.

  • Reaction: Add NaN₃ (10 equiv.) and heat at 60°C for 12 hours .

  • Wash: Wash extensively with water and ethanol to remove excess salts.[1][2] Result: UiO-66-CH₂N₃.

Step 2: CuAAC Click Reaction

  • Setup: Suspend UiO-66-CH₂N₃ in t-BuOH/H₂O (1:1).

  • Reagents: Add Phenylacetylene (1.5 equiv.), CuSO₄·5H₂O (5 mol%), and Sodium Ascorbate (10 mol%).[1]

  • Incubation: Stir at room temperature for 6–12 hours .

  • Washing: Wash with EDTA solution (to remove Cu catalyst) followed by ethanol.

  • Validation: Confirm complete disappearance of the Azide peak (~2100 cm⁻¹) via FTIR.

Expert Verdict

ScenarioRecommended LinkerReasoning
Simple, small modifications 5-Aminoisophthalic acid If you only need to attach small acyl groups (acetyl, formyl), the direct synthesis of NH₂-MOFs is simpler and scalable.[1][2]
Bioconjugation / Drug Loading 5-(Azidomethyl)isophthalic acid The bio-orthogonal nature and high yield of "Click" chemistry are essential for attaching expensive or sensitive biomolecules.[1][2]
Bulky Functional Groups 5-(Azidomethyl)isophthalic acid The methylene spacer reduces steric hindrance, allowing bulky groups to penetrate and react within the pores.[1]

References

  • Post-synthetic modification of metal-organic frameworks . Chemical Society Reviews.[1][2] Link

  • Click Chemistry to Metal-Organic Frameworks as a Synthetic Tool . ResearchGate.[1][2][4] Link

  • Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents . Chemical Communications.[1][2] Link

  • Post-Synthetic Modification of Metal-Organic Framework Thin Films Using Click Chemistry . ResearchGate.[1][2][4] Link

  • Synthesis of 5-substituted isophthalic acids . PubMed.[1][2] Link

Sources

Validation

Comparative XRD Pattern Analysis of Azido-Isophthalic MOFs: Structural Integrity, Stability, and Functional Applications

As a Senior Application Scientist, I frequently encounter researchers struggling to maintain Metal-Organic Framework (MOF) stability when transitioning from theoretical design to harsh operational environments (e.g., aqu...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to maintain Metal-Organic Framework (MOF) stability when transitioning from theoretical design to harsh operational environments (e.g., aqueous sensing, biological media, or catalytic oxidation). While standard unfunctionalized linkers like 1,4-benzenedicarboxylate (used in MOF-5) offer high initial porosity, they often suffer from rapid hydrolysis and phase transitions in moisture 1[1].

To overcome this, the strategic incorporation of 5-azidoisophthalic acid (5N3-H2IPA) has emerged as a structural game-changer. The azide (-N3) group is not merely a passive handle for post-synthetic click chemistry; it actively dictates the thermodynamic self-assembly of the MOF, driving the formation of highly stable 2D topologies that outperform their 3D counterparts in specific targeted applications.

This guide objectively compares the crystallographic behavior, structural stability, and Powder X-Ray Diffraction (PXRD) profiles of Azido-functionalized MOFs against standard alternatives, providing a self-validating experimental blueprint for your next synthesis.

Mechanistic Insights: The Causality Behind the XRD Shifts

Understanding why the XRD patterns of Azido-MOFs look the way they do requires analyzing the steric and electronic directing effects of the linker.

  • Topological Redirection via Steric Hindrance: Unlike planar, unfunctionalized isophthalate linkers that readily form highly interpenetrated 3D networks, the bulky, electron-rich -N3 moiety introduces significant steric hindrance. To minimize free energy during solvothermal assembly, the secondary building units (SBUs) are forced into robust 2D architectures, such as Kagome-type sheets 2[2] or pillar-layer structures 3[4]. In an XRD pattern, this is evidenced by the dominance of intense low-angle reflections (typically between 5°–10° 2θ), which correspond to the extended d-spacing of these 2D planes.

  • Aqueous Stability and Hydrophobic Shielding: The azide group increases the local hydrophobicity around the metal nodes, effectively shielding the delicate metal-carboxylate coordination bonds from nucleophilic attack by water. Consequently, Azido-MOFs exhibit exceptional aqueous phase stability—a critical prerequisite for environmental sensing of toxic Cr(VI) oxoanions 5[6].

  • Nanoscale Conversion and Peak Broadening: Because bulk Azido-MOFs are often insoluble, they must be converted into Nano-MOFs (NMOFs) via top-down green grinding to form stable aqueous suspensions for biological assays 3[4]. According to the Scherrer equation (

    
    ), as the crystallite size (
    
    
    
    ) drops into the nanoregime, the XRD line broadening (
    
    
    ) increases. A successful NMOF conversion will show broadened peaks that perfectly align with the simulated baseline, whereas a failed conversion will yield an amorphous halo.

Comparative Performance & Crystallographic Data

The table below summarizes the quantitative and qualitative differences between functionalized Azido-MOFs and standard alternatives.

MOF SystemMetal NodeLinker SystemTopologyKey XRD Characteristics & StabilityFunctional Application
Cu(II)-5N3IP Cu(II)5-Azidoisophthalic acid2D Kagome-typeHighly crystalline low-angle peaks; stable post-solvothermal synthesis at 85 °C.Efficient dye adsorption (MB > CR) & Aerobic oxidation of alcohols 2[2].
NMOF 2 Zn(II)5N3-H2IPA + 4,4′-azp2D NetworkPeak broadening due to nanoscale conversion; retains absolute phase purity in water.Selective fluorescent sensing of Cr(VI) oxoanions (Cr2O72−) [[6]](6].
NMOF 1 Mn(II)5N3-H2IPA + 3-pmh2D Pillar-layerRetains structural integrity after green hand-grinding; highly stable in physiological media.Pro-oxidant anticancer agent (GSH depletion & ROS generation) 3[4].
Standard MOF-5 Zn(II)1,4-Benzenedicarboxylate3D CubicSharp, narrow peaks; highly moisture sensitive (rapid framework collapse in water).Gas storage (Requires strict anhydrous conditions) 1[1].

Experimental Protocol: Self-Validating Synthesis & XRD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It relies on an internal control (Simulated SXRD) to verify the experimental output (Pre-Application PXRD), and a final integrity check (Post-Application PXRD) to confirm that the operational mechanism was not destructive to the framework.

Step 1: Solvothermal Assembly of the Bulk Azido-MOF

  • Dissolve equimolar amounts of 5-azidoisophthalic acid (5N3-H2IPA) and your chosen co-ligand (e.g., 4,4′-azopyridine) in a mixed solvent system (e.g., DMF/MeOH).

  • Add the corresponding metal nitrate salt (e.g., Zn(NO3)2 or Mn(NO3)2) dropwise under continuous stirring.

  • Transfer the homogeneous mixture to a Teflon-lined stainless steel autoclave and heat at 85–90 °C for 48–72 hours.

  • Cool to room temperature at a rate of 5 °C/h to yield high-quality single crystals.

Step 2: Baseline Generation via Single-Crystal XRD (SXRD)

  • Isolate a single crystal and perform SXRD analysis to determine the exact crystallographic topology (e.g., triclinic P1̅ space group).

  • Use crystallographic software (e.g., Mercury) to generate a Simulated PXRD pattern . This serves as your absolute baseline truth.

Step 3: Top-Down Nanoscale Conversion (NMOF Generation)

  • Due to the insolubility of the bulk MOF, isolate the remaining bulk powder and wash thoroughly with DMF and Methanol.

  • Subject the bulk material to a green hand-grinding methodology (or controlled probe sonication) for 30–45 minutes to scale down the particle size to the nanoregime 3[4].

  • Validation Check (Pre-Application PXRD): Analyze the NMOF powder using a diffractometer (Cu Kα radiation). The experimental peaks must align with the simulated SXRD baseline. Note: Expect peak broadening due to the reduced crystallite size; this confirms successful nanoscale conversion without lattice destruction.

Step 4: Functional Deployment

  • Deploy the NMOF suspension in the target application (e.g., aqueous Cr(VI) sensing, dye adsorption, or in vitro cellular assays).

Step 5: Post-Application Structural Validation

  • Recover the NMOF via high-speed centrifugation post-assay.

  • Validation Check (Post-Application PXRD): Re-run the PXRD. The retention of the low-angle peaks confirms that the framework survived the operational environment. If the peaks vanish, the catalytic/sensing mechanism was destructive, and the data is invalid.

Workflow Visualization

MOF_Workflow Ligand Ligand Preparation (5-Azidoisophthalic Acid) Synthesis Solvothermal Assembly (Metal Salts + Linker) Ligand->Synthesis SXRD SXRD Analysis (Determine Topology & Simulated PXRD) Synthesis->SXRD Single Crystals NMOF Top-Down NMOF Conversion (Green Grinding/Sonication) Synthesis->NMOF Insoluble Bulk PrePXRD Pre-Application PXRD (Compare vs. Simulated) SXRD->PrePXRD Generate Baseline NMOF->PrePXRD Application Functional Application (Catalysis / Sensing / Drug Delivery) PrePXRD->Application Phase Purity Confirmed PostPXRD Post-Application PXRD (Validate Structural Integrity) Application->PostPXRD Recovered Material

Workflow for the synthesis, nanoscale conversion, and self-validating XRD analysis of Azido-MOFs.

References

  • Title: Sustainable Green Route to Synthesize Functional Nano-MOFs as Selective Sensing Probes for CrVI Oxoanions and as Specific Sequestering Agents for Cr2O72– Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Glutathione Depleting a Chemoselective Novel Pro-oxidant Nano Metal-Organic Framework Induced G2/M Arrest and ROS-Mediated Apoptotic Cell Death in a Human Triple-Negative Breast Cancer Cell Line Source: ACS Applied Materials & Interfaces / PubMed URL: [Link]

  • Title: Synthesis of 2D MOF having potential for efficient dye adsorption and catalytic applications Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]

  • Title: Crystallographic studies of gas sorption in metal–organic frameworks Source: ResearchGate / IUCrJ URL: [Link]

Sources

Comparative

Comparative Guide: TGA of 5-(Azidomethyl)isophthalic Acid Functionalized Materials

This guide provides a technical analysis of the thermal stability and decomposition profiles of materials functionalized with 5-(Azidomethyl)isophthalic acid , specifically focusing on Thermogravimetric Analysis (TGA). I...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the thermal stability and decomposition profiles of materials functionalized with 5-(Azidomethyl)isophthalic acid , specifically focusing on Thermogravimetric Analysis (TGA). It compares these "click-ready" benzylic azide ligands against aryl-azide analogues, amine-functionalized variants, and unfunctionalized baselines.

Executive Summary

Functionalizing porous materials (MOFs, COFs, polymers) with 5-(Azidomethyl)isophthalic acid introduces a versatile "click-chemistry" handle (


). However, this functionalization introduces a distinct thermal trade-off compared to unfunctionalized or aryl-azide counterparts.

Key Insight: TGA analysis reveals that while the isophthalate backbone maintains high thermal stability (typically >350°C), the pendant azidomethyl group introduces a specific, quantitative mass-loss event between 200°C and 250°C . This "diagnostic step" allows for the precise quantification of functional group loading but limits the material's activation temperature range compared to amine- or unfunctionalized alternatives.

Technical Deep Dive: The Thermal Profile

To interpret the TGA data correctly, one must understand the molecular architecture. Unlike 5-azidoisophthalic acid (where the azide is directly attached to the aromatic ring), 5-(azidomethyl)isophthalic acid contains a methylene spacer.

The "Two-Stage" Decomposition Signature

Materials functionalized with this ligand exhibit a characteristic two-stage weight loss profile in TGA:

  • Stage I (Solvent/Moisture):

    
    .[1] Loss of physisorbed water or synthesis solvents (DMF, Ethanol).
    
  • Stage II (Azide Decomposition):

    
    .
    
    • Mechanism: Thermal extrusion of molecular nitrogen (

      
      ).
      
    • Reaction:

      
       (or formation of imines/nitrenes).
      
    • Diagnostic Value: The weight loss percentage here directly correlates to the degree of functionalization.

  • Stage III (Framework Collapse):

    
    . Oxidation or pyrolysis of the isophthalate backbone.
    
Visualization: Thermal Decomposition Pathway

The following diagram illustrates the specific decomposition logic for the azidomethyl group compared to the backbone.

DecompositionPathway Material 5-(Azidomethyl) Isophthalate Material Heating Heating (TGA) 10°C/min, N2 Material->Heating Stage1 Stage I: <150°C Solvent Desorption Heating->Stage1 Initial Heating Stage2 Stage II: 200-260°C Azide (-N3) Extrusion Stage1->Stage2 T > 200°C Stage3 Stage III: >400°C Backbone Carbonization Stage2->Stage3 T > 400°C Product2 Loss of N2 (gas) Formation of Imines Stage2->Product2 Mass Loss ~12% (theoretical) Product3 Metal Oxide / Carbon Residue Stage3->Product3 Final Residue

Figure 1: Thermal decomposition pathway of azidomethyl-functionalized frameworks.

Comparative Performance Analysis

The following table contrasts 5-(Azidomethyl)isophthalic acid against its primary alternatives in material synthesis.

Table 1: Thermal Stability & Application Comparison
Feature5-(Azidomethyl)isophthalic Acid 5-Azidoisophthalic Acid (Aryl Azide) 5-Aminoisophthalic Acid Unfunctionalized Isophthalic Acid
Functional Group Benzylic Azide (

)
Aryl Azide (

)
Amine (

)
None (

)
TGA Onset (

)
~210°C (Azide loss)~240°C (Azide loss)>300°C (Stable)>400°C (Stable)
Reactivity High (Click Chemistry, SPAAC)Moderate (Requires Cu catalyst usually)Low (Requires coupling agents)None
Activation Limit Must activate < 150°C Can activate < 200°CCan activate < 250°CCan activate < 300°C
Primary Risk Thermal extrusion of

(Exothermic)
Thermal extrusion of

Oxidation at high TVery Low
Comparative Insights
  • Vs. Aryl Azides: The benzylic spacer (

    
    ) in the azidomethyl ligand increases the flexibility and reactivity of the azide group for post-synthetic modification (PSM). However, this often results in a slightly lower thermal onset for nitrogen extrusion compared to the rigid aryl azide [1].
    
  • Vs. Amines: While amine groups are thermally robust (often surviving up to the framework collapse temperature), they lack the "bio-orthogonal" specificity of the azide. The azidomethyl group allows for strain-promoted alkyne-azide cycloaddition (SPAAC) without copper catalysts, a critical advantage for biological applications, despite the lower thermal ceiling [2].

Experimental Protocol: Validated TGA Workflow

To obtain reproducible data and accurately calculate the functionalization degree, follow this self-validating protocol.

Safety Precaution (Crucial)

WARNING: Organic azides are energetic materials.[2] While diluted in a framework, the decomposition releases


 gas rapidly.
  • Sample Size: Do NOT exceed 2-5 mg.

  • Pan Type: Use open alumina or aluminum pans (do not seal hermetically to prevent pressure buildup).

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Exchange: Exchange high-boiling solvents (DMF) with volatile ones (Acetone/Ethanol) for 3 days.

    • Pre-drying: Vacuum dry at ambient temperature for 12 hours. Do not heat-activate yet.

  • Instrument Setup (TGA):

    • Gas: Nitrogen (

      
      ) or Argon at 40-50 mL/min (Inert atmosphere is essential to distinguish pyrolysis from oxidation).
      
    • Ramp Rate: 5°C/min (Slower rates resolve the azide decomposition step from solvent loss).

    • Range: 30°C to 600°C.

  • Data Processing (The "Step" Method):

    • Identify the derivative peak (DTG) around 200-250°C.

    • Calculate the

      
       (mass loss) associated only with this step.
      
    • Validation: The theoretical mass loss for the release of

      
       from the ligand is calculated as:
      
      
      
      
    • Compare experimental

      
       to theoretical to determine % Functionalization Efficiency .
      
Workflow Diagram

TGA_Protocol Start Start: Freshly Synthesized Material SolventEx Solvent Exchange (Acetone/EtOH, 3 days) Start->SolventEx VacuumDry Vacuum Dry (25°C, 10 mbar) SolventEx->VacuumDry TGA_Run Run TGA (5°C/min, N2 flow) VacuumDry->TGA_Run Check Is distinct step visible at 200-250°C? TGA_Run->Check Calc Calculate Delta_m (%) Assign to -N2 Loss Check->Calc Yes Fail Check for Solvent Interference (Re-run with isothermal hold) Check->Fail No/Overlaps Result Output: Thermal Stability Limit & Functionalization Load Calc->Result Fail->VacuumDry

Figure 2: Validated experimental workflow for TGA analysis of azide-functionalized materials.

References

  • Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Source: ACS Chemistry of Materials Context: Compares UiO-66-CH2N3 (benzylic) vs UiO-66-N3 (aryl) thermal and chemical behavior. URL:[Link]

  • Comparison of the Thermal Decomposition of Organic Azides. Source: Journal of the Chemical Society, Perkin Transactions 2 Context: Establishes the baseline decomposition kinetics for alkyl vs aryl azides. URL:[Link]

  • Thermal Analysis in Pharmaceutical Research (TGA Methodology). Source: TA Instruments / Waters Context: Standard protocols for resolving decomposition steps in functionalized materials. URL:[Link]

Sources

Validation

Validating Click Reaction Efficacy: A Comparative Guide to Mass Spectrometry Workflows

Executive Summary In the development of Antibody-Drug Conjugates (ADCs) and proteomic probes, "Click Chemistry" (CuAAC and SPAAC) is the industry standard for bioconjugation due to its speed and specificity. However, tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Antibody-Drug Conjugates (ADCs) and proteomic probes, "Click Chemistry" (CuAAC and SPAAC) is the industry standard for bioconjugation due to its speed and specificity. However, traditional validation methods—such as SDS-PAGE or fluorescence scanning—often fail to capture critical quality attributes like the Drug-to-Antibody Ratio (DAR) or the presence of inactive byproducts (e.g., copper adducts).

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) workflows against traditional biochemical assays. It demonstrates why HRMS is the requisite "truth-teller" for validating click reaction success, providing definitive structural confirmation that indirect methods cannot achieve.

Part 1: Comparative Analysis – MS vs. Traditional Alternatives

While fluorescence assays confirm localization, they cannot confirm covalent integrity. Mass spectrometry provides the molecular weight resolution necessary to distinguish between a successful triazole linkage and a non-specific hydrophobic interaction.

Table 1: Performance Comparison of Validation Methodologies
FeatureHigh-Res LC-MS (Intact/Native) SDS-PAGE (Gel Electrophoresis) HIC / RP-HPLC (UV Detection)
Primary Output Exact Mass (Da) & Structural IDMolecular Weight Shift (kDa)Retention Time Shift
Click Confirmation Definitive (Mass shift matches payload exactly)Inferred (Band migration or Fluorescence)Inferred (Hydrophobicity change)
Quantitation Precise DAR (Drug-to-Antibody Ratio)Low (Densitometry is semi-quantitative)Medium (Peak area integration)
Site Specificity High (via Peptide Mapping)NoneNone
Impurity Detection High (Detects copper adducts, hydrolysis)Low (Only detects large aggregates)Medium (Detects some impurities)
Sample Requirement Low (1–10 µg)Medium (10–20 µg)High (>50 µg)

Critical Insight: SDS-PAGE often yields "smears" for high-DAR conjugates due to heterogeneity. Native MS preserves non-covalent interactions and resolves distinct drug-loading species (DAR 0, 1, 2, etc.) [1, 3].

Part 2: The Core Workflow – Mass Spectrometry Validation

To validate a click reaction via MS, one must overcome the primary antagonist of electrospray ionization (ESI): Salts . Copper catalysts (CuSO4) and stabilizing ligands (THPTA/TBTA) suppress ionization and form adducts that complicate spectra [2, 5].

Diagram 1: The "Clean-Click-Map" Workflow

This workflow illustrates the critical path from reaction to data, emphasizing the removal of copper prior to injection.

Click_MS_Workflow cluster_MS Mass Spectrometry Modalities Reaction Click Reaction (Protein-Azide + Alkyne-Payload) Quench Quench & Chelation (Add EDTA to bind Cu2+) Reaction->Quench Stop Reaction Desalt Cleanup / Buffer Exchange (Zeba Spin / SEC / SPE) Quench->Desalt Remove Salts/Cu Intact Intact Mass Analysis (Native or Denatured) Desalt->Intact Global Validation PepMap Peptide Mapping (Trypsin Digest -> LC-MS/MS) Desalt->PepMap Site ID Data Data Analysis (Deconvolution & DAR Calc) Intact->Data PepMap->Data

Caption: Figure 1. The optimized workflow for MS validation of click chemistry. Note the critical "Quench & Chelation" step to prevent copper interference during ionization.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the Intact Mass Analysis of a clicked antibody-drug conjugate (ADC). It includes internal checks to ensure the data is valid.

Materials
  • Sample: Azide-functionalized Antibody (Ab-N3) + Alkyne-Drug (Payload).

  • Reagents: 0.5M EDTA (pH 8.0), LC-MS grade Water/Acetonitrile, 0.1% Formic Acid.

  • Column: C4 or Diphenyl Reversed-Phase Column (for denatured analysis).

Step-by-Step Methodology
  • Reaction Quenching (The Copper Check):

    • Action: Upon reaction completion, add EDTA to a final concentration of 5–10 mM. Incubate for 30 mins at RT.

    • Why: Copper ions form stable complexes with peptide backbones (

      
      ), splitting mass peaks and reducing signal. EDTA strips Cu from the protein [2, 5].
      
  • Desalting (The Ionization Check):

    • Action: Pass sample through a pre-equilibrated Size Exclusion Chromatography (SEC) spin column (e.g., 7k MWCO) or use on-line divert valves. Buffer exchange into 0.1% Formic Acid / 10% ACN.

    • Validation: Measure conductivity or check UV absorbance ratio (A260/A280) to ensure removal of excess free payload (small molecules).

  • LC-MS Acquisition:

    • Gradient: 5% to 80% Acetonitrile over 10 minutes.

    • Source: ESI Positive Mode.

    • Settings: Source temperature 300°C; Capillary voltage 3.5 kV. Note: For Native MS, use Ammonium Acetate buffer and lower source temps.

  • Data Processing (The Calculation):

    • Use deconvolution software (e.g., BioPharma Finder, MassHunter) to convert m/z charge envelopes to zero-charge mass.

    • Success Criteria:

      
      
      Where 
      
      
      
      is the number of conjugations.

Part 4: Data Interpretation & Troubleshooting

Interpreting the spectra requires distinguishing between the Target Product and Common Artifacts .

Diagram 2: Spectral Decision Logic

How to interpret the mass shifts observed in the deconvoluted spectrum.

Interpretation_Logic Start Deconvoluted Mass Spectrum Check1 Is Mass Shift = n * Payload? Start->Check1 Success Successful Conjugation (Calculate DAR) Check1->Success Yes Fail Investigate Artifacts Check1->Fail No Check2 Mass Shift = +63 Da? Fail->Check2 Check3 Mass Shift = +178 Da? Check2->Check3 No Copper Copper Adduct (+63) Increase EDTA / Wash Check2->Copper Yes Phosph Phosphorylation/Gluc (+80/162) Bio-contamination Check3->Phosph Possible

Caption: Figure 2. Decision tree for spectral analysis. Common artifacts like Copper (+63 Da) indicate insufficient cleanup.

Calculating DAR (Drug-to-Antibody Ratio)

To validate the efficiency of the click reaction, calculate the Average DAR using peak intensities (


):


  • 
     : Intensity of the species with 
    
    
    
    drugs attached.
  • Validation: If the calculated DAR matches the molar equivalent of alkyne added (e.g., 4.0), the reaction was quantitative. If DAR < 3.5 (when aiming for 4), the click reaction was incomplete or the azide degraded [1, 4].

Common Pitfalls
  • Copper Adducts: If you see peaks at

    
     or 
    
    
    
    , your desalting failed. Re-treat with EDTA.[1]
  • Incomplete Reaction: Presence of unmodified Azide-Ab indicates steric hindrance or catalyst deactivation by oxygen. Degas solvents thoroughly [5].

  • Peak Broadening: In Native MS, this suggests heterogeneity in glycosylation or non-covalent aggregation. Deglycosylate (PNGase F) to simplify the spectrum [2].

References

  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry . LCGC International. (2025). Available at: [Link]

  • Analysis of ADCs by Native Mass Spectrometry . Springer Nature Experiments. Available at: [Link][2]

  • Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates . BioAgilytix. (2025). Available at: [Link]

Sources

Comparative

Porosity Comparison of Pristine vs. Functionalized Azido-MOFs: A Technical Guide for Advanced Drug Delivery Systems

As a Senior Application Scientist working at the intersection of materials chemistry and nanomedicine, I frequently encounter a critical engineering paradox: balancing the functionalization of Metal-Organic Frameworks (M...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist working at the intersection of materials chemistry and nanomedicine, I frequently encounter a critical engineering paradox: balancing the functionalization of Metal-Organic Frameworks (MOFs) with the preservation of their internal porosity. MOFs like UiO-66 and MIL-101(Fe) are highly regarded for their massive surface areas and tunable pore environments, making them ideal nanocarriers. However, to achieve targeted drug delivery, stealth pharmacokinetics, and physiological stability, we must modify their external and internal surfaces—most efficiently via azide-alkyne "click" chemistry[1].

This guide provides an objective, data-driven comparison of pristine versus functionalized azido-MOFs, detailing the causality behind porosity changes and providing self-validating experimental workflows for your laboratory.

The Causality of Porosity Reduction in Post-Synthetic Modification (PSM)

When synthesizing pristine UiO-66, the framework exhibits a baseline BET surface area of approximately 1,200 m²/g[2]. Substituting the standard terephthalic acid linker with 2-azidoterephthalic acid to form UiO-66-N3 inherently reduces the pore volume. This occurs because the azide (-N₃) moiety protrudes into the tetrahedral and octahedral cages of the framework, increasing the steric bulk and mass of the linker without expanding the crystal lattice[1].

However, the most dramatic porosity reduction occurs during Post-Synthetic Modification (PSM). When bulky macromolecules like polyethylene glycol (PEG) or β-cyclodextrin (β-CD) are covalently grafted onto the MOF via triazole linkages, they act as molecular "gatekeepers"[3]. These bulky groups partially or fully occlude the mesoporous windows, restricting nitrogen gas diffusion during BET analysis and drastically lowering the measured surface area.

Rather than viewing this porosity drop as a material failure, we leverage it as a mechanistic advantage. By loading a therapeutic agent (such as Doxorubicin) into the azido-MOF prior to the click reaction, the subsequent attachment of PEG or β-CD seals the drug inside the pores[2]. The controlled drop in BET surface area post-click is the physical validation of successful gatekeeper installation.

Comparative Porosity Analysis

The following table summarizes the quantitative shifts in surface area and pore volume across different functionalization states.

MOF SystemModification StateFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)Primary Application
UiO-66 PristineNone~1,2000.50Baseline Carrier
UiO-66-N3 Azido-functionalized-N₃~850 - 9500.38Click-ready Scaffold
UiO-66-PEG Click-functionalizedTriazole-PEG~400 - 6000.22Stealth Drug Delivery
MIL-101(Fe) PristineNone~2,000 - 2,5001.10High-capacity Carrier
MIL-101-N3(Fe) Azido-functionalized-N₃~1,3950.75Click-ready Scaffold
MIL-101-CD Click-functionalizedTriazole-β-CD~800 - 9500.45Stimuli-responsive Release

(Note: Exact values fluctuate based on defect engineering and activation protocols, but the relative reduction trend remains a universal constant in PSM).

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system , utilizing built-in Quality Control (QC) checkpoints.

Protocol 1: Synthesis and Thermal Activation of UiO-66-N3
  • Solvothermal Assembly: Dissolve ZrCl₄ and 2-azidoterephthalic acid in N,N-dimethylformamide (DMF). Add acetic acid as a modulator.

    • Causality: The modulator competes with the dicarboxylate linkers for coordination sites on the Zr₆ cluster. This induces missing-linker defects, which artificially inflates the mesoporosity of the framework, compensating for the pore-filling effect of the -N₃ groups[4].

  • Solvent Exchange: Isolate the precipitate and wash sequentially with DMF, followed by Soxhlet extraction with methanol.

    • Causality: DMF strongly coordinates to the open metal sites. Exchanging DMF with a highly volatile solvent like methanol lowers the activation energy required to evacuate the pores, preventing capillary-force-induced framework collapse during drying.

  • Vacuum Degassing (Self-Validating QC): Degas the sample under dynamic vacuum strictly at 120°C for 12 hours prior to BET analysis.

    • Causality & Validation: The azide group is thermally labile and begins to release N₂ gas (decomposing into nitrenes) at temperatures exceeding 160°C[5]. Keeping the activation temperature strictly at 120°C ensures the structural integrity of the click-ready functional groups. To validate, perform FTIR spectroscopy post-activation; a strong, sharp band at ~2120 cm⁻¹ must remain to confirm the -N₃ groups survived.

Protocol 2: Click-Chemistry Functionalization (SPAAC) and Porosity Validation
  • Pre-Click Drug Loading: Suspend the activated MIL-101-N3(Fe) (Baseline BET ~1395 m²/g[6]) in a concentrated aqueous solution of Doxorubicin (DOX) for 24 hours.

    • Causality: The high baseline porosity of the azido-MOF allows the rapid, unhindered diffusion of DOX into the mesoporous cages.

  • Strain-Promoted Click Reaction: Introduce bicyclononyne-functionalized β-cyclodextrin (BCN-β-CD) to the DOX-loaded MOF suspension[2].

    • Causality: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is utilized instead of Copper-Catalyzed (CuAAC) methods because copper catalysts are highly toxic and notoriously difficult to completely wash out of MOF pores, which would compromise the biocompatibility of the nanocarrier. The ring strain of the bicyclononyne drives the cycloaddition with the azide at room temperature.

  • System Validation (FTIR & BET):

    • Validation: A successful click reaction validates itself through two orthogonal metrics. First, FTIR must show the complete disappearance of the 2120 cm⁻¹ azide peak, confirming total conversion. Second, the BET surface area must drop from ~1395 m²/g to ~800 m²/g. If the porosity remains high and the FTIR peak persists, the bulky β-CD failed to graft onto the pore windows, meaning the drug will prematurely leak in physiological media.

Mechanistic Workflow Visualization

MOF_PSM_Pathway N1 Pristine MOF Synthesis (e.g., UiO-66, MIL-101) N2 Azido-Functionalization (UiO-66-N3 / MIL-101-N3) N1->N2 Linker substitution N3 Pore Activation & Drug Loading (Degassing at <120°C) N2->N3 Solvent exchange N4 Click Chemistry PSM (SPAAC with BCN-β-CD or PEG) N3->N4 Triazole formation QC1 QC Check 1: FTIR N3 Peak at 2120 cm⁻¹ High BET Surface Area N3->QC1 N5 Functionalized MOF (Targeted Drug Carrier) N4->N5 Covalent grafting QC2 QC Check 2: Loss of N3 Peak Reduced BET Surface Area N5->QC2

Workflow of MOF azide-functionalization, click chemistry, and self-validating porosity QC checks.

Strategic Recommendations

When designing an azido-MOF for drug delivery, do not blindly optimize for maximum pristine surface area. Instead, engineer the framework with sufficient mesoporous defects (via modulator tuning) so that after the inevitable porosity reduction from click-chemistry functionalization, the remaining pore volume is still sufficient to achieve your target drug payload. Treat the BET surface area drop not as a defect, but as the primary quantifiable metric of your surface engineering success.

References

  • Covalent integration of polymers and porous organic frameworks - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Metal-Organic Frameworks in Systems of Drug Delivery: Review. Iranian Journal of Chemical Engineering (IJChE). Available at:[Link]

  • Designing Magnetic NanoMOFs for Biomedicine: Current Trends and Applications. UniCA IRIS. Available at: [Link]

  • Metal-organic frameworks:: SRCE. Available at: [Link]

  • PEGylated Hierarchically Porous Metal−Organic Framework Nanoparticles as Hemoglobin Carriers. University of Cambridge. Available at:[Link]

  • A Facile and Versatile “Click” Approach Toward... ResearchGate. Available at:[Link]

  • RSC Advances: functionalized UiO-66 MOF (UiO-66-N3). Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Validation

Precision Functionalization in MOFs: The Strategic Advantage of Azido-Linkers over Amino-Linkers

Topic: Advantages of azido-linkers over amino-linkers in MOF design Content Type: Publish Comparison Guide Executive Summary In the reticular chemistry of Metal-Organic Frameworks (MOFs), the transition from passive scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of azido-linkers over amino-linkers in MOF design Content Type: Publish Comparison Guide

Executive Summary

In the reticular chemistry of Metal-Organic Frameworks (MOFs), the transition from passive scaffolds to functional "smart" materials hinges on Post-Synthetic Modification (PSM).[1] While amino-functionalized linkers (e.g., 2-aminoterephthalic acid) have historically been the default handle for conjugation, they suffer from significant limitations: nucleophilic interference with metal nodes, low PSM yields due to steric hindrance, and the requirement for aggressive coupling reagents.

This guide presents the azido-linker (–N₃) as a superior alternative. It offers a chemically orthogonal, kinetically stable, and sterically compact handle that enables high-efficiency "click" chemistry (CuAAC and SPAAC). This shift is critical for researchers developing MOFs for drug delivery, catalysis, and sensing where pore accessibility and framework integrity are paramount.

Fundamental Comparison: Electronics, Sterics, and Stability

The choice between an amino (–NH₂) and an azido (–N₃) group fundamentally alters the synthesis and reactivity profile of the MOF.

1.1 Electronic and Coordination Interference
  • Amino-Linkers (–NH₂): The amine lone pair makes the linker a Lewis base. During solvothermal synthesis, –NH₂ groups can compete with the carboxylate groups for coordination to the metal nodes (e.g., Zr⁴⁺, Zn²⁺). This "coordination interference" often leads to defect formation, lower crystallinity, or the formation of amorphous byproducts.

  • Azido-Linkers (–N₃): The azido group is weakly polar and poorly nucleophilic towards hard metal ions like Zr⁴⁺. It does not compete with carboxylate binding, allowing the formation of MOFs (like UiO-66-N₃) with crystallinity and topology identical to the unfunctionalized parent framework.

1.2 Steric Profile and PSM Efficiency

The primary advantage of the azido group is its linear geometry and small steric footprint compared to the reagents required for amine modification.

FeatureAmino-Linker (–NH₂) RouteAzido-Linker (–N₃) Route
Reaction Type Amide Coupling / Imine CondensationAzide-Alkyne Cycloaddition (Click)
Reagent Geometry Bulky (Anhydrides, Activated Esters)Linear/Compact (Alkynes)
Diffusion Limit High: Reagents often clog pore windows.Low: Alkynes diffuse freely into micropores.
Typical Yield ~40–60% (Surface restricted)>90% (Pore penetrating)
Byproducts Acid (HCl, Carboxylic acids) – Degrades MOFNone (Addition reaction)
The "Click" Advantage: Mechanism and Bio-orthogonality

The azido-linker enables Click Chemistry , specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

2.1 Why Click Beats Amide Coupling

Amide coupling on MOF-NH₂ typically requires acid chlorides or anhydrides. These reactions generate acidic byproducts (HCl or organic acids) that can etch the metal nodes, leading to framework collapse. In contrast, the CuAAC reaction is pH-neutral and proceeds in aqueous or alcoholic solvents, preserving the MOF structure.

2.2 Bio-orthogonality (Crucial for Drug Delivery)

For therapeutic applications, SPAAC is the gold standard. It utilizes cyclooctyne derivatives (like DBCO) to react with the azide without a copper catalyst (which is cytotoxic). Amino-linkers lack this bio-orthogonal specificity; they can react non-specifically with biological electrophiles.

2.3 Visualization of Reaction Pathways

PSM_Comparison cluster_0 Amino-MOF Route cluster_1 Azido-MOF Route Amino_MOF MOF-NH₂ (Nucleophilic) Amide_Product Amide-MOF (Low Yield, Pore Blocking) Amino_MOF->Amide_Product Slow Diffusion Amide_Reagent Acid Chloride/Anhydride (Bulky & Aggressive) Amide_Reagent->Amide_Product Degradation Framework Etching (Due to Acid Byproduct) Amide_Reagent->Degradation HCl Release Azido_MOF MOF-N₃ (Bio-orthogonal) Triazole_Product Triazole-MOF (High Yield, Intact Pores) Azido_MOF->Triazole_Product Fast Kinetics (Click) Click_Reagent Terminal Alkyne / DBCO (Linear/Strained) Click_Reagent->Triazole_Product

Figure 1: Comparative workflow of Post-Synthetic Modification (PSM). The Amino route risks framework degradation and pore blocking, while the Azido route utilizes mild, high-efficiency click chemistry.

Experimental Validation: Case Study (UiO-66)

The following data summarizes comparative studies between UiO-66-NH₂ and UiO-66-N₃ (Zirconium terephthalate frameworks).

Table 1: Physicochemical Properties and Stability

PropertyUiO-66-NH₂UiO-66-N₃Advantage
BET Surface Area ~1000–1200 m²/g~1100–1300 m²/gAzide: Less steric bulk in the pore.
Thermal Stability Decomposes ~350°CDecomposes ~250–300°C*Amino: Higher thermal ceiling (Azide releases N₂).
Chemical Stability Unstable in strong acid (protonation of amine).Stable in pH 1–10.Azide: No protonation; retains topology in acid.
PSM Conversion ~50% (with Acetyl Chloride)>95% (with Propargyl Alcohol)Azide: Complete functionalization possible.

*Note: While Azides decompose at lower temperatures, 250°C is well above the operational range for drug delivery or liquid-phase catalysis.

Detailed Protocols
Protocol A: Direct Synthesis of UiO-66-N₃

This protocol ensures high crystallinity by using a modulator (Acetic Acid) to control nucleation.

Reagents:

  • ZrCl₄ (Zirconium(IV) chloride)

  • 2-Azidoterephthalic acid (H₂BDC-N₃)

  • Acetic Acid (Modulator)

  • DMF (Solvent)[2]

Step-by-Step:

  • Pre-dissolution: Dissolve ZrCl₄ (0.54 mmol) in 5 mL DMF by sonication for 10 mins.

  • Linker Addition: Add H₂BDC-N₃ (0.54 mmol) and Acetic Acid (30 equivalents, ~1 mL) to the solution.

  • Homogenization: Sonicate for another 10 mins until clear.

  • Crystallization: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Washing (Critical): Centrifuge the solid. Wash 3x with DMF to remove unreacted linker, then 3x with Ethanol to remove DMF.

  • Activation: Solvent exchange with ethanol for 3 days (refreshing daily), then dry under vacuum at room temperature (Do NOT heat >60°C while wet to avoid pore collapse).

Safety Note: Azide compounds can be shock-sensitive. While H₂BDC-N₃ is generally stable, avoid using metal spatulas and do not heat the dry powder above 200°C.

Protocol B: SPAAC Functionalization (Copper-Free)

Ideal for attaching temperature-sensitive drugs or biomolecules.

Reagents:

  • Activated UiO-66-N₃

  • DBCO-functionalized payload (e.g., DBCO-PEG-Drug)

  • Ethanol or Water (Solvent)

Step-by-Step:

  • Suspension: Suspend 50 mg of UiO-66-N₃ in 10 mL of Ethanol.

  • Addition: Add 1.2 equivalents of the DBCO-payload relative to the azide content.

  • Incubation: Stir gently at Room Temperature for 12–24 hours . (No heat required due to ring strain).[3]

  • Purification: Centrifuge and wash extensively with Ethanol to remove unbound payload.

  • Validation: Confirm conjugation via IR spectroscopy (disappearance of azide peak at ~2130 cm⁻¹).

Mechanism of Action: SPAAC in MOF Pores

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) relies on the release of ring strain from a cyclooctyne (like DBCO) to drive the reaction without a catalyst.

SPAAC_Mechanism cluster_pore Inside MOF Pore Node1 Azide-Linker (–N=N=N) Node3 Transition State (Strain Release) Node1->Node3 Node2 DBCO-Drug (Strained Alkyne) Node2->Node3 Node4 Triazole Conjugate (Stable Covalent Bond) Node3->Node4 Fast, RT Caption Figure 2: SPAAC Mechanism. The strained alkyne (DBCO) reacts spontaneously with the azide linker. The lack of catalyst prevents metal contamination.

Figure 2: SPAAC Mechanism illustrating the catalyst-free conjugation driven by ring strain release, ensuring high biocompatibility.

References
  • Review of Post-Synthetic Modification: Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks.[1][4][5][6][7][8] Chemical Reviews, 112(2), 970-1000. Link

  • UiO-66-N3 Synthesis & Stability: Kandiah, M., et al. (2010). Synthesis and stability of tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632-6640. Link

  • Click Chemistry in MOFs: Goto, Y., et al. (2012). Click chemistry in metal–organic frameworks.[4][5][9] Chemical Society Reviews, 41, 5414-5428. Link

  • SPAAC for Drug Delivery: Jiang, Z., et al. (2019). Click chemistry for drug delivery nanosystems. Bioconjugate Chemistry, 30(3), 807-824. Link

Sources

Comparative

Characterization of copper-free click reaction products in porous frameworks

Beyond Copper: A Comparative Guide to Copper-Free Click Chemistry in Porous Frameworks Porous materials—such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and porous polymers—are revolutionizing...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Copper: A Comparative Guide to Copper-Free Click Chemistry in Porous Frameworks

Porous materials—such as Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and porous polymers—are revolutionizing targeted drug delivery, catalysis, and chemical sensing. Post-synthetic modification (PSM) is the gold standard for functionalizing these frameworks without disrupting their delicate topologies. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has historically dominated PSM, the inherent toxicity of copper and its tendency to permanently coordinate with framework nodes present severe bottlenecks for biomedical applications.

Enter copper-free click reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron-Demand Diels-Alder (IEDDA). As an Application Scientist, I have structured this guide to provide an authoritative comparison of these methodologies, focusing on the rigorous characterization required to validate successful functionalization within the restricted pore environments of porous frameworks.

The Mechanistic Shift: CuAAC vs. Copper-Free Alternatives

Historically, CuAAC offered rapid kinetics and high regioselectivity. However, in porous frameworks, Cu(I) catalysts often become irreversibly trapped within the micropores or coordinate with the Lewis basic sites of the framework. This not only poisons the material for biological applications but can also catalyze the degradation of the framework itself[1].

SPAAC circumvents this by utilizing the massive ring strain of cyclooctynes (e.g., DBCO, BCN) to drive the cycloaddition with azides, requiring zero metal catalysts[2]. Similarly, IEDDA utilizes the rapid reaction between tetrazines and strained alkenes (like trans-cyclooctene, TCO)[3]. By eliminating copper, these reactions maintain the structural integrity of the frameworks and ensure bioorthogonality[4].

MechanisticShift Start Azide-Functionalized Porous Framework CuAAC CuAAC Pathway Terminal Alkyne + Cu(I) Start->CuAAC SPAAC SPAAC Pathway Strained Alkyne (DBCO) Start->SPAAC Cu_Issue Cu Entrapment & Framework Degradation CuAAC->Cu_Issue Bio_Benefit Bioorthogonal & Preserved Crystallinity SPAAC->Bio_Benefit End_Cu Limited Biomedical Utility Cu_Issue->End_Cu End_SPAAC Ideal for in vivo Drug Delivery Bio_Benefit->End_SPAAC

Mechanistic pathways comparing CuAAC and SPAAC in porous frameworks.

Comparative Performance Analysis

When selecting a click chemistry strategy for a porous framework, one must balance reaction kinetics against steric limitations. The bulky nature of strained cyclooctynes in SPAAC can hinder diffusion into ultramicropores (<1 nm), making the parent framework's pore size a critical variable.

Table 1: Comparison of Click Reactions in Porous Frameworks

ParameterCuAACSPAACIEDDA
Catalyst Required Cu(I)NoneNone
Reaction Kinetics Fast (10–100 M⁻¹s⁻¹)Moderate (0.1–1 M⁻¹s⁻¹)Ultra-Fast (up to 10⁴ M⁻¹s⁻¹)
Biocompatibility Poor (Cytotoxic Cu retention)Excellent (Bioorthogonal)Excellent (Bioorthogonal)
Framework Stability Moderate (Risk of Cu-induced hydrolysis)High (Mild, physiological conditions)High (Mild conditions)
Steric Hindrance Low (Linear terminal alkynes)High (Bulky DBCO/BCN groups)High (Tetrazine/TCO groups)
Primary Application Industrial catalysis, gas separationDrug delivery, live-cell imagingRapid radiolabeling, bioconjugation

Self-Validating Experimental Protocol: SPAAC in MOFs

To ensure scientific integrity, the functionalization of a porous framework must be treated as a self-validating system. You cannot rely on a single analytical technique; instead, you must prove (A) the chemical bond was formed, (B) the reaction occurred inside the pores, and (C) the framework remained intact[4].

Protocol: Post-Synthetic Modification of UiO-66-N3 via SPAAC Objective: Covalently attach a DBCO-functionalized PEG chain to an azide-tagged Zirconium MOF (UiO-66-N3) to improve colloidal stability[1].

  • Step 1: Framework Activation (Desolvation)

    • Action: Heat the synthesized UiO-66-N3 powder under a dynamic vacuum at 120°C for 12 hours.

    • Causality: Removes trapped solvent molecules (e.g., DMF, water) from the pores. If the pores are blocked by solvent, the bulky DBCO reagent cannot diffuse inward, leading to false-negative functionalization or purely external surface coating.

  • Step 2: SPAAC Reaction

    • Action: Disperse 50 mg of activated UiO-66-N3 in 5 mL of anhydrous ethanol. Add 1.2 equivalents of DBCO-PEG (relative to the theoretical azide content). Stir at room temperature in the dark for 24 hours.

    • Causality: Ethanol is chosen because it swells the MOF slightly without degrading the Zr-O bonds, facilitating DBCO diffusion.

  • Step 3: Rigorous Soxhlet Extraction

    • Action: Transfer the functionalized MOF to a Soxhlet extractor and wash with ethanol/dichloromethane (1:1 v/v) for 48 hours.

    • Causality:Critical step. Simple centrifugation is insufficient to remove non-covalently trapped DBCO molecules from the micropores. Soxhlet extraction ensures that subsequent characterization only detects covalently bound molecules, validating the click reaction.

  • Step 4: Vacuum Drying

    • Action: Dry the purified powder under vacuum at 60°C overnight prior to characterization.

Advanced Characterization Strategies

How do we definitively prove the SPAAC reaction was successful within the framework?

  • Fourier-Transform Infrared Spectroscopy (FTIR): The most direct chemical evidence. Monitor the disappearance of the strong, asymmetric azide stretching band at ~2110 cm⁻¹. Note: Complete disappearance is rare in MOFs due to steric hindrance in the core; a significant reduction in peak intensity validates partial internal conversion[5].

  • Powder X-Ray Diffraction (PXRD): Confirms structural integrity. The diffractogram of the SPAAC-modified MOF must perfectly match the parent UiO-66-N3. Any peak broadening or shifting indicates framework degradation during the reaction[1].

  • BET Surface Area Analysis (N2 Adsorption): Confirms internal functionalization. The surface area and micropore volume should decrease predictably. If the BET surface area drops to near zero, it indicates pore blockage (surface-only reaction). A proportional decrease confirms uniform internal grafting[1].

  • Solid-State NMR (ssNMR): 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR is used to detect the newly formed triazole carbon resonances and the aliphatic carbons of the cyclooctyne ring, providing definitive proof of the covalent linkage.

CharacterizationLogic Sample SPAAC-Modified Porous Framework Chem Chemical Validation FTIR & ssNMR Sample->Chem Struct Structural Integrity PXRD & TGA Sample->Struct Pore Spatial Location BET N2 Adsorption Sample->Pore Chem_Result Azide Peak Reduction Triazole Formation Chem->Chem_Result Struct_Result Preserved Crystallinity No Lattice Shift Struct->Struct_Result Pore_Result Proportional Decrease in Micropore Volume Pore->Pore_Result Success Validated Internal Covalent Modification Chem_Result->Success Struct_Result->Success Pore_Result->Success

Multi-modal characterization logic for validating post-synthetic modifications.

Conclusion

The transition from CuAAC to copper-free click reactions like SPAAC represents a paradigm shift in the functionalization of porous frameworks, particularly for biomedical and drug-delivery applications[4]. While SPAAC eliminates the toxicity and framework degradation associated with copper catalysts, it introduces new challenges regarding steric hindrance and pore diffusion. By employing a rigorous, multi-modal characterization workflow—combining FTIR, PXRD, and BET analysis—researchers can definitively validate the success and spatial distribution of their post-synthetic modifications.

References

  • Polymer/Metal Organic Framework (MOF) Nanocomposites for Biomedical Applications Source: MDPI URL:[Link]

  • Enzyme-Responsive Zr-Based Metal–Organic Frameworks for Controlled Drug Delivery: Taking Advantage of Clickable PEG-Phosphate Ligands Source: ACS Applied Materials & Interfaces URL:[Link]

  • Synthesis of Al-Based Metal-Organic Framework in Water With Caffeic Acid Ligand and NaOH as Linker Sources With Highly Efficient Anticancer Treatment Source: National Institutes of Health (NIH) URL:[Link]

  • Development of Transiently Strainable Benzocycloheptenes for Catalyst-Free, Visible-Light-Mediated[3 + 2]-Cycloadditions Source: Bioconjugate Chemistry - ACS Publications URL:[Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications Source: ACS Publications URL:[Link]

Sources

Validation

Publish Comparison Guide: Gas Adsorption Isotherms of 5-(Azidomethyl)isophthalic Acid Based MOFs

Executive Summary: The "Click-Ready" Porous Platform Metal-Organic Frameworks (MOFs) derived from 5-(azidomethyl)isophthalic acid represent a specialized subclass of porous materials designed not merely for static gas st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Click-Ready" Porous Platform

Metal-Organic Frameworks (MOFs) derived from 5-(azidomethyl)isophthalic acid represent a specialized subclass of porous materials designed not merely for static gas storage, but as dynamic platforms for Post-Synthetic Modification (PSM) .

Unlike standard isophthalic acid MOFs (which are chemically inert) or 2-azidoterephthalic acid MOFs (where the azide is sterically hindered on the aromatic ring), the 5-(azidomethyl) variant features a methylene spacer (-CH2-N3). This structural nuance is critical: it pushes the reactive azide group away from the framework wall, significantly enhancing the kinetics and yield of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click" chemistry) within the pores.

This guide analyzes the gas adsorption performance of these materials, specifically focusing on how the isotherms evolve from the pristine "Azide-MOF" to the functionalized "Triazole-MOF" derivatives.

Comparative Analysis: Ligand Architecture & Performance

The choice of ligand dictates the pore environment. Below is a comparison of the 5-(azidomethyl)isophthalic acid platform against its primary alternatives.

Table 1: Structural & Functional Comparison of Isophthalate Derivatives
Feature5-(Azidomethyl)isophthalic Acid 5-Azidoisophthalic Acid Isophthalic Acid (Parent)
Structure -CH2-N3 at C5 position-N3 directly on C5-H at C5 position
Steric Access High (Spacer reduces shielding)Low (Shielded by carboxylates)N/A
Click Reactivity Fast & Quantitative (>90% yield)Slow, often incompleteNone
Pore Environment Flexible, pendant functionalityRigid, wall-huggingOpen, chemically inert
Primary Application Bioconjugation / Drug Delivery Basic PSM studiesGas Storage (H2, CH4)

Gas Adsorption Isotherms: Interpreting the Data

The gas adsorption behavior of these MOFs is best understood as a two-stage process : the Pristine State (before reaction) and the Functionalized State (after click chemistry).

A. Nitrogen (N2) Adsorption at 77 K[1]
  • Pristine Azide-MOF: Typically exhibits a Type I isotherm , characteristic of microporous materials. The pendant -CH2-N3 group occupies some pore volume, resulting in a slightly lower BET surface area compared to the non-functionalized parent MOF.

    • Typical BET: 1200 – 2200 m²/g (depending on metal node, e.g., Cu-paddlewheel vs. Zn-cluster).

    • Pore Volume: ~0.5 – 0.8 cm³/g.

  • Functionalized (Clicked) MOF: Upon "clicking" a guest molecule (e.g., phenylacetylene or propargylamine), the pore volume decreases significantly. The isotherm retains Type I character but with a lower saturation plateau.

    • Trend: Larger clicked groups = Lower N2 uptake (due to steric bulk).

B. Carbon Dioxide (CO2) Adsorption at 298 K

This is where the platform excels. The formation of the 1,2,3-triazole ring during the click reaction introduces Lewis basic sites that interact strongly with CO2.

  • Pristine Azide-MOF: Moderate CO2 uptake; interaction is primarily physisorption.

  • Clicked-MOF (e.g., with amine-alkyne):

    • Low Pressure (<0.15 bar): Steep rise in uptake. The amine/triazole groups act as "chemical hooks" for CO2.

    • Heat of Adsorption (Qst): Increases from ~25 kJ/mol (Pristine) to 35–45 kJ/mol (Functionalized), indicating stronger host-guest affinity.

C. Hydrogen (H2) Adsorption at 77 K[2]
  • Mechanism: H2 adsorption is dominated by surface area. Therefore, the Pristine Azide-MOF usually outperforms the functionalized variants in total gravimetric uptake, as the heavy clicked groups add "dead weight" without adding surface area.

Experimental Workflow: Synthesis & Modification

To obtain reproducible isotherms, the integrity of the azide group during synthesis and activation is paramount.

Workflow Visualization (DOT Diagram)

MOF_Synthesis Ligand 5-(Azidomethyl) isophthalic acid Solvothermal Solvothermal Synthesis (DMF/EtOH, 85°C, 24h) Ligand->Solvothermal Metal Metal Salt (Cu(NO3)2 or Zn(NO3)2) Metal->Solvothermal Activation Activation (Solvent Exchange -> SC-CO2) Solvothermal->Activation Yield ~70% PristineMOF Pristine Azide-MOF (Ready for N2 Sorption) Activation->PristineMOF ClickRxn Post-Synthetic Modification (Alkyne + Cu(I) Catalyst) PristineMOF->ClickRxn + Alkyne FunctMOF Functionalized MOF (Triazole Derivative) ClickRxn->FunctMOF >95% Conv.

Caption: Workflow from ligand precursor to functionalized porous material. Note the critical activation step to prevent pore collapse before gas sorption.

Detailed Protocol: Activation & Measurement

Crucial Step: Azide groups are thermally sensitive. Do not activate these MOFs at temperatures >150°C, as the azide may decompose (releasing N2) or crosslink.

  • Solvent Exchange: Exchange the synthesis solvent (DMF) with a volatile solvent (Ethanol or Acetone) over 3 days, refreshing 3x daily.

  • Degassing:

    • Standard: Vacuum dry at room temperature for 12 hours.

    • Final Activation: Heat at 80–100°C under dynamic vacuum (< 10⁻³ mbar) for 12 hours.

    • Validation: Check TGA (Thermogravimetric Analysis) to ensure solvent loss but no decomposition (Azide decomposition typically starts ~200°C).

  • Measurement: Measure N2 isotherm at 77 K. If the BET area is <500 m²/g for a Cu-paddlewheel structure, the pores are likely blocked or collapsed.

Mechanistic Insight: The "Click" Effect on Isotherms

The following diagram illustrates how the pore environment changes, affecting gas diffusion and binding.

Isotherm_Mechanism Pore_Open Pristine Pore (-CH2-N3 Pendant) Gas_N2 N2 Molecule Pore_Open->Gas_N2 High Capacity (Volume Filling) Gas_CO2 CO2 Molecule Pore_Open->Gas_CO2 Weak Interaction (Physisorption) Click_Event Click Reaction (Formation of Triazole) Pore_Open->Click_Event Pore_Funct Functionalized Pore (Triazole + R-Group) Click_Event->Pore_Funct Pore_Funct->Gas_N2 Reduced Capacity (Steric Blockage) Pore_Funct->Gas_CO2 Strong Interaction (Dipole-Quadrupole)

Caption: Mechanistic shift from volume-based adsorption (N2) to interaction-based adsorption (CO2) following modification.

References

  • Synthesis of Azide-Functionalized Isophthalates

    • Title: Stereoselective Recognition of Tripeptides Guided by Encoded Library Screening (Describes synthesis of 5-azidomethyl-isophthalic acid).
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Comparative Azide-MOF Platforms (Cu-5N3IP)

    • Title: Synthesis of 2D MOF having potential for efficient dye adsorption and catalytic applic
    • Source:C
    • URL:[Link]

  • Click Chemistry in MOFs (General Principles)

    • Title: Postsynthetic Modification of Metal–Organic Frameworks.[1][2][3]

    • Source:Chemical Reviews
    • URL:[Link]

  • Gas Adsorption Methodology

    • Title: Reporting Physisorption Data for Gas/Solid Systems with Special Reference to the Determin
    • Source:Pure and Applied Chemistry (IUPAC)
    • URL:[Link]

Sources

Comparative

Validating the Purity of 5-(Azidomethyl)isophthalic Acid: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by bifunctional and energetic moieties in drug development and macromolecular synthesis. 5-(Azidomethyl)isophthalic acid ( , MW: 2...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by bifunctional and energetic moieties in drug development and macromolecular synthesis. 5-(Azidomethyl)isophthalic acid (


, MW: 221.17  g/mol ) is a prime example. Widely utilized as a versatile linker in azide-alkyne "click" cycloadditions and cross-linking applications, its stoichiometric fidelity is paramount.

However, the azide group (


) can be analytically elusive. It lacks a distinct UV chromophore separate from the aromatic ring, and its proton-free nature renders the nitrogen invisible in standard 

-NMR. To definitively prove that the precursor (e.g., 5-(bromomethyl)isophthalic acid) has fully converted without degradation, we must rely on absolute mass fraction quantification. This guide objectively compares Elemental Analysis (EA) against orthogonal alternatives and provides a self-validating experimental workflow for rigorous purity determination.

Comparative Analysis of Purity Determination Methods

To establish a comprehensive purity profile, no single technique is infallible. We must evaluate the bulk chemical composition alongside structural integrity and trace impurities[1].

Table 1: Performance Comparison of Analytical Alternatives
Analytical TechniquePrimary TargetStrengths for Azido-CompoundsLimitations & Blind Spots
Elemental Analysis (CHN) Absolute mass fraction of C, H, NDirectly quantifies Nitrogen (19.00% theoretical). Confirms complete azidation.Destructive. Does not identify the specific structure of organic impurities.
HPLC-UV Organic impurities & relative purityExcellent for separating unreacted precursors (e.g., bromomethyl derivatives).Azide UV absorption overlaps with the aromatic ring; requires specific wavelength optimization.

/

NMR
Structural integrity & connectivityConfirms the shift of the

protons adjacent to the azide group.
Cannot directly quantify the

nitrogens. Blind to inorganic salts.
Acid-Base Titration Carboxylic acid content (Assay)Highly accurate for quantifying the two

groups.
Cannot differentiate between the target and acidic precursors.
The Causality of Method Selection

Why prioritize EA for this specific molecule? If the azidation reaction is incomplete, the nitrogen content will fall significantly below the theoretical 19.00%. Conversely, a high carbon percentage often indicates residual solvents (like toluene or DMF) or unreacted starting materials. EA serves as the ultimate arbiter of bulk purity, providing fundamental data that chromatographic techniques cannot independently verify [2].

Purity_Logic Target 5-(Azidomethyl)isophthalic Acid Purity Validation EA Elemental Analysis (CHN) Absolute Mass Fraction Target->EA Bulk Purity NMR 1H/13C NMR Structural Integrity Target->NMR Structure HPLC HPLC-UV/MS Organic Impurities Target->HPLC Trace Impurities

Caption: Orthogonal analytical strategy for comprehensive purity validation.

Experimental Methodology: Self-Validating CHN Combustion Analysis

To meet the rigorous standards of [3] for accuracy and precision, the elemental analysis protocol must be designed as a self-validating system. We utilize the Dumas method via dynamic flash combustion [4].

Step-by-Step Protocol

Step 1: Micro-weighing & Sample Preparation

  • Action : Dry the 5-(Azidomethyl)isophthalic acid sample under vacuum at 40°C for 12 hours to remove trace moisture. Using a calibrated microbalance, weigh exactly 1.500 to 2.000 mg of the sample into a combustible tin capsule.

  • Causality : Organic elemental analysis is highly sensitive. Preparing the smallest representative sample minimizes the oxygen required for combustion and ensures complete instantaneous oxidation. Errors in micro-weighing directly propagate into the final mass percentage [5].

Step 2: Flash Combustion

  • Action : Drop the sealed tin capsule into the elemental analyzer's combustion reactor, maintained at ~1000°C, under a temporary pulse of pure

    
    .
    
  • Causality : The exothermic oxidation of the tin capsule spikes the local temperature to ~1800°C. For azides, which can decompose thermally, this instantaneous flash combustion is critical. It prevents the formation of refractory nitrides and ensures the complete breakdown of the molecule into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    [4].

Step 3: Catalytic Reduction & Separation

  • Action : Pass the combustion gas mixture through a reduction column packed with elemental copper at 600°C, followed by a Gas Chromatography (GC) column.

  • Causality : The copper catalyst quantitatively reduces all transient

    
     species to stable 
    
    
    
    gas and scrubs any excess oxygen. The GC column then separates the gases based on their retention times, eluting in the order of
    
    
    ,
    
    
    , and
    
    
    .

Step 4: Detection & Self-Validation

  • Action : Quantify the eluted gases using a Thermal Conductivity Detector (TCD).

  • Self-Validation Loop : Bracket the analytical run by analyzing a certified organic standard (e.g., Acetanilide or Sulfanilamide) every 10 samples. The instrument is only deemed valid if the measured CHN values of the standard fall within ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (absolute) of their theoretical values. If drift exceeds this threshold, the batch is rejected, and the system is recalibrated .
    

CHN_Workflow A Sample Prep (Micro-weighing) B Flash Combustion (~1000°C, O2) A->B C Catalytic Reduction (NOx -> N2) B->C D GC Separation (CO2, H2O, N2) C->D E TCD Detection & Quantification D->E

Caption: Workflow of dynamic flash combustion for CHN elemental analysis.

Data Interpretation & Regulatory Compliance

For 5-(Azidomethyl)isophthalic acid to be cleared for high-precision synthetic applications, the experimental data must closely align with the theoretical composition.

Table 2: Theoretical vs. Experimental Acceptance Criteria
ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (

)
Diagnostic Implication of Failure
Carbon (C) 48.87%48.47% - 49.27%High: Residual organic solvent (e.g., Toluene). Low: Inorganic ash.
Hydrogen (H) 3.19%2.79% - 3.59%High: Incomplete drying (moisture retention).
Nitrogen (N) 19.00%18.60% - 19.40%Low: Incomplete azidation of the bromomethyl precursor.

Note: The


 absolute tolerance is the standard acceptance criterion for publication in peer-reviewed chemical journals and aligns with pharmaceutical pre-clinical validation standards.

Furthermore, if metallic catalysts were used in upstream synthesis steps, the sample must also be screened via ICP-MS to ensure compliance with USP <232> and <233> limits for elemental impurities, maintaining strict control over laboratory contamination [6].

References

  • FDA , "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry" URL:[Link]

  • Mettler Toledo , "CHNSO Organic Elemental Analysis - Sample Preparation" URL:[Link]

  • Auriga Research , "Elemental Analysis CHNS (O) - Testing Methods" URL:[Link]

  • Eurofins Scientific , "CHNS Analysis" URL:[Link]

  • University of British Columbia (UBC) , "Summary of CHNS Elemental Analysis Common Problems" URL:[Link]

  • PubMed , "Clean Chemistry for Elemental Impurities Analysis of Pharmaceuticals in Compliance with USP 232" URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 5-(Azidomethyl)isophthalic Acid

This guide provides essential safety and logistical information for the proper disposal of 5-(azidomethyl)isophthalic acid. Tailored for researchers, scientists, and drug development professionals, this document moves be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5-(azidomethyl)isophthalic acid. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the risks involved and the rationale for mitigation. The protocols described herein are designed to be self-validating systems for laboratory safety.

Hazard Assessment & Risk Mitigation: Understanding the Molecule

5-(Azidomethyl)isophthalic acid is a valuable reagent, particularly in bioconjugation and materials science via "click chemistry".[1] However, its utility is predicated on the high-energy azido functional group (-N₃), which classifies it as a potentially explosive compound.[2][3][4] A thorough understanding of its intrinsic hazards is the foundation of its safe handling and disposal.

Inherent Instability of the Azide Group

Organic azides are nitrogen-rich compounds that can decompose rapidly and exothermically, releasing nitrogen gas.[5][6] This decomposition can be initiated by:

  • Heat: Elevated temperatures can trigger violent decomposition.[2][6][7]

  • Shock and Friction: Physical impact, grinding, or even scratching solid azide material can provide the activation energy for detonation.[2][3][4]

  • Light: Some azides are light-sensitive and should be stored in dark conditions.[2][8]

The Carbon-to-Nitrogen (C:N) Ratio

A key indicator of an organic azide's stability is its carbon-to-nitrogen ratio.[2][3][9] For 5-(azidomethyl)isophthalic acid (C₉H₇N₃O₄), the C:N ratio is 9:3, or 3. An azide with a C:N ratio of 3 is considered the threshold for compounds that can be isolated and stored in pure form, albeit with extreme caution and in limited quantities.[2][3] This ratio signifies a high level of stored energy, demanding respect and adherence to stringent safety protocols.

Critical Chemical Incompatibilities

The reactivity of the azide group extends to numerous common laboratory reagents, which can form exceptionally dangerous and unstable compounds. These incompatibilities are a primary consideration for all handling and disposal steps.

Incompatible MaterialHazardous Product FormedRationale & Consequence
Heavy Metals & their Salts (e.g., lead, copper, silver, mercury, iron)Highly shock-sensitive heavy metal azidesContact with metal spatulas, stir bars, or plumbing (lead/copper pipes) can form explosive salts that may detonate with minimal provocation.[3][4][7] Never dispose of azide solutions down the drain. [4][7]
Strong Acids (e.g., HCl, H₂SO₄, HNO₃)Hydrazoic Acid (HN₃)Protonation of the azide anion forms hydrazoic acid, a highly toxic, volatile, and explosively unstable gas.[3][4][7][10][11]
Halogenated Solvents (e.g., Dichloromethane, Chloroform)Explosive polyazidomethanesThese reactions can generate highly unstable and explosive compounds like diazidomethane.[3][7]
Strong Oxidizing Agents Violent, unpredictable reactionsCan lead to rapid and uncontrolled decomposition.[12][13]
Strong Reducing Agents Can initiate vigorous reactionsWhile azides can be intentionally reduced to amines, uncontrolled reactions with strong reducing agents should be avoided.[8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. The following engineering controls and PPE are mandatory when working with 5-(azidomethyl)isophthalic acid and its waste streams.

  • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood.[10][14][15] A blast shield must be positioned between the user and the apparatus during all procedures, including quenching and spill cleanup.[2][3][7]

  • Safe Handling Practices:

    • Use the smallest amount of material possible for the experiment.[2][4]

    • Never use metal spatulas or tools for weighing or transferring; use plastic or ceramic instead.[3][4][7]

    • Avoid using ground glass joints, which can create friction.[3]

    • Clearly label all containers with "AZIDE HAZARD - POTENTIALLY EXPLOSIVE".[2][3]

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields and a full-face shield, or chemical splash goggles and a face shield.Protects against splashes and potential explosive fragmentation. The blast shield is the primary barrier; the face shield is a critical secondary barrier.[2][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin absorption, as azides are acutely toxic.[4][7][10]
Body Protection Flame-resistant lab coat.Provides a barrier against spills and splashes.

Disposal Workflow: A Step-by-Step Guide

The primary and most highly recommended method for disposal is through a licensed hazardous waste management service.[15][16] Chemical deactivation should only be attempted on dilute solutions by highly trained personnel due to the significant risks involved.

DisposalWorkflow start Start: Generated Azide Waste (Solid, Solution, or Contaminated Materials) segregate Step 1: Segregate Waste Immediately into a dedicated, labeled container. start->segregate container Step 2: Choose Correct Container - Clearly labeled 'Azide Waste' - Must be non-metallic (e.g., HDPE) - Tightly sealed, vented cap if needed segregate->container decision Is the waste a dilute aqueous solution (<5%) AND are personnel highly trained and equipped for chemical deactivation? container->decision prof_disposal Primary Pathway (Recommended): Store securely for professional disposal. Contact Environmental Health & Safety (EH&S). decision->prof_disposal  No   quench_warning Secondary Pathway (High Hazard): Proceed with Chemical Deactivation Protocol IN FUME HOOD WITH BLAST SHIELD decision->quench_warning Yes end End: Waste Safely Managed prof_disposal->end final_disposal Package neutralized waste and label for professional disposal via EH&S. quench_warning->final_disposal final_disposal->end

Caption: Decision workflow for the safe disposal of 5-(azidomethyl)isophthalic acid waste.

Primary Pathway: Professional Hazardous Waste Disposal

This is the safest and universally recommended procedure.

  • Waste Segregation: All materials contaminated with 5-(azidomethyl)isophthalic acid (unused product, solutions, reaction mixtures, gloves, absorbent paper, pipette tips) must be segregated as hazardous azide waste.[2][4][17] Do not mix with other waste streams.

  • Container Selection: Collect all azide waste in a dedicated, clearly labeled, non-metallic container (e.g., High-Density Polyethylene, HDPE).[15] The container must be sealed to prevent spills but may require a vented cap if gas evolution is possible.

  • Labeling: The container must be clearly labeled: "HAZARDOUS WASTE: AZIDE COMPOUND, POTENTIALLY EXPLOSIVE, TOXIC ". Include the full chemical name.

  • Storage: Store the sealed waste container in a cool, dark, and well-ventilated area away from incompatible materials, heat sources, and high-traffic areas.[2][3][10]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) or a licensed hazardous waste disposal company to arrange for pickup.[18][19][20]

Secondary Pathway: Chemical Deactivation of Dilute Solutions

WARNING: This procedure is adapted from protocols for sodium azide and is extremely hazardous.[7][21] It generates toxic gases and involves reactive chemicals. It must only be performed by highly trained personnel within a certified chemical fume hood with a blast shield in place. The final neutralized solution must still be disposed of as hazardous waste.

Objective: To convert the azide into nitrogen gas through a controlled reaction with nitrous acid generated in situ.

Protocol:

  • Setup: In a three-necked flask of appropriate size, place a magnetic stir bar and the aqueous solution containing the azide waste. The flask must be large enough that the total volume does not exceed 50% of its capacity. Equip the flask with a dropping funnel and an outlet tube vented to the back of the fume hood to safely remove evolved gases (NO, N₂).[7][21]

  • Dilution: Ensure the concentration of 5-(azidomethyl)isophthalic acid in the aqueous solution is no more than 5% .[7][17][21] If necessary, dilute with water.

  • Add Nitrite: While stirring vigorously, add a 20% aqueous solution of sodium nitrite. A significant excess is required: use approximately 1.5 grams of sodium nitrite for every gram of azide compound estimated to be in the waste solution.[7][17][21]

  • Acidification (CRITICAL STEP): Slowly, add a 20% aqueous solution of sulfuric acid dropwise via the dropping funnel.[21] This order of addition is essential. Adding the acid before the nitrite will generate highly explosive hydrazoic acid (HN₃).[17]

  • Reaction: The addition of acid will initiate the reaction, evidenced by the evolution of gas. Continue stirring and adding acid slowly until the solution is acidic to litmus or pH paper.[7][21]

  • Completion Check: Once gas evolution has ceased, allow the mixture to stir for at least one hour. Test for the presence of excess nitrite by placing a drop of the solution onto starch-iodide paper; a blue-black color indicates that the decomposition is complete.[21]

  • Neutralization: Carefully neutralize the final solution to a pH between 6 and 9 using a dilute solution of sodium hydroxide.[7][17]

  • Final Disposal: Transfer the neutralized solution to a new, clearly labeled hazardous waste container and arrange for professional disposal through your institution's EH&S office.

Spill Management

Accidental spills of azide compounds require immediate and careful attention.

  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15]

    • Using non-metallic tools (plastic scoop or cardboard), carefully sweep the absorbed material into the designated "Azide Contaminated Waste" container.[15]

    • Decontaminate the spill area with a suitable cleaning solution, collecting all cleaning materials as hazardous waste.[15]

  • Large Spills (or any spill outside a fume hood):

    • EVACUATE THE LABORATORY IMMEDIATELY. [10][15]

    • Alert others in the vicinity and activate any emergency alarms.

    • Close the laboratory doors and post a warning sign.

    • Contact your institution's emergency response team or EH&S from a safe location.[10]

    • DO NOT attempt to clean up a large spill yourself.[10]

References

  • Azide Compounds - Environmental Health and Safety, Princeton University. [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety, University of Wisconsin-Madison. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology, Stevens Institute of Technology. [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. [Link]

  • Sodium Azide and Hydrazoic Acid in Workplace Atmospheres - OSHA. [Link]

  • Potentially Explosive Chemicals Disposal - Safety & Risk Services, The University of British Columbia. [Link]

  • Explosive Waste Disposal - Clean Management Environmental Group. [Link]

  • Reactive and Potentially Explosive Chemicals - Environment, Health and Safety, University of Colorado Boulder. [Link]

  • How to quench azide : r/Chempros - Reddit. [Link]

  • Azides - Office of Environmental Health and Safety, The University of Alabama at Birmingham. [Link]

  • How to Safely Dispose of Highly Flammable Chemicals - Greenflow. [Link]

  • Benzyl Azide | Request PDF - ResearchGate. [Link]

  • Explosive Chemicals SOP - Wayne State University. [Link]

  • Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC. [Link]

  • Thermal decomposition and explosion of azides | Proceedings A | The Royal Society. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. [Link]

Sources

Handling

Personal protective equipment for handling 5-(Azidomethyl)isophthalic acid

This guide provides comprehensive safety protocols and operational directives for the handling of 5-(azidomethyl)isophthalic acid. As a potentially energetic and toxic compound, strict adherence to these procedures is pa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive safety protocols and operational directives for the handling of 5-(azidomethyl)isophthalic acid. As a potentially energetic and toxic compound, strict adherence to these procedures is paramount to ensure the safety of all laboratory personnel and the integrity of research outcomes. This document is structured to deliver immediate, actionable information for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Benzylic Azide Derivative

5-(Azidomethyl)isophthalic acid is an organic azide, and more specifically, a benzylic azide. The presence of the azido group (-N₃) attached to a benzylic carbon significantly influences its chemical properties, rendering it an energetic material that requires careful handling. Organic azides are known for their potential to decompose explosively when subjected to heat, shock, friction, or light.[1][2] Upon decomposition, they can release nitrogen gas (N₂) and generate toxic fumes, including nitrogen oxides (NOx).[1]

A preliminary assessment of the stability of an organic azide can be made by calculating its carbon-to-nitrogen (C/N) ratio. The molecular formula for 5-(azidomethyl)isophthalic acid is C₉H₇N₃O₄.

  • Carbon (C) atoms: 9

  • Nitrogen (N) atoms: 3

  • Oxygen (O) atoms: 4

The stability of organic azides can be estimated using the formula (NC + NO) / NN. For 5-(azidomethyl)isophthalic acid, this ratio is (9 + 4) / 3 = 13 / 3 ≈ 4.33. While a ratio greater than 3 suggests a degree of stability that may allow for isolation, the benzylic nature of the azide group warrants a high level of caution.[3] Benzylic azides are known to be more sensitive than simple alkyl azides and should be handled as potentially explosive substances.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) ensemble is mandatory when working with 5-(azidomethyl)isophthalic acid. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Tightly fitting safety goggles with side shieldsChemical-resistant gloves (e.g., nitrile), consider double-glovingFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Chemical Reactions Safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile), consider double-glovingFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Work-up and Purification Safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile), consider double-glovingFlame-resistant lab coatNot generally required if handled in a certified chemical fume hood
Handling of Pure Compound (Solid) Safety goggles and a face shieldHeavy-duty chemical-resistant glovesFlame-resistant lab coat and a chemical-resistant apronRecommended, especially if there is a risk of aerosolization

Important Considerations for PPE Selection and Use:

  • Gloves: Always inspect gloves for any signs of degradation or perforation before use. For handling highly toxic azides, wearing silver shield gloves underneath nitrile gloves is a recommended practice.[1]

  • Eye Protection: Safety glasses alone are insufficient. Chemical splash goggles are the minimum requirement, and a face shield worn over safety goggles is essential when there is a risk of splashing or explosion.[4]

  • Lab Coats: A flame-resistant lab coat is crucial due to the flammable nature of many organic azides.[1][5]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the primary means of minimizing exposure to hazardous chemicals. For 5-(azidomethyl)isophthalic acid, the following are non-negotiable:

  • Chemical Fume Hood: All manipulations of 5-(azidomethyl)isophthalic acid, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[2]

  • Blast Shield: A blast shield is required for all reactions involving 5-(azidomethyl)isophthalic acid, particularly when heating or scaling up the reaction. The shield should be placed between the experiment and the user.[2]

  • Ventilation: Ensure the laboratory has adequate general ventilation in addition to the localized exhaust provided by the fume hood.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling 5-(azidomethyl)isophthalic acid is critical. The following workflow provides a procedural guide for common laboratory operations.

Operational_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal Review_SDS Review SDS and Relevant Literature Assemble_PPE Assemble and Inspect All Required PPE Review_SDS->Assemble_PPE Proceed to Prepare_Work_Area Prepare Work Area in Fume Hood with Blast Shield Assemble_PPE->Prepare_Work_Area Proceed to Weigh_and_Dissolve Weigh Compound and Prepare Solution Prepare_Work_Area->Weigh_and_Dissolve Begin Handling Perform_Reaction Perform Reaction on Smallest Possible Scale Weigh_and_Dissolve->Perform_Reaction Proceed to Work_up Conduct Work-up (Avoid Rotary Evaporation) Perform_Reaction->Work_up Proceed to Quench_Azide Quench Excess Azide in Reaction Mixture Work_up->Quench_Azide After Reaction Collect_Waste Collect All Azide-Containing Waste in Designated Container Quench_Azide->Collect_Waste Then Decontaminate_Glassware Decontaminate Glassware and Work Surfaces Collect_Waste->Decontaminate_Glassware Finally

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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